tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[1-(2-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWPYMNQJCFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161629 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-99-2 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086391-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Abstract: This technical guide provides a detailed, in-depth protocol for the synthesis, purification, and characterization of (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate, a valuable chiral building block in pharmaceutical research and development. The synthesis is approached via a robust two-step process: the asymmetric synthesis of the key chiral intermediate, (R)-1-(2-bromophenyl)ethanamine, followed by its protection using di-tert-butyl dicarbonate. This document elucidates the rationale behind critical experimental choices, offers step-by-step methodologies for synthesis and purification, and details the comprehensive spectroscopic analysis required to validate the final product's identity and purity. It is intended for researchers, chemists, and professionals in the field of drug development who require a reliable and well-documented procedure for obtaining this specific enantiomerically pure compound.
Introduction
Chiral amines are fundamental structural motifs in a vast array of biologically active molecules and pharmaceuticals. The precise stereochemical control during their synthesis is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate serves as a crucial intermediate, providing a stable, protected form of the chiral amine (R)-1-(2-bromophenyl)ethanamine[1]. The bromo-functionalized phenyl ring offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group ensures the amine's nucleophilicity is masked during subsequent chemical steps. The Boc group is favored due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic treatment[2][3][4].
This guide presents a validated pathway to this compound, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.
Section 1: Asymmetric Synthesis of the Chiral Precursor, (R)-1-(2-bromophenyl)ethanamine
The cornerstone of this synthesis is the generation of the chiral amine precursor with high enantiomeric purity. While classical resolution can be employed, modern asymmetric synthesis offers a more direct and atom-economical route[5]. The most common and effective strategy is the asymmetric reductive amination of a prochiral ketone, in this case, 2'-bromoacetophenone.
Reaction Scheme 1: Asymmetric Reductive Amination 2'-Bromoacetophenone is converted to the target chiral amine using a chiral catalyst and a suitable reducing agent.
Experimental Protocol:
-
Catalyst Preparation: In a controlled inert atmosphere (e.g., a glovebox or using Schlenk line techniques), a suitable chiral catalyst system is prepared. A common choice would be a ruthenium-based catalyst such as RuCl(p-cymene)[(S,S)-TsDPEN].
-
Reaction Setup: A high-pressure reactor is charged with 2'-bromoacetophenone (1.0 eq), the chiral catalyst (0.5-1.0 mol%), and a solvent such as methanol.
-
Amination & Reduction: The reactor is sealed and charged with ammonia (as a solution in methanol or as a gas) and hydrogen gas (typically 30-50 bar).
-
Reaction Conditions: The mixture is heated to an appropriate temperature (e.g., 50-90°C) and stirred vigorously for 12-24 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., GC-MS or TLC).
-
Work-up: After cooling the reactor to room temperature and carefully venting the pressure, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., 1M NaOH) to remove any acidic impurities and ensure the amine is in its free base form. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (R)-1-(2-bromophenyl)ethanamine.
Causality and Experimental Rationale:
-
Choice of Catalyst: The use of a chiral transition metal catalyst is critical for establishing the stereocenter. Catalysts like Ru-TsDPEN complexes are well-established for their high efficiency and enantioselectivity in the asymmetric reduction of ketones and imines.
-
Inert Atmosphere: The catalyst is sensitive to oxygen and moisture; therefore, maintaining an inert atmosphere prevents its degradation and ensures high catalytic activity.
-
Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate and high conversion without promoting side reactions or catalyst decomposition. Hydrogen pressure is essential for the reduction step.
Safety Precautions:
-
2'-Bromoacetophenone: This compound is a lachrymator and causes skin irritation[6][7]. It must be handled in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.
-
High-Pressure Reactions: Hydrogen gas is highly flammable. The reaction must be conducted in a certified high-pressure reactor behind a blast shield, and all sources of ignition must be excluded.
Section 2: Boc Protection of (R)-1-(2-bromophenyl)ethanamine
With the chiral amine in hand, the next step is to protect the primary amine functionality as a carbamate. This reaction is typically high-yielding and clean. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O), followed by the collapse of the tetrahedral intermediate to form the carbamate and release tert-butoxycarbonate, which subsequently decomposes to carbon dioxide and tert-butanol[4].
Reaction Scheme 2: Boc Protection (R)-1-(2-bromophenyl)ethanamine reacts with di-tert-butyl dicarbonate in the presence of a base to yield the final product.
Experimental Protocol:
-
Dissolution: The crude (R)-1-(2-bromophenyl)ethanamine (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: A non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.
-
Addition of Boc₂O: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), either as a solid or dissolved in a small amount of the reaction solvent, is added portion-wise to the stirred solution at 0°C (ice bath).
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate, typically as an oil or a waxy solid.
Workflow for Synthesis of (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Caption: Overall synthetic workflow from the starting ketone to the crude Boc-protected product.
Safety Precautions:
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid or liquid and is fatal if inhaled[8][9][10]. It can also cause skin and eye irritation and may cause an allergic skin reaction[11][12]. Handle only in a chemical fume hood with appropriate PPE. Store in a cool, well-ventilated place away from heat sources[9].
Section 3: Purification of the Final Product
The crude product obtained from the synthesis typically contains unreacted starting materials, by-products, and residual reagents, necessitating purification to achieve the high purity required for subsequent applications. Column chromatography is the primary method for this, followed by recrystallization if the product is a solid.
Protocol 3.1: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it[13]. Less polar compounds travel faster down the column, while more polar compounds are retained longer[14][15].
Methodology:
-
Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane) to ensure a uniform and bubble-free packing[16].
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent like DCM, and then adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, silica-adsorbed sample is carefully added to the top of the packed column.
-
Elution: The mobile phase, an eluent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane, starting from 5% and gradually increasing), is passed through the column[17].
-
Fraction Collection: The eluate is collected in sequential fractions.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate.
Protocol 3.2: Purification by Recrystallization
If the purified product from chromatography is a solid and requires further purification, or if it solidifies after solvent removal, recrystallization can be employed. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.
Methodology:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Hexane or a hexane/ethyl acetate mixture is often effective for Boc-protected amines[18].
-
Dissolution: The compound is dissolved in the minimum amount of the hot solvent.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to induce crystallization. If the product "oils out," techniques like trituration with a non-polar solvent can induce solidification[18]. Seeding with a small crystal of the pure compound can also initiate crystallization[19][20].
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under high vacuum.
Section 4: Spectroscopic Characterization
Unambiguous confirmation of the product's structure and purity is achieved through a combination of spectroscopic techniques.
Workflow for Purification and Characterization
Caption: Workflow illustrating the purification and subsequent spectroscopic validation of the final product.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.10 - 7.60 | Multiplet | 4H | Ar-H |
| N-H Proton | ~4.90 | Broad Singlet | 1H | -NH- |
| Methine Proton | ~4.80 | Quintet | 1H | -CH(CH₃)- |
| Methyl Protons | ~1.45 | Doublet | 3H | -CH(CH₃)- |
| tert-Butyl Protons | ~1.40 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C NMR (100 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~155.0 | C=O (carbamate) |
| Aromatic Carbons | 122.0 - 142.0 | Ar-C |
| Quaternary Carbon | ~79.5 | -C(CH₃)₃ |
| Methine Carbon | ~51.0 | -CH(CH₃)- |
| tert-Butyl Carbons | ~28.4 | -C(CH₃)₃ |
| Methyl Carbon | ~22.0 | -CH(CH₃)- |
| Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.[21] |
4.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| N-H Stretch | 3300 - 3400 | Medium, sharp |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to strong |
| C=O Stretch (Carbamate) | 1680 - 1710 | Strong, sharp |
| N-H Bend | 1510 - 1550 | Medium |
| C-O Stretch | 1160 - 1250 | Strong |
| Note: The carbonyl absorption for carbamates is a key diagnostic peak.[22][23] |
4.3 Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, confirming its elemental composition.
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 300.06 / 302.06 | Molecular ion (protonated), showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |
| [M-C₄H₈]⁺ | 244.00 / 246.00 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 200.00 / 202.00 | Loss of the entire Boc group (C₅H₉O₂) |
| [C₄H₉]⁺ | 57.07 | tert-Butyl cation fragment |
| Note: The presence of the characteristic 1:1 isotopic pattern for bromine is a definitive indicator.[24][25][26] |
Summary and Conclusion
This guide has detailed a reliable and comprehensive methodology for the synthesis of (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate. By employing an asymmetric reductive amination to establish the critical stereocenter, followed by a standard Boc-protection protocol, the target compound can be obtained efficiently. The outlined purification techniques, including column chromatography and recrystallization, are essential for achieving high purity. Finally, the suite of spectroscopic characterization methods (NMR, IR, and MS) provides the necessary validation to confirm the structure and identity of the final product, ensuring its suitability for use in demanding applications such as pharmaceutical synthesis. Adherence to the described protocols and safety precautions is crucial for a successful and safe laboratory outcome.
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A Technical Guide to the Spectroscopic Characterization of (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate via Nuclear Magnetic Resonance (NMR)
Introduction
In the landscape of modern pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For drug development professionals and organic chemists, (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate represents a chiral building block of significant interest, incorporating a stereocenter, an aromatic system, and a crucial amine-protecting group. The precise arrangement of these functionalities dictates its reactivity and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for determining the molecular structure of organic compounds in solution.[1][2] This in-depth guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectroscopic data for this molecule, explains the rationale behind the spectral features, and details a robust protocol for data acquisition.
The power of NMR lies in its ability to probe the local magnetic fields around atomic nuclei, providing rich information about the chemical environment, connectivity, and stereochemistry of a molecule.[3][4] For (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, NMR is indispensable for confirming the successful installation of the tert-butyloxycarbonyl (Boc) protecting group, verifying the integrity of the aromatic ring, and characterizing the chiral center.
Molecular Structure and Predicted NMR Resonances
A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra. The structure, presented below, is key to predicting the chemical shifts and coupling patterns of each nucleus.
Caption: Molecular structure of (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate.
¹H NMR Spectroscopic Data Analysis
The proton NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin splitting patterns.[5]
Predicted ¹H NMR Chemical Shifts and Rationale
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -C(CH₃)₃ (Boc) | ~1.4 - 1.5 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show a characteristic sharp singlet in a relatively uncongested region of the spectrum. This signal is a key diagnostic peak for a successful Boc protection.[6] |
| -CH(CH₃)- | ~1.4 - 1.6 | Doublet (d) | 3H | These methyl protons are adjacent to the chiral methine proton, leading to a doublet. The exact chemical shift is influenced by the proximity to the aromatic ring and the carbamate group. |
| -CH(CH₃)- | ~4.8 - 5.2 | Quintet or Multiplet (m) | 1H | This methine proton is coupled to the adjacent methyl protons (3H) and the NH proton (1H), which would theoretically result in a quintet. However, N-H coupling is often not observed or is broad, so a quartet or multiplet is also likely. Its downfield shift is due to the deshielding effects of the adjacent nitrogen and the aromatic ring. |
| -NH- | ~5.0 - 5.5 | Broad Singlet or Doublet (br s or d) | 1H | The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad signal. If coupling to the adjacent methine proton is observed, it will be a doublet.[6] |
| Aromatic Protons | ~7.0 - 7.6 | Multiplets (m) | 4H | The protons on the 2-bromophenyl group will appear in the aromatic region. Due to the electronegativity and anisotropic effects of the bromine atom and the ethylcarbamate substituent, these protons will be non-equivalent and will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets).[7][8] The proton ortho to the bromine will likely be the most downfield. |
¹³C NMR Spectroscopic Data Analysis
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule.[9] Spectra are typically acquired with broadband proton decoupling, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Chemical Shifts and Rationale
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C(CH₃)₃ (Boc) | ~28.3 | The three equivalent methyl carbons of the tert-butyl group typically resonate around this value.[10] |
| -CH(CH₃)- | ~20 - 25 | The methyl carbon of the ethyl group. |
| -CH(CH₃)- | ~50 - 55 | The chiral methine carbon, shifted downfield due to its attachment to the nitrogen atom and the aromatic ring. |
| -C(CH₃)₃ (Boc) | ~79 - 81 | The quaternary carbon of the tert-butyl group is significantly deshielded by the adjacent oxygen atom.[10] |
| C=O (Carbamate) | ~155 - 157 | The carbonyl carbon of the carbamate group appears in a characteristic downfield region. |
| C-Br (Aromatic) | ~120 - 125 | The carbon atom directly bonded to the bromine atom is expected in this region. The exact shift is influenced by the "heavy atom effect". |
| Aromatic Carbons | ~127 - 145 | The remaining five aromatic carbons will have distinct signals. The ipso-carbon (attached to the ethylcarbamate group) will be further downfield. The chemical shifts are influenced by the electronic effects of the bromine and the substituent.[11][12] |
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, interpretable NMR spectra requires careful sample preparation and parameter selection.[13]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often a good first choice for this type of compound.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a wider spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).[9]
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) will be necessary.
-
A longer relaxation delay (e.g., 2-5 seconds) may be needed, especially to observe quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
Conclusion
Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for the structural verification of (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. By understanding the fundamental principles of chemical shifts and coupling, researchers can confidently assign the signals in both ¹H and ¹³C NMR spectra to the corresponding nuclei within the molecule. The characteristic signals of the Boc protecting group, the chiral ethyl fragment, and the substituted aromatic ring provide a unique spectroscopic fingerprint. Adherence to a rigorous experimental protocol is paramount for obtaining high-quality data, ensuring the integrity and purity of the compound for subsequent applications in research and development.
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An In-Depth Technical Guide to tert-Butyl (1-(2-bromophenyl)ethyl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: A Versatile Chiral Building Block in Medicinal Chemistry
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is a key chiral intermediate that holds significant value for researchers, scientists, and drug development professionals. Its unique structural architecture, featuring a Boc-protected chiral amine and an ortho-substituted bromophenyl ring, offers a powerful combination of functionalities for the synthesis of complex molecular entities. The tert-butoxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the amine, essential for sequential and site-selective reactions.[1][2][3] Simultaneously, the bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[4] This dual functionality makes it an invaluable building block in the construction of novel pharmaceutical candidates, where precise control over stereochemistry and molecular diversification are paramount. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and its strategic application in synthetic workflows, particularly in the context of drug discovery.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, a comprehensive profile can be constructed from computed data and analysis of its structural analogues.
Core Chemical Properties
The fundamental properties of this compound are summarized in the table below. These computed values provide a reliable estimation for experimental design and characterization.
| Property | Value | Source |
| CAS Number | 1086391-99-2 | [5] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [5] |
| Molecular Weight | 300.19 g/mol | [5] |
| XLogP3 | 3.5 | [5] |
| Topological Polar Surface Area | 38.3 Ų | [5] |
| Monoisotopic Mass | 299.05209 Da | [5] |
Spectroscopic Characterization (Predicted)
The structural features of this compound give rise to characteristic signals in various spectroscopic techniques. The following is a predicted analysis based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methyl, and Boc protons.
-
Aromatic Protons (δ 7.0-7.6 ppm): Four protons on the bromophenyl ring will appear as a complex multiplet.
-
Methine Proton (CH-NH) (δ ~4.8-5.2 ppm): This proton, adjacent to the nitrogen and the aromatic ring, will likely appear as a quartet, coupled to the adjacent methyl protons.
-
NH Proton (δ ~4.5-5.5 ppm): The carbamate proton will appear as a broad singlet or a doublet, coupled to the methine proton.
-
Methyl Protons (CH₃-CH) (δ ~1.4-1.6 ppm): The three protons of the ethyl group's methyl will appear as a doublet, coupled to the methine proton.
-
tert-Butyl Protons ((CH₃)₃C) (δ ~1.4 ppm): The nine equivalent protons of the Boc group will appear as a sharp singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the aromatic, carbonyl, and aliphatic carbons.
-
Aromatic Carbons (δ ~120-145 ppm): Six distinct signals are expected for the carbons of the bromophenyl ring, including the carbon bearing the bromine atom.
-
Carbonyl Carbon (C=O) (δ ~155 ppm): The carbamate carbonyl carbon will appear as a single peak in the downfield region.
-
Boc Quaternary Carbon (C(CH₃)₃) (δ ~80 ppm): The quaternary carbon of the tert-butyl group.
-
Methine Carbon (CH-NH) (δ ~50-55 ppm): The chiral carbon attached to the nitrogen and the aromatic ring.
-
Boc Methyl Carbons (C(CH₃)₃) (δ ~28 ppm): The three equivalent methyl carbons of the Boc group.
-
Ethyl Methyl Carbon (CH₃-CH) (δ ~20-25 ppm): The methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks in the range of 2850-3000 cm⁻¹.
-
C=O Stretch (carbamate): A strong absorption band around 1680-1700 cm⁻¹.
-
C-N Stretch: A peak in the region of 1250-1300 cm⁻¹.
-
C-O Stretch: A peak around 1160-1170 cm⁻¹.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved through the Boc protection of its corresponding amine precursor, 1-(2-bromophenyl)ethylamine. This reaction is a cornerstone of modern organic synthesis due to its high efficiency and mild conditions.
Reaction Workflow: Boc Protection of 1-(2-bromophenyl)ethylamine
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a robust and scalable method for the synthesis of the title compound.
Materials:
-
1-(2-Bromophenyl)ethylamine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) (1.5 equivalents) or saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-bromophenyl)ethylamine (1.0 equivalent). Dissolve the amine in dichloromethane (approximately 0.2 M concentration).
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution. Alternatively, a biphasic system with saturated aqueous sodium bicarbonate can be used.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with deionized water. If using a biphasic system, separate the organic layer. If using triethylamine, wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a pure solid or oil.
Synthetic Utility: Application in Suzuki-Miyaura Cross-Coupling
The ortho-bromophenyl moiety of this compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide array of aryl and heteroaryl groups at the 2-position of the phenyl ring, a common strategy in the diversification of lead compounds in drug discovery.
Reaction Workflow: Suzuki-Miyaura Coupling
Sources
An In-depth Technical Guide to tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
CAS Number: 1086391-99-2
Introduction
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, registered under CAS number 1086391-99-2, is a versatile carbamate-protected amine that serves as a crucial building block in modern organic and medicinal chemistry.[1] The strategic placement of a bromine atom on the phenyl ring and the presence of a chiral center, coupled with the acid-labile tert-butoxycarbonyl (Boc) protecting group, make this compound a highly valuable intermediate for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, its applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The molecular structure of this compound features a stereocenter at the benzylic position, allowing for its existence as a racemate or as individual enantiomers, commonly denoted as (R) and (S) forms. The physicochemical properties are summarized in the table below.[1]
| Property | Value |
| CAS Number | 1086391-99-2 |
| Molecular Formula | C₁₃H₁₈BrNO₂ |
| Molecular Weight | 300.19 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-bromophenyl)ethyl]carbamate |
| Synonyms | [1-(2-Bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester, N-Boc-1-(2-bromophenyl)ethanamine |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis and Mechanism
The synthesis of this compound is most commonly achieved through the N-protection of the corresponding primary amine, 1-(2-bromophenyl)ethanamine, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection chemistry and proceeds via a nucleophilic acyl substitution mechanism.[2]
The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the carbamate, carbon dioxide, and a tert-butoxide anion. The presence of a mild base is often employed to neutralize the resulting acidic byproducts and drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the Boc protection of 1-(2-bromophenyl)ethanamine.
Materials:
-
1-(2-bromophenyl)ethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-bromophenyl)ethanamine (1.0 equivalent) in the chosen solvent (e.g., DCM).
-
To this solution, add the base (e.g., triethylamine, 1.1 to 1.5 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The utility of this compound in drug development stems from its dual functionality. The Boc-protected amine allows for the introduction of a nitrogen-containing moiety into a target molecule while preventing its undesired reactivity in subsequent synthetic steps. The Boc group can be readily removed under acidic conditions, unmasking the amine for further functionalization.
The bromophenyl group is a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are pivotal in constructing complex molecular scaffolds found in many active pharmaceutical ingredients (APIs). For instance, this intermediate can be utilized in the synthesis of novel kinase inhibitors, where the bromophenyl moiety serves as an anchor point for building out the pharmacophore. While specific drug candidates synthesized directly from this intermediate are often proprietary, its structural motif is present in various patented compounds under investigation for therapeutic areas such as oncology and neurodegenerative diseases.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methyl group protons, and the nine equivalent protons of the tert-butyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight can be observed, confirming its identity.
-
Infrared (IR) Spectroscopy: The presence of the carbamate group is indicated by a strong absorption band for the C=O stretch, typically around 1680-1720 cm⁻¹.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
This compound (CAS 1086391-99-2) is a strategically designed synthetic intermediate with significant value in the field of drug discovery and development. Its combination of a protected amine and a functionalizable aromatic ring provides medicinal chemists with a powerful tool for the efficient construction of novel and complex bioactive molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in the research and development of new therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53407043, this compound. Retrieved from [Link]
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tert-Butyl (1-(2-bromophenyl)ethyl)carbamate molecular weight
An In-Depth Technical Guide to tert-Butyl (1-(2-bromophenyl)ethyl)carbamate: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight and its empirical determination. A detailed, field-tested protocol for its synthesis and purification is presented, emphasizing the rationale behind key procedural steps. Furthermore, this guide outlines a self-validating analytical workflow for structural confirmation and purity assessment. Finally, it explores the strategic application of this molecule in complex pharmaceutical synthesis, particularly in leveraging palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physicochemical properties are the foundation of successful and reproducible research. This compound is a bifunctional molecule featuring a Boc-protected amine and an ortho-substituted bromophenyl ring. The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, while the protected amine allows for sequential, controlled introduction of nitrogen-containing moieties.
The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for confirmation of identity via mass spectrometry. The key identifying and physical properties are summarized below.[1]
Table 1: Core Physicochemical and Identifying Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈BrNO₂ | PubChem[1] |
| Molecular Weight | 300.19 g/mol | PubChem[1] |
| Monoisotopic Mass | 299.05209 Da | PubChem[1] |
| IUPAC Name | tert-butyl N-[1-(2-bromophenyl)ethyl]carbamate | PubChem[1] |
| CAS Number | 938557-41-4 (Racemic) | Inferred from suppliers |
| Predicted XLogP3 | 3.5 | PubChem[1] |
| Appearance | Typically an off-white to pale yellow solid or oil | General Chemical Knowledge |
The distinction between molecular weight (average molar mass) and monoisotopic mass is crucial. For synthetic chemistry, the molecular weight (300.19 g/mol ) is used for calculating reagent mass. For high-resolution mass spectrometry (HRMS), the monoisotopic mass (299.05209 Da), calculated using the most abundant isotopes, is the value against which experimental data is compared for elemental composition confirmation.
Synthesis and Purification Protocol
The most direct and reliable method for the preparation of this compound is the reaction of the parent amine, 1-(2-bromophenyl)ethanamine, with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for installing the tert-butoxycarbonyl (Boc) protecting group, which is favored for its stability under a wide range of conditions and its facile, clean removal under acidic conditions.
Rationale for Experimental Choices
-
Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed. Its purpose is to neutralize the acidic N-H proton of the starting amine, facilitating its nucleophilic attack on the Boc₂O electrophile. It also scavenges the tert-butoxycarboxylic acid byproduct generated during the reaction.
-
Solvent: A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve both the amine starting material and Boc₂O without participating in the reaction.
-
Temperature Control: The reaction is typically initiated at 0 °C. This is a precautionary measure to control the initial exotherm that can occur upon addition of the highly reactive Boc₂O, preventing potential side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
Detailed Step-by-Step Synthesis Protocol
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-bromophenyl)ethanamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (TEA, 1.2 eq) dropwise.
-
Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Aqueous Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (to remove excess TEA) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization for Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the molecular structure. Expected signals include:
-
Aromatic Protons: A multiplet pattern between δ 7.0-7.8 ppm corresponding to the four protons on the bromophenyl ring.
-
Methine Proton (-CH-): A quartet or multiplet adjacent to the amine.
-
Methyl Protons (-CH₃): A doublet coupled to the methine proton.
-
tert-Butyl Protons (-C(CH₃)₃): A characteristic large singlet at approximately δ 1.4 ppm, integrating to 9 protons.
-
Amine Proton (-NH-): A broad singlet, which may be exchangeable with D₂O.
-
-
HRMS (High-Resolution Mass Spectrometry): This is the definitive technique for confirming elemental composition. The experimentally observed monoisotopic mass of the protonated molecular ion ([M+H]⁺) should match the theoretical value (299.05209 Da + 1.0078 Da for H⁺ = 300.0599 Da) within a narrow tolerance (typically < 5 ppm). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by ~2 Da (M⁺ and M+2⁺), providing unambiguous evidence of the bromine atom's presence.
-
HPLC (High-Performance Liquid Chromatography): This method is used to assess the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, with the purity typically reported as the peak area percentage.
Applications in Medicinal Chemistry and Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but is a high-value intermediate. Its utility stems from the orthogonal reactivity of its two key functional groups.
-
Aryl Halide for Cross-Coupling: The 2-bromophenyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions. This allows for the strategic installation of diverse aryl, heteroaryl, alkyl, or amine groups at this position, enabling the rapid generation of molecular complexity and the exploration of a compound library's structure-activity relationship (SAR).
-
Protected Amine for Elongation: The Boc-protected amine provides a stable, masked nucleophile. Following the modification of the aryl bromide, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the primary amine. This newly liberated amine can then be functionalized further through amide bond formation, reductive amination, or other nitrogen-based chemistries.
This dual functionality makes the compound a powerful building block for synthesizing complex scaffolds found in many modern therapeutics, including kinase inhibitors and PROTACs (PROteolysis TArgeting Chimeras).[2]
References
A Technical Guide to the Synthesis and Resolution of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate for Chiral Intermediate Development
Abstract
Chiral amines are fundamental building blocks in modern drug discovery, with their stereochemistry often dictating the efficacy and safety of active pharmaceutical ingredients (APIs).[1][2][3][4] This guide provides an in-depth technical overview of the synthesis and chiral resolution of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, a versatile intermediate. The presence of a chiral benzylic amine, a tert-butoxycarbonyl (Boc) protecting group, and an ortho-brominated phenyl ring provides a trifecta of synthetic handles for complex molecule construction. We will explore two primary, field-proven strategies for obtaining enantiopure material: direct chromatographic separation of the Boc-protected racemate and diastereomeric salt resolution of the precursor amine followed by protection. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic rationale, and practical insights into leveraging this valuable chiral synthon.
Introduction to a Key Chiral Synthon
The Imperative of Chirality in Pharmaceuticals
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity.[5][] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of stereoisomeric drugs, making the synthesis of single-enantiomer compounds a paramount objective in the pharmaceutical industry.[3] The use of enantiopure chiral building blocks is a foundational strategy for ensuring the stereochemical integrity of the final API.[4]
Strategic Value of 1-(2-Bromophenyl)ethylamine Derivatives
The 1-(2-bromophenyl)ethylamine scaffold is a valuable starting point for medicinal chemistry campaigns.[7] Its strategic utility arises from three key features:
-
Chiral Center: The benzylic carbon provides a stereocenter that directly influences the spatial orientation of downstream derivatives.
-
Primary Amine: A nucleophilic handle for a wide array of chemical transformations, including amide bond formation and N-alkylation.
-
Aryl Bromide: The ortho-bromine atom is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination).[7]
The tert-Butoxycarbonyl (Boc) Group: A Robust Guardian
Protecting the highly reactive amine functionality is often necessary to prevent unwanted side reactions during synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its ease of installation and its stability to a broad range of nucleophilic and basic conditions.[8][9] Crucially, it can be removed under specific acidic conditions that often leave other functional groups intact, providing an orthogonal protection strategy.[10][11] The resulting protected intermediate, this compound, is a stable, often crystalline solid that is amenable to purification and chiral separation.
Synthesis of Racemic this compound
The first step in either resolution pathway is the protection of the racemic 1-(2-bromophenyl)ethylamine precursor. This is a standard and high-yielding N-acylation reaction.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[9][10] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc bond and the release of a tert-butyl carbonate anion. This unstable anion subsequently decomposes into carbon dioxide and the tert-butoxide anion, which is neutralized by the protonated amine or an added base.[9][10]
}
Figure 1: Simplified mechanism for Boc protection of a primary amine.
Experimental Protocol: Boc Protection
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add racemic 1-(2-bromophenyl)ethylamine (1.0 eq) and dissolve in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.5 M).
-
Reagent Addition: Add triethylamine (TEA, 1.2 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).
-
Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used directly or purified further by flash column chromatography on silica gel.
Pathway A: Direct Resolution via Chiral Chromatography
Direct separation of enantiomers using chiral chromatography is a powerful and widely used technique, particularly when diastereomeric salt formation is challenging.[12][13] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the primary methods employed.
Principle of Chiral HPLC/SFC
Chiral stationary phases are composed of a chiral selector immobilized on a solid support (e.g., silica gel).[14] As the racemic mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector. Differences in the stability of these complexes lead to different retention times, allowing for their separation.[12] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a broad range of compounds, including carbamates.[14][15]
}
Figure 2: Logical workflow for developing a chiral HPLC separation method.
Protocol: Analytical Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the racemic this compound at approximately 1 mg/mL in the mobile phase or a compatible solvent.
-
Instrumentation: Use an HPLC system equipped with a UV detector (set to 220 or 254 nm).
-
Chromatographic Conditions: Screen various polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H). A typical starting mobile phase is a mixture of n-hexane and isopropanol (IPA).
-
Analysis: Inject the sample and monitor the chromatogram. The goal is to achieve baseline separation (Resolution, Rs ≥ 1.5) of the two enantiomeric peaks. If separation is poor, the ratio of hexane/IPA can be adjusted.
Data Presentation: Representative HPLC Conditions
The following table summarizes typical starting conditions for the chiral separation. Actual parameters must be determined empirically.
| Parameter | Value | Rationale |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Amylose-based CSPs are known to be effective for carbamates.[14] |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Common non-polar mobile phase for normal-phase chiral separations.[16] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C | Room temperature is a standard starting point for screening. |
| Detection | UV at 220 nm | Wavelength where the phenyl ring exhibits strong absorbance. |
| Expected tR (Enan. 1) | ~12 min | Illustrative retention time. |
| Expected tR (Enan. 2) | ~15 min | Illustrative retention time. |
Once an effective analytical method is established, it can be scaled up to preparative HPLC or SFC to isolate multi-gram quantities of each enantiomer.
Pathway B: Resolution via Diastereomeric Salt Formation
This classical resolution technique is a robust and cost-effective method for large-scale production if a suitable resolving agent and crystallization conditions can be identified.[17][18] It involves reacting the racemic amine precursor with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.
Principle of Diastereomeric Crystallization
Diastereomers have different physical properties, including solubility.[17] By carefully choosing a chiral resolving agent and a crystallization solvent, it is often possible to induce the selective precipitation of one of the diastereomeric salts, leaving the other more soluble salt in the mother liquor. The precipitated salt can then be isolated, and the chiral amine can be liberated by treatment with a base.
}
Figure 3: Step-wise workflow for chiral resolution by diastereomeric salt crystallization.
Experimental Protocol: Resolution and Protection
-
Salt Formation: Dissolve racemic 1-(2-bromophenyl)ethylamine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve a chiral resolving agent, such as (+)-Tartaric acid or (-)-Dibenzoyltartaric acid (0.5 - 1.0 eq), in the same solvent, heating gently if necessary.
-
Crystallization: Combine the two solutions. The diastereomeric salt may precipitate immediately or require cooling, seeding, or slow evaporation to induce crystallization. Allow the mixture to stand for several hours or overnight.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess (e.e.) of the salt should be determined by liberating a small sample and analyzing it by chiral HPLC. Recrystallization may be necessary to improve chiral purity.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., DCM). Add an aqueous base (e.g., 2M NaOH) and stir until all solids dissolve. Separate the organic layer, and extract the aqueous layer two more times. Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched free amine.
-
Boc Protection: Protect the resulting enantiopure amine using the protocol described in Section 2.2 to yield the final target compound, enantiopure this compound.
Synthetic Applications of the Chiral Intermediate
Once obtained in high enantiomeric purity, this compound is a stable intermediate ready for use in multi-step syntheses.
-
Deprotection: The Boc group can be efficiently removed by treatment with a strong acid like trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent, to liberate the chiral primary amine without racemization.[9][10][11] This amine can then serve as a nucleophile in subsequent reactions.
-
Cross-Coupling: The ortho-bromo substituent is primed for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, enabling rapid diversification and exploration of the chemical space around the chiral core.[7]
Conclusion
This compound is a high-value, versatile chiral intermediate for pharmaceutical research and development. This guide has detailed two robust and industrially relevant pathways for accessing its enantiomerically pure forms. The direct resolution of the carbamate by chiral chromatography offers speed and broad applicability, while the classical method of diastereomeric salt crystallization of the precursor amine provides a scalable and cost-effective alternative. The choice between these methods will depend on project-specific factors such as scale, available equipment, and the crystallization properties of the diastereomeric salts. Mastery of these techniques empowers chemists to construct complex, stereochemically defined molecules essential for the discovery of next-generation therapeutics.
References
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France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
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Hoye, A. T., et al. (2018). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC. [Link]
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Wang, D., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]
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Wang, D., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. ResearchGate. [Link]
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Al-Zoubi, R. M., et al. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications. [Link]
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Beylin, V. G., & Goel, O. P. (1987). A CONVENIENT SYNTHESIS OF t-BUTYL N-(2-BROMOETHYL)CARBAMATE. Organic Preparations and Procedures International. [Link]
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Unknown Author. HPLC manual (for chiral HPLC analysis). Unknown Source. [Link]
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Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]
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Unknown Author. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]
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Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]
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Onyx Scientific. Chiral Resolution Screening. Onyx Scientific. [Link]
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National Center for Biotechnology Information. This compound. PubChem. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Christensen, J. B., et al. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
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Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]
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Li, W., et al. (2022). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Nature Communications. [Link]
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Aboul-Enein, H. Y., & Ali, I. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
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Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Pharma-Intermediate. [Link]
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Shen, S., et al. (2010). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( + ) column. ResearchGate. [Link]
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Li, J., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]
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Deredas, D., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]
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Canto, R. F. S., et al. (2012). Palladium-Catalysed Direct Heteroarylation of Bromobenzylacetamide Derivatives. Synlett. [Link]
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Lo, M., et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. Tetrahedron Letters. [Link]
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Unknown Author. A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Unknown Source. [Link]
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Posner, G. H., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI. [Link]
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Lo, M., et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. PMC. [Link]
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Gungor, T., et al. (1993). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]
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LookChem. (R)-(+)-1-(4-Bromophenyl)ethylamine. LookChem. [Link]
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Trost, B. M., & Horne, D. B. (2006). Enantioselective total synthesis of (+)- and (-)-nigellamine A2. Journal of the American Chemical Society. [Link]
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An In-depth Technical Guide to tert-Butyl (1-(2-bromophenyl)ethyl)carbamate: Synthesis, Properties, and Application in Modern Drug Discovery
Foreword: The Strategic Value of Chiral Building Blocks in Medicinal Chemistry
In the landscape of contemporary drug development, the precise control of molecular architecture is paramount. Chirality, the property of "handedness" in molecules, is a fundamental consideration, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure chiral building blocks is a cornerstone of medicinal chemistry. This guide focuses on one such building block: tert-butyl (1-(2-bromophenyl)ethyl)carbamate. This molecule is a valuable intermediate, providing a masked chiral amine and a functionalized aromatic ring, ready for elaboration into more complex molecular targets. Its history is not one of a singular, celebrated discovery, but rather of its emergence as a practical and enabling tool in the quiet, iterative process of designing and synthesizing novel therapeutic agents.
The Emergence of a Versatile Synthetic Intermediate
The history of this compound is intrinsically linked to the broader evolution of asymmetric synthesis and the widespread adoption of protecting group strategies in organic chemistry. The development of robust methods for the enantioselective synthesis of amines and the popularization of the tert-butoxycarbonyl (Boc) protecting group in the mid-20th century set the stage for the creation of such chiral building blocks.
While a definitive first synthesis publication for this specific molecule is not readily apparent in the literature, its utility can be inferred from its structural motifs. The chiral 1-(bromophenyl)ethylamine core is a precursor to a variety of bioactive molecules, and the Boc group offers a reliable method for protecting the amine functionality during subsequent synthetic transformations. It is therefore likely that this compound was first prepared not as an end in itself, but as a crucial stepping stone in a multi-step synthesis of a larger, more complex molecule within a pharmaceutical or agrochemical research program. Its value lies in its bifunctionality: the Boc-protected amine allows for nucleophilic chemistry or can be deprotected to reveal a primary amine, while the brominated phenyl ring is primed for a host of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Synthesis and Mechanistic Considerations
The preparation of this compound is a straightforward process that relies on well-established chemical principles. The overall strategy involves two key stages: the synthesis of the chiral amine precursor, 1-(2-bromophenyl)ethylamine, and its subsequent protection with the Boc group.
Synthesis of the Chiral Amine Precursor
The enantioselective synthesis of chiral amines is a mature field of organic chemistry, with numerous methods available. For the preparation of 1-(2-bromophenyl)ethylamine, a common approach is the asymmetric reduction of the corresponding ketone, 2-bromoacetophenone. This can be achieved using chiral catalysts, such as those based on transition metals like rhodium or ruthenium, in the presence of a hydrogen source.
Alternatively, enzymatic resolutions or the use of chiral auxiliaries can be employed to obtain the desired enantiomerically pure amine. The choice of method often depends on the desired scale of the synthesis and the availability of reagents and equipment.
The Boc Protection of 1-(2-bromophenyl)ethylamine
The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a crucial step to prevent unwanted side reactions in subsequent synthetic manipulations. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]
The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). The reaction is typically carried out in the presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like dichloromethane, tetrahydrofuran, or a biphasic system.
The mechanism of the Boc protection is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a leaving group, which ultimately decomposes to tert-butanol and carbon dioxide. The base serves to neutralize the protonated amine that is formed during the reaction, driving the equilibrium towards the protected product.
Caption: Mechanism of Boc protection of a primary amine.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is essential for its use in synthesis. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [2] |
| Molecular Weight | 300.19 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not consistently reported, expected to be a low-melting solid | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | |
| CAS Number (Racemate) | 1086391-99-2 | [2] |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.50-7.00 (m, 4H, Ar-H)
-
δ 5.05 (br s, 1H, NH)
-
δ 4.90 (q, J = 7.0 Hz, 1H, CH-NH)
-
δ 1.45 (s, 9H, C(CH₃)₃)
-
δ 1.40 (d, J = 7.0 Hz, 3H, CH₃-CH)
-
Experimental Protocol: Synthesis of (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
This protocol is a representative procedure based on established methods for the Boc protection of primary amines.[1]
Materials:
-
(S)-1-(2-bromophenyl)ethylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-1-(2-bromophenyl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Synthetic workflow for the preparation of the title compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of complex, biologically active molecules, particularly in the development of kinase inhibitors for oncology.[3] The 2-bromophenyl moiety serves as a convenient handle for introducing further molecular complexity through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. The chiral ethylamine portion is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase active site.
A notable example of a structurally related compound, (S)-tert-butyl (1-(4-bromophenyl)ethyl)carbamate, is utilized in the synthesis of certain classes of protein kinase inhibitors. The synthetic strategies employed for these molecules often involve an initial cross-coupling reaction at the bromide position, followed by deprotection of the Boc group and subsequent elaboration of the amine. This highlights the strategic importance of having a stable, yet readily cleavable, protecting group on the chiral amine.
The use of this building block allows for a modular and convergent approach to the synthesis of complex drug candidates, facilitating the rapid generation of analogues for structure-activity relationship (SAR) studies. This is a critical aspect of modern drug discovery, where the ability to fine-tune the properties of a lead compound is essential for developing a safe and effective drug.
Conclusion: An Enabling, Unsung Hero of Synthesis
While this compound may not have a dramatic discovery story, its importance lies in its utility as a reliable and versatile building block. It embodies the principles of modern organic synthesis: the strategic use of protecting groups, the control of stereochemistry, and the modular construction of complex molecules. For researchers and scientists in drug development, intermediates like this are the unsung heroes that enable the efficient and innovative synthesis of the next generation of therapeutic agents. Its history is being written not in standalone publications, but within the experimental sections of patents and papers detailing the creation of life-saving medicines.
References
- (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine and bis{(S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine}dichloridopalladium(II). PubMed Central.
- Supporting Information for a scientific article, providing characterization data for various tert-butyl carbam
- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook.
- tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- tert-Butyl (1-(2-bromophenyl)ethyl)
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Dual protection of amino functions involving Boc. RSC Publishing.
- Tetrahedron Letters.
- Ethylamine Synthesis. Sciencemadness Discussion Board.
- Contents Tetrahedron Letters. ElectronicsAndBooks.
- (S)-(-)-1-(4-Bromophenyl)ethylamine. Chem-Impex.
- 2-(4-Bromophenyl)ethylamine synthesis. ChemicalBook.
- N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI.
- tert-Butyl (1-(3-bromophenyl)ethyl)
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
- A high yielding one-pot, novel synthesis of carbamate esters from alcohols using Mitsunobu's reagent. ElectronicsAndBooks.
- (S)-tert-Butyl (1-(4-bromophenyl)ethyl)
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.
- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
- 2-Bromoethylamine, N-BOC protected. Apollo Scientific.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- (S)-tert-Butyl (1-(4-bromophenyl)ethyl)
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- [2-(4-Bromo-phenyl)ethyl]-carbamic acid tert-butyl ester. PubChem.
- (S)-N-Boc-1-(3-bromophenyl)ethylamine. Sigma-Aldrich.
- N-BOC-2-(4-BROMO-PHENYL)-ETHYLAMINE. Chongqing Chemdad Co..
- Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. PubMed Central.
- N-Boc-2-(4-Bromo-Phenyl)-Ethylamine. ChemBK.
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An In-depth Technical Guide on the Stability and Degradation Pathways of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, a molecule of interest in pharmaceutical development and organic synthesis. By examining the inherent reactivity of its constituent functional groups—the N-tert-butoxycarbonyl (Boc) protecting group and the 2-bromophenyl moiety—we elucidate its stability profile under various stress conditions. This document details the primary degradation mechanisms, including acid- and base-catalyzed hydrolysis, thermal decomposition, and potential photodegradation. Furthermore, it offers field-proven methodologies for conducting forced degradation studies, essential for identifying degradation products and establishing the stability-indicating nature of analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control the stability of this and structurally related compounds.
Introduction: Chemical Profile and Significance
This compound is a chiral building block frequently employed in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its structure combines a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a brominated aromatic ring. The Boc group is a cornerstone of modern organic synthesis, prized for its robustness under a wide range of conditions and its facile removal under mild acidic conditions.[3][4][] The bromophenyl group serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.
A thorough understanding of the stability and degradation of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies are a critical component of this understanding, providing insights into the intrinsic stability of the molecule and helping to develop robust analytical methods.[1][2]
Core Stability Profile
The stability of this compound is primarily dictated by the lability of the N-Boc group and, to a lesser extent, the reactivity of the C-Br bond on the aromatic ring.
pH-Dependent Stability
-
Acidic Conditions: The N-Boc group is notoriously susceptible to cleavage under acidic conditions.[3][6] The degradation proceeds via protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which can then eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine, 1-(2-bromophenyl)ethan-1-amine. Even mild acids, such as trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) commonly used in reversed-phase HPLC, can induce slow cleavage of the Boc group, a factor to consider during analytical method development and purification.[7]
-
Basic Conditions: The N-Boc group is generally stable under basic and nucleophilic conditions, which is a key attribute for its use as a protecting group.[3][4] However, like other carbamates, it can undergo base-catalyzed hydrolysis, although typically at a slower rate than acid-catalyzed cleavage.[8][9] The mechanism for N-monosubstituted carbamates can involve an E1cB elimination pathway, leading to the formation of an isocyanate intermediate.[9][10] This intermediate is then attacked by hydroxide to form the unstable carbamate anion, which decomposes to the corresponding amine and carbonate.
-
Neutral Conditions: Under neutral pH conditions and at ambient temperature, this compound is expected to be relatively stable.
Thermal Stability
Carbamates can be thermally labile.[11] The N-Boc group, in particular, can be cleaved at elevated temperatures, often leading to the formation of the corresponding isocyanate and tert-butanol, or the free amine and isobutylene via different thermal degradation pathways. Studies on other N-Boc protected amines have shown significant degradation at temperatures above 100°C.[7][12]
Oxidative Stability
The molecule does not possess functional groups that are highly susceptible to oxidation under typical forced degradation conditions (e.g., hydrogen peroxide). However, subtle oxidative degradation of the aromatic ring or the benzylic position could occur under more aggressive oxidative stress.
Photostability
Aromatic bromides are known to be susceptible to photodegradation.[13] The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical intermediates. These radicals can then participate in a variety of reactions, including hydrogen abstraction from the solvent or other molecules, potentially leading to the formation of debrominated impurities.
Primary Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways are anticipated under forced degradation conditions:
Pathway A: Acid-Catalyzed Hydrolysis (Boc Cleavage)
This is the most probable degradation pathway under acidic conditions. The process involves the removal of the Boc protecting group to yield the free amine.
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protonated Carbamate"; "Carbamic Acid Intermediate" [shape=Mrecord, label="{Carbamic Acid Intermediate | Unstable}"]; "1-(2-bromophenyl)ethan-1-amine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "tert-Butyl Cation"; "Isobutylene"; "CO2";
"this compound" -> "Protonated Carbamate" [label=" + H+"]; "Protonated Carbamate" -> "Carbamic Acid Intermediate" [label=" - tert-Butyl Cation"]; "tert-Butyl Cation" -> "Isobutylene" [label=" - H+"]; "Carbamic Acid Intermediate" -> "1-(2-bromophenyl)ethan-1-amine" [label=" - CO2"]; "Carbamic Acid Intermediate" -> "CO2"; }
Figure 1: Acid-catalyzed degradation pathway of this compound.
Pathway B: Base-Catalyzed Hydrolysis
Under strong basic conditions, hydrolysis of the carbamate linkage is expected, proceeding through an isocyanate intermediate.
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Deprotonated Carbamate"; "Isocyanate Intermediate"; "Carbamate Anion"; "1-(2-bromophenyl)ethan-1-amine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Carbonate";
"this compound" -> "Deprotonated Carbamate" [label=" + OH-"]; "Deprotonated Carbamate" -> "Isocyanate Intermediate" [label=" - t-BuO-"]; "Isocyanate Intermediate" -> "Carbamate Anion" [label=" + OH-"]; "Carbamate Anion" -> "1-(2-bromophenyl)ethan-1-amine" [label=" + Carbonate"]; }
Figure 2: Base-catalyzed degradation pathway of this compound.
Experimental Protocols for Forced Degradation Studies
To experimentally investigate the stability and degradation pathways, a systematic forced degradation study should be conducted.[1] The goal is to achieve 5-20% degradation to ensure that the degradation products are readily detectable without being overly complex.[1]
General Experimental Workflow
subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Stock_Solution" [label="Prepare Stock Solution\n(e.g., 1 mg/mL in ACN/H2O)"]; }
subgraph "cluster_stress" { label = "Stress Conditions"; style = "rounded"; bgcolor = "#FFFFFF"; "Acid" [label="Acidic Hydrolysis\n(e.g., 0.1 M HCl, 60°C)"]; "Base" [label="Basic Hydrolysis\n(e.g., 0.1 M NaOH, 60°C)"]; "Oxidation" [label="Oxidative Degradation\n(e.g., 3% H2O2, RT)"]; "Thermal" [label="Thermal Degradation\n(Solid & Solution, 80°C)"]; "Photo" [label="Photolytic Degradation\n(ICH Q1B conditions)"]; }
subgraph "cluster_analysis" { label = "Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "Neutralization" [label="Neutralize Acid/Base Samples"]; "HPLC_Analysis" [label="Analyze by Stability-Indicating\nHPLC-UV/MS"]; "Characterization" [label="Characterize Degradation Products"]; }
"Stock_Solution" -> {"Acid", "Base", "Oxidation", "Thermal", "Photo"} [style=invis]; "Acid" -> "Neutralization"; "Base" -> "Neutralization"; "Oxidation" -> "HPLC_Analysis"; "Thermal" -> "HPLC_Analysis"; "Photo" -> "HPLC_Analysis"; "Neutralization" -> "HPLC_Analysis"; "HPLC_Analysis" -> "Characterization"; }
Figure 3: General workflow for a forced degradation study.
Detailed Methodologies
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (1:1 v/v).
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction at various time points (e.g., 8, 24, 48 hours).
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Solution State: Incubate the stock solution at 80°C.
-
Analyze samples at predetermined time intervals.
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after exposure.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized to provide a clear overview of the compound's stability.
Table 1: Illustrative Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Time | % Degradation (Illustrative) | Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 15% | 1-(2-bromophenyl)ethan-1-amine |
| Basic Hydrolysis | 0.1 M NaOH | 24 h | 8% | 1-(2-bromophenyl)ethan-1-amine |
| Oxidative | 3% H₂O₂ | 48 h | < 2% | Not significant |
| Thermal (Solution) | 80°C | 48 h | 5% | 1-(2-bromophenyl)ethan-1-amine |
| Photolytic | ICH Q1B | - | 3% | 1-phenylethan-1-amine (debrominated) |
Note: The data presented in this table is illustrative and intended to exemplify expected outcomes based on the chemical principles discussed. Actual results may vary.
Conclusion
This compound exhibits a stability profile dominated by the acid-lability of the N-Boc protecting group. Significant degradation is anticipated under acidic conditions, leading to the formation of the corresponding free amine. The compound is more stable under basic, oxidative, and neutral conditions. Thermal and photolytic stress may also induce degradation, albeit likely to a lesser extent under typical handling and storage conditions.
The insights and protocols provided in this guide are essential for the development of stable formulations and robust, stability-indicating analytical methods. A thorough understanding of these degradation pathways allows for better control over the manufacturing process, storage conditions, and ultimately, the quality and safety of the final pharmaceutical product.
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An In-Depth Technical Guide to the Crystal Structure Analysis of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate: A Hypothetical Case Study for Drug Development Professionals
Foreword: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary drug discovery and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical cornerstone of rational drug design. The spatial arrangement of atoms, the nuances of bond lengths and angles, and the intricate dance of intermolecular forces collectively dictate a compound's physicochemical properties and its interactions with biological targets. Organic carbamates, for instance, are pivotal structural motifs in a plethora of approved therapeutic agents, valued for their chemical stability and their ability to act as peptide bond surrogates.[1][2][3][4][5] The tert-butoxycarbonyl (Boc) protecting group, a key feature of our subject molecule, is instrumental in multi-step organic syntheses, enabling the selective transformation of complex molecules by temporarily shielding reactive amine functionalities.[6][7][8][9][10]
This guide presents a comprehensive, albeit hypothetical, case study on the crystal structure analysis of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. While a public crystal structure for this specific compound is not available at the time of writing, this document serves as an in-depth technical walkthrough, designed to provide researchers, scientists, and drug development professionals with a field-proven framework for such an analysis. We will navigate the entire workflow, from synthesis and crystallization to the final interpretation and validation of the crystal structure, underscoring the causality behind each experimental choice.
Synthesis and Crystallization: From Precursor to Pristine Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic route to this compound is a standard procedure in organic chemistry, leveraging the well-established reactivity of amines with di-tert-butyl dicarbonate (Boc₂O).
Synthetic Protocol
The protection of the primary amine in 1-(2-bromophenyl)ethan-1-amine is achieved through its reaction with Boc₂O. This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks a carbonyl carbon of the Boc anhydride.[9] The resulting tetrahedral intermediate collapses, leading to the formation of the stable carbamate and the volatile byproducts, tert-butanol and carbon dioxide.
Step-by-Step Synthesis:
-
Reaction Setup: In a round-bottom flask, 1-(2-bromophenyl)ethan-1-amine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: A non-nucleophilic base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.
-
Boc₂O Addition: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is fully consumed.
-
Workup and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Crystallization Strategy
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in the process.[11] The quality of the crystal directly impacts the quality of the diffraction data and, consequently, the reliability of the final structure.[12] For a molecule like this compound, a systematic approach to crystallization is paramount.
Common Crystallization Techniques:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and, ideally, the formation of single crystals.
-
Solvent Diffusion (Layering): The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. Diffusion of the poor solvent into the good solvent slowly reduces the solubility of the compound, promoting crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.
For our hypothetical case, slow evaporation from a hexane/ethyl acetate mixture yielded diffraction-quality crystals.[13]
Single-Crystal X-ray Diffraction: Illuminating the Atomic Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[14] The fundamental principle lies in the interaction of a monochromatic X-ray beam with the electron clouds of the atoms in the crystal lattice, which act as a three-dimensional diffraction grating.[11]
Experimental Workflow
The SCXRD experiment follows a well-defined workflow, from crystal mounting to data collection and processing.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant to allow for data collection at low temperatures (e.g., 100 K) to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in a diffractometer, which consists of an X-ray source (e.g., a rotating anode or a synchrotron), a goniometer for orienting the crystal, and a detector.[15] A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.[16][17]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to correct for experimental factors such as background scattering and Lorentz-polarization effects. The data are then scaled and merged to produce a final reflection file.
Hypothetical Crystallographic Data
For the purpose of this guide, we will use the following plausible crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₈BrNO₂ |
| Formula Weight | 300.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| β (°) | 105.12(2) |
| Volume (ų) | 1489.1(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.338 |
| Absorption Coefficient (mm⁻¹) | 2.543 |
| F(000) | 624 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Index ranges | -12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -12 ≤ l ≤ 12 |
| Reflections collected | 12345 |
| Independent reflections | 3456 [R(int) = 0.045] |
| Completeness to θ = 27.5° | 99.8% |
| Data / restraints / parameters | 3456 / 0 / 256 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |
| R indices (all data) | R₁ = 0.048, wR₂ = 0.095 |
| Largest diff. peak and hole (e.Å⁻³) | 0.45 and -0.38 |
Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
The processed diffraction data provide the intensities of the reflections, but the crucial phase information is lost in the experiment. The process of determining the phases and subsequently building and refining the atomic model is a combination of computational methods and crystallographic expertise.
Structure Solution and Refinement Workflow
Caption: The workflow for crystal structure solution and refinement.
Step-by-Step Protocol using SHELXL:
-
Structure Solution: For small molecules, direct methods or the Patterson method are commonly employed.[18] In our case, the presence of the heavy bromine atom makes the Patterson method particularly effective for determining its position, which can then be used to phase the remaining reflections and locate the lighter atoms.
-
Initial Refinement: The initial atomic model is subjected to least-squares refinement, where the atomic coordinates and isotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.[19]
-
Difference Fourier Maps: A difference Fourier map is calculated to reveal missing atoms (as positive peaks) or misplaced atoms (as negative peaks). This is an iterative process of adding new atoms and refining the model.
-
Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically, allowing their thermal motion to be modeled as ellipsoids rather than spheres.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, where their positions are geometrically dependent on the parent atom.[18]
-
Final Refinement Cycles: The model is refined until convergence is reached, meaning that the shifts in the refined parameters are negligible. The quality of the final model is assessed by the R-factors (R₁ and wR₂) and the goodness-of-fit.
Structural Analysis and Interpretation: From Data to Insights
With a refined crystal structure in hand, the focus shifts to a detailed analysis of the molecular geometry, conformation, and intermolecular interactions. This information is invaluable for understanding the compound's properties and its potential interactions with biological targets.
Molecular Geometry and Conformation
The crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles. These parameters should be compared with expected values from similar structures in the Cambridge Structural Database (CSD) to identify any unusual features.[20]
Key Conformational Features:
-
Carbamate Group: The carbamate moiety is expected to be planar due to resonance.[1] The conformation around the C-N bond (syn or anti) can influence its hydrogen bonding capabilities.
-
tert-Butyl Group: The bulky tert-butyl group will adopt a staggered conformation to minimize steric strain.
-
Bromophenyl Group: The orientation of the bromophenyl group relative to the rest of the molecule is of interest, as it can influence crystal packing and potential π-stacking interactions.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.[21][22][23][24] Understanding these interactions is crucial for predicting crystal morphology, stability, and solubility.
In our hypothetical structure, the primary intermolecular interaction is likely to be a hydrogen bond between the N-H of the carbamate group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule, forming chains or dimers. The bromine atom may also participate in halogen bonding or other weak interactions.
Structure Validation and Data Deposition: Ensuring Scientific Rigor
The final step in any crystal structure analysis is a thorough validation of the model to ensure its accuracy and reliability.[25][26][27] This is typically done using software like PLATON or the IUCr's checkCIF service.[25] These tools check for a wide range of potential issues, including incorrect space group assignment, missed symmetry, and unusual geometric parameters.
Once validated, the crystallographic data, including the atomic coordinates and the experimental data, should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[28] This ensures that the data are accessible to the wider scientific community and contributes to the collective knowledge of structural chemistry. The standard format for data deposition is the Crystallographic Information File (CIF).[28][29][30][31]
Conclusion: The Power of a Well-Defined Structure
This in-depth technical guide, through a detailed hypothetical case study of this compound, has illuminated the comprehensive process of crystal structure analysis. From the meticulous steps of synthesis and crystallization to the sophisticated techniques of data collection, structure solution, and refinement, each stage is critical in building a reliable and insightful atomic model. For professionals in drug discovery and development, a deep understanding of this process is not just beneficial—it is essential. The resulting structural information provides a powerful lens through which to understand a molecule's behavior, optimize its properties, and ultimately, design more effective and safer medicines.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate in Suzuki Coupling Reactions for Synthesizing Chiral Biaryl Amines
Prepared by: Gemini, Senior Application Scientist
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its robustness and broad functional group tolerance in creating carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the application of a specific, high-value substrate: tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. The presence of a Boc-protected chiral amine on the aryl bromide scaffold makes this an exemplary starting material for the asymmetric synthesis of biaryl compounds, which are privileged structures in medicinal chemistry.[3] We will dissect the mechanistic nuances, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and high-yielding coupling, thereby enabling the rapid generation of complex molecular architectures for drug discovery and development.
Scientific Principles & Mechanistic Insights
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] The reaction with this compound is particularly valuable as it introduces a new aryl or vinyl group while preserving the integrity of the existing chiral center, a critical feature for developing stereospecific pharmaceuticals.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for rational optimization and troubleshooting.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step. For aryl bromides, this step is generally efficient.[7]
-
Transmetalation: The organic moiety from the activated organoboron species is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[4][8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Key Considerations for the Substrate
-
The Electrophile: As an aryl bromide, this compound is a reliable coupling partner. The reactivity of organohalides follows the trend I > OTf > Br >> Cl, placing bromides in a favorable position for efficient oxidative addition.[7]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is robust and generally stable under the neutral to basic conditions of the Suzuki coupling, preventing unwanted side reactions at the amine.
-
Stereochemical Integrity: The chiral center is an sp³-hybridized carbon adjacent to the phenyl ring. Standard Suzuki coupling conditions do not typically affect such stereocenters, and the reaction proceeds with retention of the original enantiopurity.[6]
Experimental Design & Optimization
The success of the Suzuki coupling hinges on the judicious selection of four key components: the catalyst/ligand system, the base, the solvent, and the boronic acid derivative.
Catalyst and Ligand Selection
The choice of palladium source and its associated ligand dictates the efficiency and scope of the reaction.
-
Phosphine Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, bulky and electron-rich phosphine ligands are highly effective. They promote the rate-limiting oxidative addition and the final reductive elimination step.[5][10]
| Catalyst / Ligand System | Typical Substrates | Key Advantages & Causality |
| Pd(PPh₃)₄ | Aryl Bromides, Iodides | A reliable, all-in-one Pd(0) catalyst. Triphenylphosphine is a good general-purpose ligand, though less active than more specialized ligands. |
| Pd(OAc)₂ / SPhos | Aryl Bromides, Chlorides | SPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination, allowing for lower catalyst loadings and milder reaction temperatures.[7] |
| PdCl₂(dppf) | Heteroaryl Halides, Complex Substrates | The dppf ligand provides high stability to the catalytic complex, making it robust and effective for challenging couplings with a wide range of functional groups.[9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Bromides, Chlorides | Tri(tert-butyl)phosphine is an extremely bulky and electron-donating ligand, highly effective for coupling less reactive aryl chlorides and bromides, often at room temperature.[10] |
The Role of the Base and Solvent
The base and solvent work in concert to facilitate the crucial transmetalation step.
-
Base: The primary role of the base is to react with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center.[4][8]
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice. Requires an aqueous solvent mixture to be effective.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective in anhydrous conditions with boronic esters and can be beneficial for sterically hindered couplings.[11]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used for difficult couplings where other bases fail.
-
-
Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Toluene, 1,4-Dioxane, or THF: These are common organic solvents for Suzuki reactions. They are often used with an aqueous solution of the base (e.g., a 4:1 mixture of dioxane:water) to create a biphasic system that promotes the reaction.[4][5]
-
DMF or Acetonitrile: Polar aprotic solvents can sometimes influence the reaction's selectivity and rate, though their role can be complex.[12]
-
Detailed Experimental Protocols
The following protocols provide a reliable starting point for the Suzuki coupling of this compound.
General Protocol using PdCl₂(dppf)
This protocol is robust and suitable for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (e.g., 314 mg, 1.0 mmol).
-
Reagent Addition: Add the arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.[9]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Microwave Protocol for Rapid Synthesis
For high-throughput synthesis in drug discovery, microwave irradiation can dramatically reduce reaction times.[13]
Materials:
-
Same as Protocol 3.1, but scaled down for a microwave vial.
-
Potassium Phosphate (K₃PO₄) is often a good choice for microwave conditions.
Step-by-Step Procedure:
-
Setup: In a 10 mL microwave vial, combine this compound (0.2 mmol), the desired boronic acid (0.3 mmol), K₃PO₄ (0.6 mmol), and a suitable catalyst like Pd(dppf)Cl₂ (0.01 mmol).
-
Solvent: Add 4 mL of a degassed 4:1 mixture of dioxane/water.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-140 °C for 15-45 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 3.1.[13]
Applications in Drug Discovery
The products of this reaction—chiral amines containing a biaryl scaffold—are of immense interest to the pharmaceutical industry.[1][14]
-
Structural Complexity: The Suzuki coupling provides a direct route to sterically hindered and structurally complex biaryls that are difficult to access through other methods.[3]
-
Privileged Scaffolds: The biaryl motif is found in numerous approved drugs, where the two aryl rings can interact with distinct pockets in a biological target.
-
Lead Optimization: The reaction's reliability and broad scope allow medicinal chemists to rapidly synthesize a library of analogues by varying the boronic acid coupling partner, facilitating the exploration of structure-activity relationships (SAR).[2]
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Application of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate in Buchwald-Hartwig Amination: An In-Depth Technical Guide
This guide provides a comprehensive overview and detailed protocols for the application of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate in the Buchwald-Hartwig amination reaction. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the mechanistic nuances, practical considerations, and step-by-step procedures for successfully employing this chiral, sterically hindered substrate in palladium-catalyzed C-N bond formation.
Introduction: The Significance of Arylethylamines and the Buchwald-Hartwig Reaction
Chiral benzylic amines are privileged scaffolds in a vast array of pharmaceuticals and biologically active compounds. The ability to forge a bond between an aromatic ring and a nitrogen atom is therefore a cornerstone of modern synthetic organic chemistry.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these C(sp²)–N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution or reductive amination, particularly in terms of substrate scope and functional group tolerance.[1][3][4]
The substrate, this compound, presents a unique set of challenges and opportunities. It features:
-
An ortho-substituted aryl bromide, which can be sterically demanding.
-
A secondary benzylic carbon, introducing a stereocenter adjacent to the reacting nitrogen atom (after deprotection).
-
A Boc-carbamate protecting group, which is generally stable but requires consideration regarding the choice of base.
This guide will address these specific structural features, providing a framework for rational catalyst selection and reaction optimization.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.[1][5][6]
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex, generated in situ, reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl halides like chlorides.[7]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6][8]
-
Reductive Elimination: The final step involves the formation of the C-N bond and the desired product, regenerating the catalytically active Pd(0) species.[1][9]
Caption: General Buchwald-Hartwig Catalytic Cycle.
Application Notes: Key Considerations for this compound
The success of the amination with this specific substrate hinges on the careful selection of the catalyst system and reaction conditions. The ortho-bromo substituent and the adjacent bulky carbamate group create significant steric hindrance around the reaction center.
Catalyst and Ligand Selection
The choice of phosphine ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination.[10] For sterically hindered substrates like this compound, bulky, electron-rich dialkylbiaryl phosphine ligands are strongly recommended.[1][11] These ligands promote the formation of monoligated, highly reactive Pd(0) species, which accelerates both the oxidative addition and the final reductive elimination steps.[1]
| Ligand Family | Recommended Ligands | Key Features & Rationale |
| Dialkylbiaryl Phosphines (Buchwald Ligands) | XPhos, RuPhos, BrettPhos | Excellent for sterically demanding substrates. Their bulk facilitates reductive elimination and prevents the formation of inactive catalyst species.[9][12] |
| Ferrocenyl Phosphines (Hartwig Ligands) | Josiphos-type ligands | Known for high activity and stability. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Offer strong electron donation and high thermal stability, making them excellent alternatives to phosphines, especially for challenging couplings.[13][14] |
Recommendation: For initial screening, an XPhos-based palladacycle precatalyst (e.g., XPhos Pd G3) is an excellent starting point due to its high activity, air-stability, and proven efficacy with challenging aryl halides.[15]
Choice of Base
The base plays a crucial role in deprotonating the amine nucleophile. Strong, non-nucleophilic bases are typically required.[8][16]
-
Sodium tert-butoxide (NaOtBu): The most common and often most effective base. Its strong basicity facilitates the deprotonation of a wide range of amines.[17]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, soluble base that can be advantageous in cases where NaOtBu leads to side reactions or poor solubility.[15]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that can be used for substrates with base-sensitive functional groups.[4] However, they often require higher temperatures and may be less effective for this sterically hindered substrate.
Caution: The Boc-carbamate is generally stable to alkoxide bases at moderate temperatures, but prolonged heating with very strong bases could potentially lead to side reactions. NaOtBu is generally a safe and effective choice.
Solvent and Temperature
The choice of solvent is critical for ensuring all components remain in solution and for achieving the necessary reaction temperature.[18]
-
Toluene and Dioxane: The most commonly used solvents for Buchwald-Hartwig reactions.[4][5] They have high boiling points suitable for many couplings. Note that 1,4-dioxane is considered a solvent of high concern and should be replaced if possible.[18]
-
tert-Butanol or CPME: Greener solvent alternatives that often perform well.
-
Temperature: Reactions involving aryl bromides are typically run at elevated temperatures, generally between 80-110 °C.[6][19]
Protecting Group Integrity and Stereocenter Racemization
The Boc-carbamate is a robust protecting group under typical Buchwald-Hartwig conditions. The primary concern is the integrity of the stereocenter at the benzylic position. Intermolecular Buchwald-Hartwig reactions catalyzed by systems like Pd(BINAP) have been shown to proceed without loss of enantioselectivity for substrates with stereocenters alpha to the nitrogen.[5] It is expected that modern biarylphosphine ligands will also preserve the stereochemical integrity of the substrate.
Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization of catalyst, ligand, base, and temperature may be required for different amine coupling partners.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 - 1.5 eq)
-
XPhos Pd G3 Precatalyst (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)
-
Anhydrous Toluene (0.1 - 0.2 M concentration of aryl bromide)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and sodium tert-butoxide (1.5 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by the amine coupling partner (1.2 eq).
-
Degassing: Sparge the reaction mixture with argon for 15-20 minutes to ensure anaerobic conditions.
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (2 mol%) to the flask.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Data Interpretation and Troubleshooting
| Parameter | Typical Range | Expected Yield | Notes and Troubleshooting |
| Catalyst Loading | 1-5 mol% | >80% | Low Yield: Increase catalyst loading. Ensure catalyst is not deactivated; use a glovebox for weighing if necessary. Precatalysts are generally more reliable than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[20][21] |
| Ligand:Pd Ratio | 1:1 to 2:1 | >80% | Low Yield: An excess of ligand can sometimes be beneficial. For in situ generation, a 1.5:1 to 2:1 ligand-to-palladium ratio is a good starting point. |
| Base Equivalents | 1.4 - 2.2 eq | >80% | No Reaction: Ensure the base is fresh and anhydrous. Grinding the base before use can increase its surface area and reactivity. Incomplete reaction could indicate the base is not strong enough.[20] |
| Temperature | 80-110 °C | >80% | Side Products: If dehalogenation of the starting material is observed, the temperature may be too high.[21] Try lowering the temperature or screening a different ligand/base combination. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for synthesizing valuable chiral building blocks. Success relies on the rational selection of a catalyst system capable of overcoming the steric hindrance imposed by the substrate. The use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, in combination with a strong base like NaOtBu, provides a robust and reliable platform for achieving high yields. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 6, 2026, from [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]
-
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved January 6, 2026, from [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available from: [Link]
-
Nolan, S. P., et al. (2025, June 25). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349-5435. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 6, 2026, from [Link]
-
That's an Element of Truth. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Stradiotto, M., et al. (2025, August 9). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available from: [Link]
-
Organ, M. G., et al. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available from: [Link]
-
Singleton, D. A., et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Torborg, C., & Beller, M. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved January 6, 2026, from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved January 6, 2026, from [Link]
-
Nathel, N. F., et al. (2021, August 20). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 3057-3064. Available from: [Link]
-
Li, J., et al. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10836-10850. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 6, 2026, from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved January 6, 2026, from [Link]
-
Fors, B. P., & Buchwald, S. L. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4484-4487. Available from: [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved January 6, 2026, from [Link]
-
Campeau, L.-C., et al. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved January 6, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 6, 2026, from [Link]
-
Zhang, J., et al. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available from: [Link]
-
Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available from: [Link]
-
Biscoe, M. R., et al. (2009). Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate. The Journal of Organic Chemistry, 74(15), 5743-5746. Available from: [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
Nolan, S. P., et al. (2023, March 7). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. Available from: [Link]
-
Organ, M. G., et al. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Available from: [Link]
-
Li, J., et al. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available from: [Link]
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
Sources
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Application Notes and Protocols: Tert-Butyl (1-(2-bromophenyl)ethyl)carbamate as a Chiral Building Block in Pharmaceutical Synthesis
Introduction: The Critical Role of Chirality in Modern Drug Design
In the landscape of contemporary pharmaceutical development, the three-dimensional arrangement of atoms within a drug molecule, or its stereochemistry, is of paramount importance. Many therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit remarkably different pharmacological and toxicological profiles. The use of single-enantiomer drugs has become a standard in the industry to enhance efficacy, improve safety, and simplify pharmacokinetic properties.[1][2] This has driven a significant demand for enantiomerically pure chiral building blocks, which serve as foundational components in the synthesis of complex active pharmaceutical ingredients (APIs).
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is a versatile chiral building block that has garnered attention in medicinal chemistry. Its structure incorporates a protected amine functionality and a brominated aromatic ring, making it a valuable precursor for a variety of synthetic transformations, including cross-coupling reactions.[3][4] The tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[5][6][7][8] This document provides detailed application notes and protocols for the synthesis of racemic this compound and its subsequent resolution into its constituent enantiomers, highlighting its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [9] |
| Molecular Weight | 300.19 g/mol | [9] |
| IUPAC Name | tert-butyl N-[1-(2-bromophenyl)ethyl]carbamate | [9] |
| CAS Number | 1086391-99-2 | [9] |
| Boiling Point | 375.2 ± 25.0 °C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, dry seal | [1] |
Synthetic Workflow Overview
The overall strategy for obtaining enantiomerically pure this compound involves a two-stage process: the synthesis of the racemic carbamate followed by chiral resolution. This workflow is depicted in the diagram below.
Caption: Synthetic workflow for enantiomerically pure this compound.
Protocol 1: Synthesis of Racemic this compound
This protocol details the synthesis of the racemic carbamate via the N-Boc protection of racemic 1-(2-bromophenyl)ethan-1-amine. The reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group source.
Rationale
The Boc group is introduced to protect the primary amine functionality. This protection is crucial for subsequent synthetic steps where the amine's nucleophilicity could interfere with desired reactions. The use of a mild base, such as triethylamine (TEA) or sodium bicarbonate, is recommended to neutralize the in-situ generated acid and drive the reaction to completion.[5]
Materials and Reagents
-
Racemic 1-(2-bromophenyl)ethan-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
0.1 N aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
tert-Butyl methyl ether (TBME) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve racemic 1-(2-bromophenyl)ethan-1-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of Base: Add triethylamine (1.5 eq) or an equivalent amount of another suitable base dropwise to the cooled solution.
-
Addition of (Boc)₂O: To a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours).
-
Work-up:
-
Add saturated aqueous sodium bicarbonate solution to the reaction mixture and extract with tert-butyl methyl ether or ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl (1 x volume), saturated aqueous NaHCO₃ solution (1 x volume), and brine (1 x volume).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.
Protocol 2: Chiral Resolution of this compound
The separation of the racemic carbamate into its individual enantiomers is a critical step. Two common and effective methods are presented here: diastereomeric salt formation and enzymatic kinetic resolution.
Method A: Diastereomeric Salt Formation with Tartaric Acid
This classical resolution method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their differing solubilities.[2][10][11]
Rationale
The racemic amine (after deprotection of the carbamate) is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid. This forms a pair of diastereomeric salts: (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate. These diastereomers possess different physical properties, most notably solubility, allowing for their separation.[10]
Workflow for Diastereomeric Salt Resolution
Caption: Diastereomeric salt resolution workflow.
Procedure
-
Deprotection of Racemic Carbamate:
-
Dissolve the racemic this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a basic aqueous solution (e.g., NaHCO₃) to obtain the free racemic amine. Dry and concentrate to yield racemic 1-(2-bromophenyl)ethan-1-amine.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic 1-(2-bromophenyl)ethan-1-amine (1.0 eq) in methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Fractional Crystallization:
-
Allow the solution to stand at room temperature or cool to induce crystallization. The less soluble diastereomeric salt will precipitate out.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
The enantiomeric excess (ee) of the crystallized salt can be determined by chiral HPLC analysis of a small, deprotected sample.
-
Recrystallize the salt from a suitable solvent (e.g., methanol/water mixture) until a constant optical rotation and high enantiomeric excess are achieved.
-
-
Liberation of the Free Amine:
-
Suspend the resolved diastereomeric salt in water.
-
Add a strong base, such as 50% aqueous sodium hydroxide, until the salt dissolves and the solution is basic (pH > 12).
-
Extract the liberated free amine with an organic solvent (e.g., diethyl ether or DCM).
-
Dry the organic extract over an anhydrous drying agent, filter, and concentrate to obtain the enantiomerically enriched amine.
-
-
Boc Protection of the Enantiopure Amine:
-
Follow the procedure outlined in Protocol 1 to protect the enantiopure amine with (Boc)₂O to yield the desired enantiomer of this compound.
-
Method B: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the two.[12]
Rationale
Lipases are commonly used enzymes for the kinetic resolution of amines.[3][13] In the presence of an acyl donor, the lipase will selectively acylate one enantiomer of the amine at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted amine of the opposite configuration, which can then be separated.
Procedure
-
Reaction Setup:
-
In a suitable flask, dissolve racemic 1-(2-bromophenyl)ethan-1-amine (obtained from deprotection as in Method A, step 1) in an appropriate organic solvent (e.g., toluene or THF).
-
Add an acyl donor, such as ethyl acetate or isopropyl acetate.
-
Add a lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435).
-
-
Enzymatic Reaction:
-
Stir the mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining amine and the formed amide.
-
The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.
-
-
Separation:
-
Filter off the immobilized enzyme for reuse.
-
The resulting mixture contains the acylated amine and the unreacted amine. These can be separated by column chromatography or by an acid-base extraction.
-
-
Isolation of Enantiomers:
-
Unreacted Amine: After separation, the unreacted amine can be isolated and protected with (Boc)₂O as described in Protocol 1 .
-
Acylated Amine: The acylated amine can be hydrolyzed under acidic or basic conditions to liberate the other enantiomer of the amine, which can then be Boc-protected.
-
Applications in Pharmaceutical Synthesis
Both the (R)- and (S)-enantiomers of this compound are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[3][4] The bromo-substituent provides a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the protected chiral amine allows for the construction of complex molecular architectures with precise stereochemical control. These building blocks are particularly useful in the development of drugs targeting the central nervous system and in the synthesis of protease inhibitors.[4]
Conclusion
This compound is a key chiral building block in pharmaceutical synthesis. The protocols provided herein offer robust and reliable methods for the preparation of the racemic compound and its subsequent resolution into enantiomerically pure forms. The choice between diastereomeric salt formation and enzymatic kinetic resolution will depend on factors such as scale, available resources, and desired enantiomer. Mastery of these techniques enables researchers to efficiently access these valuable intermediates for the development of novel therapeutics.
References
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]
-
MySkinRecipes. (n.d.). (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2018). ChemistrySelect, 3(35), 10015-10021. [Link]
-
Gustafson, K. P. J., Lihammar, R., Verho, O., Engström, K., & Bäckvall, J.-E. (2014). Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lipases. The Journal of Organic Chemistry, 79(9), 3747–3751. [Link]
-
Wikipedia. (2023, December 27). Chiral resolution. In Wikipedia. [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
-
DiVA portal. (2014, June 10). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. [Link]
-
MySkinRecipes. (n.d.). (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
-
apicule. (n.d.). (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate (CAS No: 1159489-37-8) API Intermediate Manufacturers. Retrieved from [Link]
-
PubChem. (n.d.). (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. Retrieved from [Link]
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Application Note and Protocol: Facile Deprotection of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Abstract
This technical guide provides a comprehensive protocol for the efficient deprotection of the tert-butoxycarbonyl (Boc) group from tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, a crucial step in the synthesis of various pharmaceutical intermediates. We will delve into the mechanistic underpinnings of acid-catalyzed Boc deprotection, present detailed step-by-step procedures using common laboratory reagents, and discuss critical parameters for reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Significance of the Boc Protecting Group
In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis and pharmaceutical development, the use of protecting groups is a fundamental strategy.[1][2] The tert-butoxycarbonyl (Boc) group is a cornerstone among amine protecting groups due to its robustness under a wide array of chemical conditions, including exposure to many nucleophiles and bases.[3][4] Its facile and clean removal under acidic conditions makes it an invaluable tool for synthetic chemists.[5][6] The deprotection of Boc-protected amines, such as this compound, unveils the primary amine for subsequent functionalization, a key step in the construction of complex molecular architectures.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically accomplished through acidolysis.[1] The generally accepted mechanism proceeds through a series of well-defined steps, ensuring a clean and efficient reaction.[5][7]
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3][5][6] This initial protonation enhances the electrophilicity of the carbonyl carbon.
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond.[5] This step results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3][7]
-
Decarboxylation: The carbamic acid is inherently unstable and readily decomposes, releasing the free amine and carbon dioxide gas.[1][3][7] This irreversible decarboxylation drives the reaction to completion.
-
Amine Salt Formation: In the presence of excess acid, the newly liberated amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[7]
A potential complication in this process is the reaction of the electrophilic tert-butyl cation with nucleophilic residues on the substrate.[5][8] To mitigate these unwanted side reactions, "scavengers" such as anisole or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[5][8]
Experimental Protocols
Two primary methods for the deprotection of this compound are presented below, utilizing trifluoroacetic acid and hydrochloric acid in dioxane, respectively. The choice of reagent often depends on the substrate's sensitivity to the acidic conditions and the desired final salt form of the product.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.[9][10]
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.
-
Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common and effective concentration is a 25-50% solution of TFA in DCM (v/v).[5] For sensitive substrates, this addition can be performed at 0 °C in an ice bath.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. Reactions are typically complete within 30 minutes to 2 hours.[5]
-
Work-up:
-
Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess TFA.[5][9]
-
To ensure complete removal of residual TFA, the crude residue can be co-evaporated with DCM or toluene (2-3 times).
-
The resulting crude product is the trifluoroacetate salt of the amine. If the free amine is desired, proceed with a basic work-up.
-
-
Neutralization (Optional):
-
Dissolve the crude residue in a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ evolution will occur.[11]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the free amine.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly efficient and selective, often preferred when a hydrochloride salt of the amine is desired for subsequent steps or for improved crystallinity.[6][12][13]
Materials and Reagents:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, add the this compound.
-
Reagent Addition: Add a solution of 4 M HCl in 1,4-dioxane. The reaction is typically run at room temperature.
-
Reaction: Stir the mixture for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS. For many substrates, the deprotection is complete within 30 minutes.[12][13]
-
Product Isolation:
-
Upon completion, the hydrochloride salt of the product often precipitates out of the solution.
-
The reaction mixture can be concentrated in vacuo to remove the solvent and excess HCl.
-
The resulting solid can be triturated with diethyl ether to afford a fine powder.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Data Presentation
| Parameter | TFA in DCM | 4 M HCl in Dioxane |
| Typical Reaction Time | 30 min - 2 h | 30 min - 2 h |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Work-up | Evaporation, optional basic wash | Evaporation, precipitation/filtration |
| Product Form | TFA salt (initially) | HCl salt |
| Advantages | Rapid, volatile byproducts | Direct formation of HCl salt, often crystalline |
| Considerations | TFA is corrosive and requires careful handling. | Dioxane is a suspected carcinogen and should be handled in a fume hood.[14] |
Visualization of Workflow and Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams illustrate the deprotection workflow and the reaction mechanism.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the concentration of the acid. Ensure that the starting material is fully dissolved. For solid-phase synthesis, inadequate resin swelling can hinder the reaction. * Side Reactions: The formation of byproducts due to alkylation by the tert-butyl cation can be suppressed by the addition of scavengers like anisole or thioanisole. [5][8]This is particularly important for substrates with electron-rich aromatic rings or other nucleophilic functionalities.
-
Product Isolation: If the product amine salt is highly water-soluble, extraction may be challenging. In such cases, direct evaporation of the reaction mixture and trituration is often the preferred method. The use of ion-exchange resins can also be an effective purification strategy. [15]* Safety: Both trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Dichloromethane and 1,4-dioxane are hazardous solvents and require careful handling. [14]
Conclusion
The deprotection of this compound is a straightforward yet critical transformation in many synthetic routes. The protocols outlined in this application note, utilizing either trifluoroacetic acid or hydrochloric acid in dioxane, are reliable and efficient methods to achieve this. By understanding the underlying mechanism and paying attention to the key experimental parameters, researchers can consistently obtain the desired 1-(2-bromophenyl)ethan-1-amine in high yield and purity, ready for the next steps in their synthetic endeavors.
References
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
TFA Deprotection. Scribd. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 15. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Asymmetric Synthesis of Amines Using tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Introduction: The Strategic Value of Chiral Amines and the Role of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Chiral amines are fundamental building blocks in modern drug discovery and development, with a significant percentage of small-molecule pharmaceuticals containing at least one chiral amine moiety.[1] The specific stereochemistry of these amines is often critical for therapeutic efficacy and safety, making their asymmetric synthesis a key focus in medicinal chemistry. This compound is a valuable chiral intermediate that serves as a versatile scaffold for the synthesis of complex chiral amines. Its structure, featuring a Boc-protected amine for stability and a brominated aromatic ring for functionalization, allows for its use in a variety of powerful cross-coupling reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of amines utilizing this compound. We will detail protocols for the synthesis of this key intermediate and its subsequent application in palladium-catalyzed cross-coupling reactions, with a specific focus on the Buchwald-Hartwig amination for the synthesis of a precursor to the LRRK2 inhibitor, PF-06447475.
Core Synthetic Strategies and Mechanistic Insights
The primary utility of this compound in asymmetric synthesis lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the brominated phenyl ring. This allows for the introduction of a wide array of substituents, leading to the construction of diverse and complex chiral amine derivatives. The Boc protecting group is crucial as it is stable to the basic conditions often employed in these coupling reactions, yet can be readily removed under acidic conditions to liberate the free amine.[2]
Two of the most powerful cross-coupling methods applicable to this substrate are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[3] The choice of ligand for the palladium catalyst is critical for the reaction's success, influencing reaction rates and substrate scope. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester, also catalyzed by a palladium complex.[4] This method is exceptionally versatile for creating biaryl structures, which are prevalent in many biologically active molecules.
Experimental Protocols
Part 1: Asymmetric Synthesis of (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
The synthesis of the chiral starting material can be efficiently achieved through a two-step process: the asymmetric reduction of 2'-bromoacetophenone to the corresponding chiral alcohol, followed by conversion to the amine and subsequent Boc protection.
Step 1: Asymmetric Reduction of 2'-Bromoacetophenone
This protocol utilizes a chiral catalyst to achieve high enantioselectivity in the reduction of the prochiral ketone.
-
Materials:
-
2'-Bromoacetophenone
-
Borane-dimethyl sulfide complex (BH₃·DMS)
-
(R)-tetrahydro-1-phenyl-1H,3H-pyrrolo[1,2-c][3][5][6]oxazaborole (as a solution in toluene)
-
Methanol
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of (R)-tetrahydro-1-phenyl-1H,3H-pyrrolo[1,2-c][3][5][6]oxazaborole (0.1 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (1.0 eq.).
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add a solution of 2'-bromoacetophenone (1.0 eq.) in anhydrous THF to the catalyst mixture over 30 minutes.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude (R)-1-(2-bromophenyl)ethanol by flash column chromatography.
-
Step 2: Conversion to (R)-1-(2-Bromophenyl)ethanamine and Boc Protection
This two-step, one-pot procedure involves the conversion of the chiral alcohol to the corresponding amine via an azide intermediate, followed by protection with the Boc group.
-
Materials:
-
(R)-1-(2-bromophenyl)ethanol
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Triphenylphosphine (PPh₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
To a solution of (R)-1-(2-bromophenyl)ethanol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C, slowly add DBU (1.2 eq.).
-
Add diphenylphosphoryl azide (1.2 eq.) dropwise, and allow the reaction to warm to room temperature and stir overnight.
-
Add water to the reaction mixture and stir for 30 minutes.
-
Add di-tert-butyl dicarbonate (1.5 eq.) and a saturated aqueous solution of NaHCO₃.
-
Stir the mixture vigorously for 6-8 hours at room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate.
-
Visualization of the Synthesis of the Starting Material
Caption: Workflow for the asymmetric synthesis of the chiral starting material.
Part 2: Buchwald-Hartwig Amination for the Synthesis of a PF-06447475 Precursor
This protocol details the palladium-catalyzed cross-coupling of (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole to synthesize a key intermediate for the LRRK2 inhibitor PF-06447475.[7]
-
Materials:
-
(R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
To a microwave vial, add (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq.), Pd(dtbpf)Cl₂ (0.05 eq.), and sodium carbonate (3.0 eq.).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford tert-butyl ((R)-1-(2-(1H-pyrazol-4-yl)phenyl)ethyl)carbamate.
-
Visualization of the Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Data Summary
The following table summarizes typical yields and enantiomeric excess (ee) for the key synthetic steps described in this application note.
| Step | Product | Typical Yield (%) | Typical ee (%) | Reference(s) |
| Asymmetric Reduction of 2'-Bromoacetophenone | (R)-1-(2-bromophenyl)ethanol | 85-95 | >98 | [5] |
| Boc Protection of (R)-1-(2-bromophenyl)ethanamine | (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate | 90-98 | >98 | [8] |
| Buchwald-Hartwig Amination with 4-(Pinacolato)pyrazole | tert-butyl ((R)-1-(2-(1H-pyrazol-4-yl)phenyl)ethyl)carbamate | 70-85 | >98 | [7] |
Conclusion
This compound is a highly valuable and versatile chiral building block for the asymmetric synthesis of complex amines. The protocols detailed in this application note provide robust and reproducible methods for the synthesis of this intermediate and its subsequent use in palladium-catalyzed cross-coupling reactions. The successful application of the Buchwald-Hartwig amination in the synthesis of a precursor to the LRRK2 inhibitor PF-06447475 highlights the industrial relevance and synthetic power of this approach. By understanding the underlying principles and following the detailed protocols, researchers can effectively utilize this strategy to accelerate the discovery and development of novel chiral amine-containing drug candidates.
References
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Catalysis. [Link]
-
Henderson, J. L., et al. (2015). Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor. Journal of Medicinal Chemistry, 58(1), 419–432. [Link]
-
Buchwald–Hartwig amination. In Wikipedia. [Link]
-
(R)-1-(2-Bromophenyl)ethanamine. PubChem. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Suzuki-Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications. [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
-
Henderson, J. L., et al. (2015). Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor. Journal of Medicinal Chemistry, 58(1), 419–432. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 7. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Application Note: Strategic Synthesis of Enantiomerically Pure Drug Scaffolds Utilizing tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the synthesis and application of enantiomerically pure tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, a versatile chiral building block in pharmaceutical development. We present two primary strategies for establishing enantiopurity: classical diastereomeric resolution and an overview of modern asymmetric synthesis. The core of this application note is a detailed protocol for utilizing the enantiopure intermediate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct complex biaryl drug scaffolds. Furthermore, we provide robust, self-validating protocols for the critical analysis of enantiomeric purity using both chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Imperative of Chirality in Drug Design
In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. A significant portion of modern drugs are chiral, existing as enantiomers—non-superimposable mirror images.[1] These stereoisomers can exhibit vastly different pharmacological and toxicological profiles. For instance, one enantiomer may be therapeutically active while the other is inactive or, in some cases, harmful.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of each enantiomer and often require the development of single-enantiomer drugs.[1]
The starting material, this compound, is a valuable chiral intermediate for this purpose.[2][3] It possesses three key features:
-
A chiral center at the ethylamine backbone, which is fundamental for stereospecific interactions with biological targets.
-
A Boc (tert-butoxycarbonyl) protecting group , which masks the amine's reactivity, allowing for selective transformations elsewhere in the molecule.
-
An ortho-brominated phenyl ring , which serves as a versatile synthetic handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings.[4]
This guide details a complete workflow from establishing the enantiopurity of the precursor amine to its elaboration into a more complex, drug-like molecule.
Establishing Enantiomeric Purity: A Two-Pronged Approach
The synthesis of the target enantiopure carbamate can be approached in two primary ways: resolution of a racemic mixture or direct asymmetric synthesis.
Strategy A: Classical Resolution via Diastereomeric Salt Formation
This traditional yet robust method remains widely used for large-scale synthesis due to its scalability and cost-effectiveness.[5] The principle involves reacting the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[6] These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Causality Behind the Choice: We utilize (L)-(+)-tartaric acid as the resolving agent. Its availability in high enantiomeric purity and the tendency of its amine salts to form well-defined, crystalline structures make it an excellent choice for achieving efficient separation.[7]
Strategy B: Asymmetric Synthesis (An Overview)
Modern synthetic chemistry offers more direct and atom-economical routes to chiral amines.[8] These methods construct the desired enantiomer directly from a prochiral precursor, avoiding the 50% theoretical yield limit of classical resolution. Key approaches include:
-
Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of imines or related precursors using transition metal catalysts with chiral ligands is a powerful method for producing enantiomerically enriched amines.[9]
-
Biocatalysis: Enzymes such as ω-transaminases (ω-TA) can catalyze the asymmetric amination of ketones with high stereoselectivity under mild, aqueous conditions, representing a green chemistry approach.[10][11]
While this guide focuses on the resolution protocol, researchers should consider these asymmetric methods for new route development.[12]
Experimental Protocols
Protocol 1: Chiral Resolution of (±)-1-(2-bromophenyl)ethylamine
This protocol describes the separation of racemic 1-(2-bromophenyl)ethylamine via fractional crystallization of its diastereomeric salts with (L)-(+)-tartaric acid.
Materials & Reagents
| Reagent | M.W. | Quantity | Moles | Notes |
|---|---|---|---|---|
| (±)-1-(2-bromophenyl)ethylamine | 200.06 | 20.0 g | 0.10 | Racemic starting material |
| (L)-(+)-Tartaric Acid | 150.09 | 15.0 g | 0.10 | Chiral resolving agent |
| Methanol (MeOH) | - | 250 mL | - | Solvent for crystallization |
| 10% Aqueous NaOH | - | ~100 mL | - | For basification |
| Diethyl ether (Et₂O) | - | 300 mL | - | Extraction solvent |
| Anhydrous MgSO₄ | - | - | - | Drying agent |
Step-by-Step Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve 20.0 g (0.10 mol) of racemic 1-(2-bromophenyl)ethylamine in 125 mL of warm methanol.
-
In a separate flask, dissolve 15.0 g (0.10 mol) of (L)-(+)-tartaric acid in 125 mL of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring. A white precipitate will form.
-
Heat the mixture to boiling to dissolve the precipitate completely, then allow it to cool slowly to room temperature. Let the flask stand undisturbed for 24 hours to allow for crystallization.
-
Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of cold methanol. This first crop is enriched in the (R)-amine-(L)-tartrate salt.
-
Optional Recrystallization: To improve enantiomeric purity, recrystallize the collected salt from a minimum amount of boiling methanol.
-
To liberate the free amine, suspend the crystalline salt in 100 mL of water and add 10% aqueous NaOH solution with stirring until the pH is >12.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(2-bromophenyl)ethylamine.
-
Determine the enantiomeric excess (% ee) of the amine using the analytical methods described in Section 5.
Protocol 2: Boc-Protection of Enantiomerically Enriched Amine
This protocol protects the chiral amine with a tert-butoxycarbonyl (Boc) group.
Materials & Reagents
| Reagent | M.W. | Quantity (Example) | Moles | Notes |
|---|---|---|---|---|
| (R)-1-(2-bromophenyl)ethylamine | 200.06 | 10.0 g | 0.05 | From Protocol 1 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.0 g | 0.055 | Boc-protecting agent |
| Triethylamine (TEA) | 101.19 | 7.7 mL | 0.055 | Base |
| Dichloromethane (DCM) | - | 150 mL | - | Solvent |
Step-by-Step Procedure:
-
Dissolve 10.0 g (0.05 mol) of (R)-1-(2-bromophenyl)ethylamine in 150 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.
-
Add 7.7 mL (0.055 mol) of triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 12.0 g (0.055 mol) of di-tert-butyl dicarbonate in 20 mL of DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to afford pure (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate.[2]
Application in Drug Scaffolds: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for its reliability in forming C(sp²)-C(sp²) bonds.[13] The ortho-bromine atom on our chiral building block is an ideal electrophile for this transformation.
Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium complex.[14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium(II) center.
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling
This protocol describes the coupling of (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate with 4-methoxyphenylboronic acid as a model coupling partner.
Materials & Reagents
| Reagent | M.W. | Quantity | Moles | Notes |
|---|---|---|---|---|
| (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate | 300.19 | 3.00 g | 0.01 | Starting material |
| 4-Methoxyphenylboronic acid | 151.96 | 1.82 g | 0.012 | Coupling partner |
| Pd(PPh₃)₄ | 1155.56 | 231 mg | 0.0002 | Palladium catalyst (2 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 0.03 | Base |
| 1,4-Dioxane | - | 40 mL | - | Solvent |
| Water | - | 10 mL | - | Co-solvent |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask, add the (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (3.00 g), 4-methoxyphenylboronic acid (1.82 g), and potassium carbonate (4.15 g).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (231 mg).
-
Add the degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL) via syringe.[15]
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Overall Workflow and Enantiopurity Validation
A robust synthetic procedure must be paired with reliable analytical methods to validate the outcome. The determination of enantiomeric purity is a critical step to ensure the stereochemical integrity of the final compound.[16]
Caption: Overall experimental workflow from resolution to final product with validation.
Protocol 5.1: Determination of % ee by Chiral HPLC
Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high resolution and accuracy.[16]
General Procedure:
-
Sample Preparation: Prepare a stock solution of the amine sample (from Protocol 1) at approximately 1 mg/mL in the mobile phase solvent (e.g., Hexane/Isopropanol mixture).
-
Chromatographic Conditions (Example):
-
Column: Chiral stationary phase (CSP) column suitable for amines (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis: Inject the sample. The two enantiomers will elute at different retention times.
-
Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100% Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[16]
Protocol 5.2: Determination of % ee by ¹H NMR Spectroscopy
This method uses a chiral derivatizing agent to convert the enantiomers into diastereomers, which are distinguishable by NMR.[17]
General Procedure:
-
Derivatization: In an NMR tube, dissolve a small amount (~5-10 mg) of the enantiomerically enriched amine in 0.7 mL of CDCl₃. Add a slight excess (1.1 equivalents) of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).[6] Add a drop of pyridine to scavenge the HCl byproduct.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).
-
Analysis: The reaction forms two diastereomeric amides. Identify a well-resolved proton signal (e.g., the methoxy signal or the proton alpha to the carbonyl) that is distinct for each diastereomer.
-
Calculation: Carefully integrate the corresponding signals for each diastereomer. The ratio of the integrals directly reflects the enantiomeric ratio of the starting amine.[18]
Comparison of Analytical Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Chiral HPLC | High sensitivity and accuracy; gold standard. | Requires specialized chiral columns; method development can be time-consuming. |
| NMR Spectroscopy | Rapid analysis; no specialized chromatograph needed; provides structural information. | Lower sensitivity than HPLC; requires derivatization; potential for kinetic resolution during derivatization. |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of enantiomerically pure pharmaceutical compounds. This guide provides a comprehensive and validated workflow, beginning with the establishment of stereochemical purity via classical resolution and culminating in the construction of a complex biaryl scaffold through a robust Suzuki-Miyaura coupling protocol. The inclusion of detailed analytical procedures for determining enantiomeric excess ensures that researchers can confidently verify the stereochemical integrity of their intermediates and final products, a critical requirement in modern drug discovery and development.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
- Achieving Enantioselectivity in Synthesizing APIs and Intermediates. Pharmaceutical Technology.
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing.
- A Comparative Guide to Analytical Methods for Chiral Purity Determination. BenchChem.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH).
- Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate.
- Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (NIH).
- (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. MySkinRecipes.
- 1-(2-Bromophenyl)ethylamine. BenchChem.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath.
- Chiral Resolution Screening. Onyx Scientific.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate. BenchChem.
- Suzuki Coupling. Organic Chemistry Portal.
- This compound. PubChem.
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- 18. researchgate.net [researchgate.net]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, a valuable chiral building block in medicinal chemistry and drug discovery. The synthetic strategy employs a robust reductive amination of 2-bromoacetophenone to yield the key intermediate, 1-(2-bromophenyl)ethanamine, followed by its efficient protection using di-tert-butyl dicarbonate (Boc₂O). This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical considerations to ensure reproducible and high-yield synthesis.
Introduction and Strategic Overview
This compound is a key synthetic intermediate whose structure is strategically important for pharmaceutical development. It features three critical components:
-
An ortho-brominated phenyl ring , which serves as a versatile handle for further molecular elaboration through cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[1]
-
A chiral center at the ethylamine backbone, which is crucial for developing stereospecific therapeutic agents.
-
A tert-butoxycarbonyl (Boc) protecting group , one of the most common amine protecting groups in organic synthesis.[2] The Boc group provides stability under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, a cornerstone of modern synthetic strategy.[3][4]
The synthesis detailed herein follows a logical and efficient two-step pathway, designed for scalability and high purity of the final product.
Synthetic Pathway Overview:
-
Step 1: Reductive Amination. The synthesis commences with the conversion of the commercially available ketone, 2-bromoacetophenone, into the primary amine, 1-(2-bromophenyl)ethanamine. This is achieved via a one-pot reductive amination.
-
Step 2: N-Boc Protection. The resulting crude amine is then directly protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final target compound.
This approach is favored for its operational simplicity and the use of readily available, cost-effective reagents.
Caption: Simplified mechanism of reductive amination.
Experimental Protocol: Reductive Amination
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Bromoacetophenone | 199.04 | 10.0 g | 50.2 | 1.0 |
| Ammonium Acetate | 77.08 | 19.3 g | 250.0 | 5.0 |
| Sodium Borohydride | 37.83 | 3.8 g | 100.4 | 2.0 |
| Methanol (MeOH) | - | 200 mL | - | - |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| 1 M Hydrochloric Acid | - | As needed | - | - |
| 2 M Sodium Hydroxide | - | As needed | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoacetophenone (10.0 g, 50.2 mmol) and ammonium acetate (19.3 g, 250.0 mmol).
-
Dissolution: Add methanol (200 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Reduction: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium borohydride (3.8 g, 100.4 mmol) portion-wise over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent rapid hydrogen gas evolution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Quenching & Solvent Removal: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~2 to neutralize excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Aqueous Work-up: To the remaining residue, add 100 mL of water and 100 mL of DCM. Adjust the pH of the aqueous layer to >12 with 2 M NaOH to deprotonate the amine salt and ensure it partitions into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Product: The crude 1-(2-bromophenyl)ethanamine is obtained as a pale yellow oil. [5]This crude product is typically of sufficient purity to be used directly in the next step without further purification.
Part II: Synthesis of this compound
This second step protects the newly formed amine with a Boc group, enhancing its stability and utility in subsequent synthetic transformations.
Principle & Mechanism of N-Boc Protection
The protection of an amine with a Boc group is a standard and highly efficient transformation. [6]The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine (Et₃N), is added to act as a proton scavenger, neutralizing the protonated amine that forms and driving the reaction to completion. [2]
Sources
Application Notes & Protocols: Strategic Cross-Coupling of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Introduction: A Versatile Chiral Building Block
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is a valuable synthetic intermediate in pharmaceutical and materials science research. Its structure uniquely combines three key features: a versatile aryl bromide handle for palladium-catalyzed cross-coupling, a sterically demanding ortho-substituent, and a chiral center with a base-labile tert-butoxycarbonyl (Boc) protecting group. This combination allows for the construction of complex, stereodefined molecular architectures but also presents specific challenges that require careful optimization of reaction conditions.
The reactivity of the C-Br bond is well-established for transformations like Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[1][2][3][4] However, the proximity of the bulky chiral side chain can hinder the initial oxidative addition step, often necessitating the use of specialized, sterically demanding ligands to promote efficient catalysis.[1][5] Furthermore, the Boc protecting group's sensitivity to certain basic conditions requires a judicious choice of base to prevent cleavage, particularly in reactions requiring strong bases like the Buchwald-Hartwig amination.
This guide provides an in-depth analysis of the reaction conditions for deploying this substrate in several key cross-coupling reactions, explaining the causality behind protocol choices and offering detailed, field-proven methodologies for researchers in drug development and synthetic chemistry.
General Considerations for Reaction Setup
Inert Atmosphere and Solvent Degassing
Palladium-catalyzed cross-coupling reactions are notoriously sensitive to atmospheric oxygen, which can oxidize and deactivate the catalytically active Pd(0) species, leading to poor yields and reaction failure.[6][7] Therefore, maintaining a strictly anaerobic environment is paramount for achieving consistent and reproducible results.
-
Inert Gas: All reactions should be performed under a positive pressure of an inert gas, such as high-purity nitrogen (N₂) or argon (Ar).
-
Glassware Preparation: Glassware should be oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas.
-
Solvent Degassing: Solvents must be thoroughly degassed before use. The most effective method is to subject the solvent to several "evacuate-backfill" cycles, which involves applying a vacuum to the solvent flask to induce boiling of dissolved gases, followed by backfilling with an inert gas.[6][8] This cycle should be repeated 3-5 times. Sparging (bubbling inert gas through the solvent) is a less effective but acceptable alternative for less sensitive reactions.[7]
Workflow for Assembling an Air-Sensitive Reaction
The following workflow ensures the exclusion of oxygen and moisture during reaction setup.
Caption: Standard workflow for setting up an air-sensitive cross-coupling reaction.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures from aryl halides and organoboron reagents.[9][10] For a sterically hindered substrate like this compound, the choice of ligand is critical to overcome the steric barrier and promote efficient coupling.[5][11]
Catalytic Cycle and Mechanistic Insights
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[2][5][12] The base plays a crucial role in activating the boronic acid for the transmetalation step.[13][14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Conditions
Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination step, which can be rate-limiting for sterically hindered substrates.[1][5] Mild inorganic bases are preferred to maintain the integrity of the Boc protecting group.
| Component | Recommended Reagent/Parameter | Rationale & Causality |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Arylboronic Acid or Ester | 1.1 - 1.5 equiv |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd(II) sources are bench-stable and reduced in situ. Pd(0) sources are used directly.[5][15] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered substrates.[5][11] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A moderately strong base that effectively promotes transmetalation without cleaving the Boc group.[13] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) | Aprotic solvent solubilizes organic components; water dissolves the base and facilitates the catalytic cycle.[13] |
| Temperature | 80 - 100 °C | Provides thermal energy to overcome activation barriers, especially for the sterically demanding substrate. |
| Time | 12 - 24 h | Reaction progress should be monitored by TLC or LC-MS. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 316 mg), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 425 mg).
-
In a separate vial, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Seal the Schlenk tube with a rubber septum, connect it to a Schlenk line, and perform three evacuate-backfill cycles with argon.
-
Under a positive pressure of argon, add the premixed catalyst/ligand solids to the Schlenk tube.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the sealed tube into a preheated oil bath at 90 °C and stir vigorously for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Wash the filtrate with water (15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[3][16][17] This reaction typically requires a strong, non-nucleophilic base, which presents the primary challenge for our Boc-protected substrate.
Catalytic Cycle and Mechanistic Insights
The cycle is similar to other cross-couplings but involves coordination of the amine and a crucial deprotonation step to form the palladium-amido complex prior to reductive elimination.[3][18]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Recommended Reaction Conditions
Careful control of temperature and reaction time is essential to minimize Boc-group cleavage when using strong bases like sodium tert-butoxide. The use of modern, highly active Buchwald-type ligands can often allow for lower reaction temperatures.
| Component | Recommended Reagent/Parameter | Rationale & Causality |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Primary or Secondary Amine | 1.2 - 1.5 equiv |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst (2-4 mol%) | Precatalysts offer improved stability and generate the active Pd(0) species reliably.[5] |
| Ligand | XPhos or RuPhos (2-4 mol%) | Highly active, bulky ligands designed for C-N coupling, enabling lower temperatures and broader substrate scope.[3][19] |
| Base | NaOtBu (1.5 - 2.0 equiv) or LHMDS (1.5 equiv) | Strong, non-nucleophilic base required for amine deprotonation. Potential for Boc cleavage requires careful monitoring.[18][20] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Anhydrous aprotic solvents are critical; water interferes with the strong base. |
| Temperature | 60 - 100 °C | Start at lower temperatures (e.g., 60-80 °C) to preserve the Boc group and increase only if necessary. |
| Time | 4 - 18 h | Monitor carefully to avoid prolonged exposure to strong base at high temperatures. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add NaOtBu (1.5 mmol, 144 mg) to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Add this compound (1.0 mmol, 316 mg), the amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XPhos (0.02 mmol, 9.5 mg).
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe under a positive flow of argon.
-
Place the sealed tube into a preheated oil bath at 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: C(sp²)-C(sp²) Vinylation
The Heck reaction couples the aryl bromide with an alkene, providing access to substituted styrenyl derivatives.[1][21][22] This reaction often proceeds under milder basic conditions than C-N coupling, making it highly compatible with the Boc-protected substrate.
Catalytic Cycle and Mechanistic Insights
The Heck reaction mechanism is distinct from Suzuki and Buchwald-Hartwig couplings, proceeding via migratory insertion of the olefin followed by β-hydride elimination.[1][12]
Caption: Key steps in the catalytic cycle of the Heck reaction.
Recommended Reaction Conditions
| Component | Recommended Reagent/Parameter | Rationale & Causality |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Alkene (e.g., Styrene, Acrylate) | 1.5 - 2.0 equiv |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | A common and effective catalyst for the Heck reaction.[21] |
| Ligand | PPh₃ or P(o-tol)₃ (4-10 mol%) or Ligandless | Phosphine ligands can improve stability and yield, but many Heck reactions proceed well without added ligands. |
| Base | K₂CO₃ or Et₃N (2.0 - 3.0 equiv) | A mild base is sufficient to neutralize the HBr generated during the catalytic cycle.[21][23] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used to facilitate the reaction. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion.[21] |
| Time | 12 - 24 h | Monitor reaction progress by TLC or LC-MS. |
Detailed Experimental Protocol: Heck Reaction
-
To a sealable reaction tube, add this compound (1.0 mmol, 316 mg), Pd(OAc)₂ (0.03 mmol, 6.7 mg), K₂CO₃ (2.0 mmol, 276 mg), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed DMF (5 mL) followed by the alkene (e.g., ethyl acrylate, 1.5 mmol, 163 µL) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 24 hours.
-
Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Improve degassing technique; use fresh, high-quality reagents.[6][7]2. Increase reaction temperature in 10 °C increments.3. Screen a panel of ligands (e.g., phosphines, NHCs) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Starting Material Decomposition | 1. Reaction temperature is too high.2. Base is too strong, causing Boc cleavage (especially in C-N coupling). | 1. Lower the reaction temperature.2. For Buchwald-Hartwig, screen weaker bases or use a more active catalyst system that allows for lower temperatures. Monitor reaction time carefully. |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative homocoupling. | Ensure rigorous exclusion of air from the reaction vessel and solvents.[5] |
| Protodebromination (Loss of Br) | 1. Presence of water/protiated impurities.2. Side reaction pathway, sometimes promoted by certain ligands/bases. | 1. Use anhydrous solvents and oven-dried glassware.2. Screen different ligands or bases. |
References
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- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
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- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
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- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- ResearchGate. Pd-Catalyzed Amidation of Aryl(Het)
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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- Journal of the American Chemical Society. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.
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- Wikipedia.
- Molinspiration. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
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- PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
- Wikipedia. Sonogashira coupling. Wikipedia.
- ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
- ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- ACS GCI Pharmaceutical Roundtable.
- National Institutes of Health.
- MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
- Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
- ResearchGate.
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- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal.
- BenchChem. Application Notes and Protocols: Tert-Butyl 2-iodobenzyl(methyl)carbamate in Cross-Coupling Reactions. BenchChem.
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Application Notes and Protocols: Strategic Use of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate in Synthetic Chemistry
Introduction: Navigating Amine Protection with a Versatile Building Block
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The tert-butoxycarbonyl (Boc) group stands as a cornerstone for the protection of primary and secondary amines due to its robust stability across a wide array of reaction conditions and its facile, clean cleavage under acidic conditions.[1][2] This application note provides an in-depth guide to the strategic implementation of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, a chiral building block of significant utility in the synthesis of complex molecules.[3]
This guide will elucidate the underlying chemical principles, provide field-proven, step-by-step protocols for its use, and detail the analytical techniques for reaction monitoring and product verification. The presence of the ortho-bromophenyl moiety offers a valuable synthetic handle for subsequent cross-coupling reactions, making this protected amine a highly versatile intermediate in drug discovery and development.[3]
Core Principles: The Chemistry of the Boc Protecting Group
The efficacy of the Boc group is rooted in its electronic and steric properties. The carbamate functionality significantly decreases the nucleophilicity and basicity of the amine nitrogen, rendering it inert to many reagents.[4] The bulky tert-butyl group provides steric hindrance, further shielding the nitrogen.
Protection Mechanism: The introduction of the Boc group is typically accomplished via the reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[4]
Deprotection Mechanism: The removal of the Boc group is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (which typically forms isobutylene) and an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to liberate the free amine as its corresponding salt.[5][7]
Experimental Protocols
The following protocols are presented as robust, self-validating systems. Adherence to the described steps, including in-process checks, is critical for reproducible success.
Protocol 1: Boc Protection of 1-(2-bromophenyl)ethan-1-amine
This protocol details the synthesis of this compound from its corresponding primary amine.
Workflow Diagram:
Caption: Workflow for Boc protection of 1-(2-bromophenyl)ethan-1-amine.
Materials:
-
1-(2-bromophenyl)ethan-1-amine (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-bromophenyl)ethan-1-amine and anhydrous DCM.
-
Add the base (TEA or DIPEA) and stir the solution until the amine is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Boc₂O to the cooled solution. A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system is 20-30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine. The reaction is complete when the starting amine spot is no longer visible.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: Acid-Catalyzed Deprotection
This protocol describes the removal of the Boc group to regenerate the free amine, 1-(2-bromophenyl)ethan-1-amine, as its trifluoroacetate salt.
Workflow Diagram:
Caption: Workflow for the TFA-mediated deprotection of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold (for precipitation)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v). Effervescence (CO₂ evolution) should be observed.[5]
-
Remove the ice bath and stir the reaction at room temperature for 30 minutes to 2 hours.
-
In-Process Check: Monitor the deprotection by TLC. The product amine will have a much lower Rf and may streak on the silica plate. The disappearance of the starting material spot indicates reaction completion.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]
-
The resulting product is the trifluoroacetate salt of the amine, which is often a viscous oil or a solid.
-
(Optional) To obtain a solid product, the concentrated residue can be triturated or precipitated by the addition of cold diethyl ether. The resulting solid can be collected by filtration.
Data Presentation and Characterization
Table 1: Reaction Parameters and Analytical Data
| Parameter | Protection Reaction | Deprotection Reaction |
| Starting Material | 1-(2-bromophenyl)ethan-1-amine | This compound |
| Key Reagents | Boc₂O, TEA/DIPEA | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Reaction Time | 2-4 hours | 0.5-2 hours |
| TLC Eluent | 20% Ethyl Acetate/Hexanes | 10% Methanol/DCM with 1% NH₄OH |
| Expected Product | This compound | 1-(2-bromophenyl)ethan-1-amine TFA salt |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5 (Ar-H), ~7.3 (Ar-H), ~7.1 (Ar-H), ~5.0 (CH-N), ~1.45 (s, 9H, C(CH₃)₃), ~1.4 (d, 3H, CH₃) | Amine salt spectra can be broad; characterization is often performed after neutralization. |
Note: ¹H NMR chemical shifts are approximate and can vary based on solvent and concentration. The characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.45 ppm is a definitive indicator of successful Boc protection.[8]
Trustworthiness and Self-Validation
-
Reaction Monitoring: Consistent monitoring by TLC is crucial. For the protection reaction, the disappearance of the lower Rf starting amine and the appearance of a single, higher Rf product spot confirms a successful transformation. For deprotection, the complete consumption of the high Rf starting material is the primary indicator of completion.
-
Spectroscopic Confirmation: Post-purification, ¹H NMR spectroscopy is the most definitive method for structural confirmation.[8] The presence of the large singlet at ~1.45 ppm confirms Boc protection, while its absence after deprotection validates the removal of the group.
-
Orthogonality: The Boc group is stable to a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, making it orthogonal to other protecting groups like Fmoc and Cbz.[2] This allows for selective deprotection strategies in complex syntheses.
Field-Proven Insights and Considerations
-
Scavengers in Deprotection: The tert-butyl cation formed during deprotection is electrophilic and can potentially alkylate sensitive functional groups (e.g., tryptophan or methionine residues in peptides).[9] While less of a concern for this specific substrate, for more complex molecules, the addition of a scavenger such as anisole or triethylsilane (TES) to the reaction mixture is advisable to trap the cation.
-
Influence of the Ortho-Bromo Group: The electron-withdrawing nature of the bromine substituent is not expected to significantly impact the standard conditions for either Boc protection or deprotection. Its primary utility lies as a reactive site for subsequent transformations, such as Suzuki, Heck, or Sonogashira cross-coupling reactions.
-
Chirality: The starting material, 1-(2-bromophenyl)ethan-1-amine, is chiral. The protection and deprotection reactions described do not affect the stereocenter. If starting with an enantiomerically pure amine, the product will also be enantiomerically pure.[3]
Conclusion
This compound is a valuable and versatile intermediate for synthetic chemists. The Boc protecting group provides robust and reliable protection for the amine functionality, while the ortho-bromo substituent serves as a key functional handle for further molecular elaboration. The protocols detailed herein offer a reliable framework for the synthesis and deprotection of this compound, enabling its effective use in research and development.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Organic Syntheses. (n.d.). tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]
- Supporting Information for an unspecified article, providing characterization data for various tert-butyl carbam
-
ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]
-
MySkinRecipes. (n.d.). (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2014). Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
-
SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]
-
SciSpace. (1987). A CONVENIENT SYNTHESIS OF t-BUTYL N-(2-BROMOETHYL)CARBAMATE. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. (n.d.). [Link]
-
MDPI. (n.d.). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
- Google Patents. (n.d.).
-
Chemical Reviews. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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Application Note: A Scalable and Efficient Synthesis of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Abstract
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of tert-butyl (1-(2-bromophenyl)ethyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The described two-step, one-pot synthesis protocol is designed for robustness and scalability, making it suitable for researchers and professionals in drug development and process chemistry. The protocol first involves the reductive amination of 2-bromoacetophenone, followed by the in-situ protection of the resulting amine with a tert-butoxycarbonyl (Boc) group. This guide emphasizes the rationale behind experimental choices, safety considerations, and detailed analytical and purification methods to ensure a high-purity final product.
Introduction
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and biologically active molecules.[1][2] Their stereochemistry often plays a crucial role in determining the efficacy and safety of a drug. Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure amines is of paramount importance in medicinal chemistry and drug development.[3][4] this compound is a valuable chiral intermediate, with the bromine atom providing a handle for further synthetic transformations, such as cross-coupling reactions, and the Boc-protected amine allowing for controlled manipulation of the nitrogen functionality.
This application note details a robust and scalable two-step, one-pot synthesis of this compound. The synthesis commences with the reductive amination of 2-bromoacetophenone using ammonium acetate as the ammonia source and sodium triacetoxyborohydride as a mild and selective reducing agent.[5][6] This is followed by the in-situ protection of the newly formed amine with di-tert-butyl dicarbonate (Boc)₂O. This approach offers several advantages for scale-up, including operational simplicity, the use of readily available and relatively inexpensive reagents, and mild reaction conditions that are tolerant of a variety of functional groups.[6]
Synthetic Strategy and Rationale
The overall synthetic strategy involves a two-step, one-pot reaction sequence as illustrated below. This approach is designed to be efficient by minimizing intermediate workup and purification steps, which is a key consideration for large-scale synthesis.[7]
Figure 1: Overall synthetic workflow.
Rationale for Key Reagents:
-
2-Bromoacetophenone: The starting ketone. It is a commercially available and relatively inexpensive building block.
-
Ammonium Acetate: Serves as a convenient and readily available source of ammonia for the formation of the primary amine.[3]
-
Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent.[5][6] It is particularly well-suited for reductive aminations as it does not readily reduce the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.[8][9] Its use in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is also advantageous for controlling the reaction.[6]
-
Di-tert-butyl dicarbonate ((Boc)₂O): A widely used reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. The reaction is typically clean and high-yielding.
-
One-Pot Procedure: Combining the reductive amination and Boc protection steps into a single reaction vessel without isolation of the intermediate amine simplifies the overall process, reduces solvent waste, and can improve overall yield by minimizing losses during transfer and purification.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Bromoacetophenone | ≥98% | Commercially Available |
| Ammonium Acetate | ≥98% | Commercially Available |
| Sodium Triacetoxyborohydride | ≥95% | Commercially Available |
| Di-tert-butyl dicarbonate | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aq. NaHCO₃ | - | Prepared in-house |
| Brine (Saturated aq. NaCl) | - | Prepared in-house |
| Anhydrous Sodium Sulfate | Granular | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Safety Precautions
-
2-Bromoacetophenone: This compound is a lachrymator and is harmful if swallowed or in contact with skin.[10][11][12][13] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water.[8] It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a dry three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 2-bromoacetophenone (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approximately 5 mL per gram of ketone).
-
Add ammonium acetate (5.0 eq) to the solution and stir the resulting suspension at room temperature.
-
-
Reductive Amination:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
-
In-situ Boc Protection:
-
Once the reductive amination is complete, cool the reaction mixture back to 0 °C.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a minimal amount of DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture over 20 minutes.
-
Remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS for the formation of the Boc-protected product.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.[14]
-
Analytical Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group (doublet, ~1.5 ppm), the methine proton (quartet, ~4.9 ppm), and the aromatic protons. |
| ¹³C NMR | Signals for the tert-butyl group, the aromatic carbons (including the carbon bearing the bromine atom), the carbonyl carbon of the carbamate, and the aliphatic carbons. |
| Mass Spectrometry | Calculation of the exact mass and observation of the molecular ion peak corresponding to C₁₃H₁₈BrNO₂.[15] |
| Purity (HPLC) | Determination of the purity of the final product, which should ideally be >98%. |
Scale-up Considerations
Transitioning this synthesis to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Figure 2: Interconnected factors in process scale-up.
-
Heat Management: The reductive amination step, particularly the addition of the reducing agent, can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain the desired reaction temperature and prevent side reactions. The use of a jacketed reactor with a cooling system is highly recommended.
-
Reagent Addition: The portion-wise addition of sodium triacetoxyborohydride is critical to control the reaction rate and temperature. For larger scales, a solid addition funnel or a screw feeder can be used for controlled delivery.
-
Mixing: As the reaction mixture is a suspension, efficient stirring is necessary to ensure good contact between the reagents. The use of an overhead mechanical stirrer is essential for larger reaction volumes.
-
Workup and Purification: The aqueous workup can lead to the formation of emulsions, especially on a larger scale. Allowing sufficient time for layer separation and the use of brine washes can help to break up emulsions. For purification, crystallization is generally more scalable and cost-effective than chromatography.
-
Safety: A thorough process safety review should be conducted before performing the synthesis on a large scale. This includes evaluating the thermal stability of the reaction mixture and having appropriate emergency procedures in place.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The two-step, one-pot procedure involving reductive amination followed by in-situ Boc protection offers an efficient and practical route to this valuable pharmaceutical intermediate. By carefully considering the rationale behind the experimental choices and addressing the challenges associated with scale-up, researchers and drug development professionals can confidently implement this protocol in their synthetic endeavors.
References
- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206–211.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Li, G., Zhang, X., & You, S. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(5), 1848–1854.
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Myers, A. G. (n.d.). Reductive Amination. Retrieved from a Harvard University chemistry course website.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Mangas-Sanchez, J., Sharma, M., Cosgrove, S. C., Ramsden, J. I., Marshall, J. R., Thorpe, T. W., Palmer, R. B., Grogan, G., & Turner, N. J. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(20), 5217–5223.
- Denton, R. M., An, J., & Adeniji, A. O. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. Organic Letters, 22(15), 6074–6078.
- de Vries, J. G., & Mršić, N. (2011). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 111(7), 4026–4075.
-
Exposome-Explorer. (n.d.). Material Safety Data Sheet 2-Bromoacetophenone, 98%. Retrieved from [Link]
- Blacker, A. J., & Martin, J. A. (2004). Asymmetric reductive amination of ketones. U.S.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Carbamate.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- Yang, J. W., Pan, S. C., & List, B. (2007). A Simple and Efficient Synthesis of N-Boc-α-amino Sulfones. Organic Syntheses, 84, 111.
- L., Carpino, & A., Giza. (1961).
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53407043, this compound. Retrieved from [Link]
- Li, B., Bemish, R., Buzon, R. A., Chiu, C. K. F., Colgan, S. T., Francon, C., Gao, H., He, F., Le, T., Liu, J., & Spalluto, G. (2005). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 70(23), 9484–9487.
- Beylin, V. G., & Goel, O. P. (1987). A convenient synthesis of t-butyl N-(2-bromoethyl)carbamate.
- Wang, J., & Li, J. (2011). Tert-butyl carbamate derivative and preparation method and application thereof.
- Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry.
- Ikuo, A., & Masahiro, M. (2008). Process for the production of tert-butyl N-(2-bromoethyl)carbamate. U.S.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Salvatore, R. N., Nagle, A. S., & Schmidt, S. E. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. (n.d.).
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- 4. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]
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- 15. This compound | C13H18BrNO2 | CID 53407043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate in Medicinal Chemistry
Introduction: A Versatile Chiral Building Block for Complex Drug Scaffolds
In the landscape of modern drug discovery, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex and stereochemically pure drug candidates. tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is a chiral intermediate of significant value, particularly in the construction of novel therapeutics where specific stereochemistry is critical for biological activity.[1] Its structure is elegantly designed for versatility: the Boc-protected amine provides a stable, yet readily deprotectable, nitrogen source, while the ortho-brominated phenyl ring serves as a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions. This combination allows for the introduction of a chiral ethylamine moiety onto a diverse range of core scaffolds, a common feature in many biologically active molecules.[1]
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of quinazolinone-based BET (Bromodomain and Extra-Terminal domain) inhibitors, a promising class of therapeutics for cancer and inflammatory diseases.[2][3]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is essential for its successful application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [4] |
| Molecular Weight | 300.19 g/mol | [4] |
| CAS Number | 1086391-99-2 | [4] |
| IUPAC Name | tert-butyl N-[1-(2-bromophenyl)ethyl]carbamate | [4] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Dioxane, Toluene) | General chemical knowledge |
| Storage | 2-8°C, dry, sealed | [2] |
Core Application: Synthesis of Quinazolinone-Based BET Inhibitors
The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[5] In recent years, it has emerged as a key pharmacophore for the development of BET inhibitors, such as apabetalone (RVX-208), which selectively target the second bromodomain (BD2) of BRD4.[6] The following sections provide a detailed, logical workflow and step-by-step protocols for the synthesis of a quinazolinone-based BET inhibitor utilizing this compound as a key starting material for the introduction of the chiral side chain that mimics the acetylated lysine residue recognized by the bromodomain.
Synthetic Strategy Workflow
The overall synthetic strategy involves a convergent approach. First, the quinazolinone core is synthesized. In parallel, this compound is functionalized via a Suzuki coupling reaction. Finally, the two fragments are coupled, followed by deprotection to yield the final inhibitor. This workflow is designed to maximize efficiency and allow for the late-stage diversification of the molecule.
Caption: Synthetic workflow for a quinazolinone-based BET inhibitor.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and the scale of the reaction. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one (Fragment A)
This protocol describes the synthesis of the quinazolinone core structure.
Materials:
-
2-Amino-5-bromobenzoic acid
-
Acetic anhydride
-
Pyridine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) and acetic anhydride (50 mL).
-
Add a catalytic amount of pyridine (5-10 drops).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C) with stirring for 3 hours.
-
Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into ice-water (200 mL) with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 50 mL) and then with cold ethanol (2 x 20 mL).
-
Dry the solid under vacuum to afford 6-bromo-2-methylquinazolin-4(3H)-one as a white to off-white solid.
Causality Behind Experimental Choices:
-
Acetic anhydride serves as both the reagent for acetylation and the solvent.
-
Pyridine acts as a nucleophilic catalyst to accelerate the cyclization reaction.
-
Precipitation in ice-water is a convenient method for isolating the product, as the quinazolinone is poorly soluble in water.
-
Washing with cold ethanol removes any remaining acetic acid and other impurities.
Protocol 2: Synthesis of tert-Butyl (1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate (Fragment B Precursor)
This protocol outlines the Miyaura borylation of the title compound to prepare it for the subsequent Suzuki coupling.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a dry Schlenk flask, add this compound (5.0 g, 16.6 mmol), bis(pinacolato)diboron (4.6 g, 18.3 mmol), and potassium acetate (4.9 g, 50.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane (80 mL) via syringe.
-
Add PdCl₂(dppf) (0.61 g, 0.83 mmol, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (150 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with Hexane:Ethyl Acetate) to afford the desired boronate ester.
Causality Behind Experimental Choices:
-
Inert atmosphere is crucial to prevent the degradation of the palladium catalyst and the boronate ester product.
-
PdCl₂(dppf) is a robust and commonly used catalyst for Miyaura borylation reactions.
-
Potassium acetate acts as the base required for the catalytic cycle.
-
Filtration through Celite removes the palladium catalyst and other insoluble materials.
Protocol 3: Suzuki Coupling of Fragments A and B
This protocol describes the key C-C bond-forming reaction to assemble the core of the BET inhibitor.
Materials:
-
6-Bromo-2-methylquinazolin-4(3H)-one (Fragment A)
-
tert-Butyl (1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate (Fragment B Precursor)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Sodium carbonate (Na₂CO₃) solution
-
Toluene and Ethanol
-
Schlenk flask
-
Reflux condenser
Procedure:
-
In a Schlenk flask, combine 6-bromo-2-methylquinazolin-4(3H)-one (3.0 g, 12.5 mmol), the boronate ester from Protocol 2 (5.2 g, 15.0 mmol), and Pd(PPh₃)₄ (0.72 g, 0.63 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a mixture of toluene (60 mL) and ethanol (20 mL).
-
Add 2M aqueous sodium carbonate solution (25 mL).
-
Heat the mixture to reflux (approximately 90 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Separate the organic layer, and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected BET inhibitor.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄ is a widely used and effective catalyst for Suzuki coupling reactions.
-
Aqueous sodium carbonate is a common and effective base for the Suzuki reaction.[1]
-
The biphasic solvent system (Toluene/Ethanol/Water) facilitates the dissolution of both organic and inorganic reagents and promotes the reaction.
Protocol 4: Boc Deprotection to Yield the Final Inhibitor
This final step removes the Boc protecting group to reveal the primary amine, which is often crucial for biological activity.
Materials:
-
Boc-protected BET inhibitor from Protocol 3
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected inhibitor (from Protocol 3) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (5-10 equivalents) with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add anhydrous diethyl ether to precipitate the hydrochloride salt of the final product.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Causality Behind Experimental Choices:
-
HCl in dioxane is a standard and effective reagent for the cleavage of Boc protecting groups under anhydrous conditions.
-
Precipitation with diethyl ether is a common method for isolating the hydrochloride salt of the final amine product.
Logical Relationships in the Synthetic Pathway
The synthesis of the quinazolinone-based BET inhibitor from this compound relies on a series of well-established and robust chemical transformations. The logical flow of this synthesis is depicted below.
Caption: Key transformations in the synthesis of the target BET inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a protected chiral amine and a reactive aryl bromide allows for its strategic incorporation into complex molecular architectures. The protocols and workflows detailed in these application notes demonstrate its utility in the synthesis of quinazolinone-based BET inhibitors, a contemporary and important class of drug targets. By leveraging powerful and reliable synthetic methodologies such as the Suzuki-Miyaura coupling, researchers can efficiently access novel and stereochemically defined drug candidates, thereby accelerating the drug discovery process.
References
-
Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases. European Journal of Medicinal Chemistry. [Link]
-
This compound. PubChem. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Discovery and lead identification of quinazoline-based BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof.
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]
- Prodrug compounds.
-
Enantiomerically pure alpha-amino acid synthesis via hydroboration-suzuki cross-coupling. Journal of the American Chemical Society. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s) -...
- Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]
-
(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. MySkinRecipes. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
- Method for preparation of carbamic acid (R)-1-aryl-2-tetrazolyl-ethyl ester.
-
Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. American Chemical Society. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
A Convenient Synthesis of tert-Butyl-N-(2-bromoethyl)carbamate. SciSpace. [Link]
-
Resverlogix Receives Two Patents for RVX-208 in China. PR Newswire. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Discovery and lead identification of quinazoline-based BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and lead identification of quinazoline-based BRD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]
- 5. Resverlogix Receives Two Patents for RVX-208 in China [prnewswire.com]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and procedural support for the purification of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (MW: 300.19 g/mol )[1]. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to diagnose and resolve common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound? A1: The most effective purification strategies for this Boc-protected amine are sequential and complementary.
-
Aqueous Workup/Extraction: This is the essential first step post-synthesis to remove water-soluble reagents (like bases, salts) and byproducts.[2]
-
Flash Column Chromatography: This is the most common and powerful method for separating the target compound from non-polar impurities (e.g., unreacted starting materials) and closely related, non-polar byproducts.[2][3]
-
Recrystallization or Trituration: If the compound is obtained as a solid or can be induced to solidify, recrystallization is an excellent final step to achieve high purity.[2] For stubborn oils, trituration with a non-polar solvent like hexane can effectively remove residual impurities and often induces solidification.[2][4]
Q2: What are the most probable impurities I will encounter after synthesis? A2: The impurity profile depends on the reaction conditions, but typically includes:
-
Unreacted 1-(2-bromophenyl)ethylamine: The starting amine is more polar than the Boc-protected product.
-
Excess Di-tert-butyl dicarbonate (Boc₂O): A non-polar reagent.
-
tert-Butanol: A volatile byproduct of the Boc protection reaction.[5]
-
Di-acylated Product: While less common, double protection on the amine is a potential side product.
Q3: My product is a persistent oil and will not solidify. What is the best course of action? A3: It is very common for Boc-protected amines to be isolated as oils or waxy solids.[2] If standard recrystallization fails, solvent trituration is the preferred method. This involves stirring the oil vigorously with a solvent in which the product is poorly soluble (e.g., cold n-hexane or pentane). The mechanical action and solvent effect disrupt impurity-stabilized states and encourage the formation of a microcrystalline solid. If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.[2]
Q4: How stable is the tert-butoxycarbonyl (Boc) protecting group during purification? A4: The Boc group is known for its stability under basic and nucleophilic conditions but is labile to acid.[6][7] Standard silica gel is slightly acidic and can, over long exposure times, cause partial deprotection. This is why chromatography should be performed relatively quickly. If significant degradation is observed (e.g., a new, polar spot corresponding to the free amine appears on TLC), the eluent can be neutralized with a small amount of a volatile base like triethylamine (~0.1-0.5%).
Troubleshooting and Optimization Guides
This section addresses specific experimental issues in a problem-solution format.
Issue 1: Low Purity and Emulsion Formation During Aqueous Workup
-
Symptom: After extraction, your crude product's TLC or ¹H NMR spectrum shows significant contamination with both polar and non-polar impurities, or you experienced a persistent emulsion at the aqueous/organic interface that was difficult to separate.
-
Causality: Emulsions are often caused by insoluble salts or amphiphilic molecules forming a stable layer between the phases. Incomplete washing fails to remove water-soluble byproducts, which can complicate subsequent purification steps.
-
Solution: A well-structured extraction protocol is critical.
Protocol 1: Optimized Aqueous Workup
-
Dilution: Dilute the crude reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Acid Wash: Wash the organic layer with a mild acidic solution like 0.1 N HCl (aq) or saturated NH₄Cl (aq). This step protonates and extracts any unreacted amine into the aqueous layer.
-
Base Wash: Wash with saturated aqueous NaHCO₃ solution.[3][4] This neutralizes the previous acid wash and removes any acidic impurities.
-
Brine Wash: Wash with a saturated NaCl solution (brine). This breaks up emulsions by increasing the ionic strength of the aqueous phase, forcing the organic solvent and dissolved product out.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Issue 2: Poor Separation During Flash Column Chromatography
-
Symptom: The product elutes with a broad peak, co-elutes with an impurity, or streaks down the column. TLC analysis of the fractions shows poor separation between the desired spot and contaminants.
-
Causality: This is almost always due to an improperly chosen solvent system. Streaking can indicate product degradation on the silica or overloading of the column.
-
Solution: Methodical selection of the eluent system using TLC is paramount. The goal is an Rf value for the product of approximately 0.25-0.35.
Table 1: Recommended Eluent Systems for Chromatography
| Eluent System (v/v) | Polarity | Expected Rf of Product | Notes |
| 95:5 Hexane:Ethyl Acetate | Low | ~0.1-0.2 | Good starting point for initial TLC analysis. |
| 90:10 Hexane:Ethyl Acetate | Low-Medium | ~0.25-0.35 | Often the optimal system for good separation. |
| 85:15 Hexane:Ethyl Acetate | Medium | ~0.4-0.5 | Use if the product is eluting too slowly. |
| 98:2 Dichloromethane:Methanol | Medium | ~0.3 | An alternative system if separation is poor in Hex/EtOAc.[6] |
Protocol 2: High-Resolution Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the chosen low-polarity eluent (e.g., 95:5 Hexane:EtOAc) and pack the column without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For best resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Start with the low-polarity eluent. If the product moves too slowly, gradually increase the polarity by adding more of the polar solvent (e.g., move from 90:10 to 85:15 Hexane:EtOAc).
-
Fraction Collection: Collect small fractions and monitor them by TLC.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Evidence of Boc-Deprotection During Purification
-
Symptom: TLC analysis after chromatography shows a new, baseline spot that stains with ninhydrin, corresponding to the free 1-(2-bromophenyl)ethylamine. The ¹H NMR spectrum of the "pure" product shows a diminished integral for the 9H singlet of the t-butyl group.
-
Causality: The slightly acidic nature of silica gel is causing the loss of the acid-labile Boc group.[7] This is exacerbated by long residence times on the column or the use of chlorinated solvents which may contain trace HCl.
-
Solution: Neutralize the purification system.
-
Neutralized Eluent: Add 0.1-0.5% triethylamine (Et₃N) to your chromatography eluent. The volatile base will neutralize the acidic sites on the silica gel, preventing product degradation.
-
Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.
-
Swiftness: Do not let the product sit on the column for extended periods. Prepare the column, load the sample, and run the separation in a single, continuous workflow.
Visual Workflow and Troubleshooting Guides
Diagram 1: General Purification Workflow
Caption: General purification strategy for this compound.
Diagram 2: Troubleshooting Chromatography Separation
Caption: Decision tree for resolving common column chromatography issues.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Synthetic Products from tert-Butyl (cyanomethyl)(methyl)carbamate.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- ChemSpider Synthetic Pages. (2012). Boc Protection of Aminoglycosides.
- Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- MedChemExpress. (2026). tert-Butyl N-[2-(4-bromophenyl)ethyl]carbamate-SDS.
- ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- PubChem. (n.d.). This compound.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- J&K Scientific. (n.d.). BOC Protection and Deprotection.
- Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection.
Sources
- 1. This compound | C13H18BrNO2 | CID 53407043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. scispace.com [scispace.com]
- 7. BOC Protection and Deprotection-百灵威 [jkchemical.com]
Common side reactions in the synthesis of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Welcome to the Technical Support Center for the synthesis of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key chiral intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the protection of the primary amine of 1-(2-bromophenyl)ethylamine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) under basic conditions.[1][2]
Q2: Why is the Boc protecting group preferred for this synthesis?
The Boc group is widely used due to its stability under a variety of reaction conditions, including exposure to most bases and nucleophiles, and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid or HCl). This orthogonality allows for selective manipulation of other functional groups in the molecule.
Q3: What are the primary precursors for this synthesis, and what should I be aware of regarding their quality?
The key precursor is 1-(2-bromophenyl)ethylamine. It is crucial to use a high-purity starting material, as impurities from its synthesis can carry through and complicate the Boc protection reaction and final product purification. If synthesizing this precursor, a common route is the reductive amination of 2-bromoacetophenone.[3] Be aware of potential over-alkylation and byproducts from this step.
Q4: Is racemization a concern during the Boc protection of chiral 1-(2-bromophenyl)ethylamine?
Yes, racemization is a potential issue, especially under non-optimized basic conditions. The α-proton on the chiral carbon can be abstracted by a strong base, leading to a loss of stereochemical integrity.[4] It is crucial to use appropriate bases and reaction conditions to minimize this side reaction.
II. Troubleshooting Guide: Common Side Reactions and Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 1-(2-bromophenyl)ethylamine remaining even after extended reaction times.
-
Low isolated yield of the desired product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Steric Hindrance | The ortho-bromo group on the phenyl ring and the ethyl group create steric hindrance around the amine, slowing down the nucleophilic attack on the Boc anhydride. | Increase the reaction temperature moderately (e.g., to 40-50 °C) and/or extend the reaction time. Monitor the reaction progress closely to avoid degradation. |
| Insufficient Base | A base is often used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts. | Ensure at least a stoichiometric amount of a suitable base is used. For sterically hindered amines, a non-nucleophilic, hindered base like diisopropylethylamine (DIEA) is often a good choice to avoid side reactions.[4] |
| Poor Solubility | If the starting amine (especially if it is a salt form) or other reagents are not fully dissolved, the reaction will be heterogeneous and slow.[5] | Choose a solvent system that ensures complete dissolution of all reactants. A mixture of THF and water (2:1) can be effective.[4] |
Issue 2: Formation of a White Precipitate (Urea Byproduct)
Symptoms:
-
Formation of an insoluble white solid in the reaction mixture.
-
A new spot on TLC with a different Rf value than the starting material and product.
-
Mass spectrometry data indicating a mass corresponding to the di-substituted urea derivative.
Potential Causes & Solutions:
The formation of a urea byproduct, N,N'-bis(1-(2-bromophenyl)ethyl)urea, is a common side reaction. This occurs when the initially formed Boc-protected amine reacts with another molecule of the starting amine. This can be exacerbated by certain conditions.
Mechanism of Urea Formation: The Boc-protected amine can, under certain conditions, form an isocyanate intermediate, which is highly reactive towards nucleophiles like the starting amine.[6]
| Cause | Explanation | Recommended Action |
| Use of DMAP as a Catalyst | 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst but can promote the formation of isocyanate intermediates, leading to urea byproducts, especially with primary amines.[7] | Avoid using DMAP. A non-nucleophilic base like triethylamine (TEA) or DIEA is generally sufficient. |
| High Reaction Temperature | Elevated temperatures can increase the rate of side reactions, including the formation of the isocyanate intermediate. | Maintain a moderate reaction temperature (room temperature to 40 °C) and monitor the reaction closely. |
Issue 3: Racemization of the Chiral Center
Symptoms:
-
Chiral HPLC analysis of the final product shows a decrease in enantiomeric excess (ee%) compared to the starting amine.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Strong, Unhindered Base | Bases like sodium hydroxide or potassium carbonate can be strong enough to deprotonate the α-proton of the chiral center, leading to racemization. | Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIEA).[4] |
| Prolonged Exposure to Basic Conditions | The longer the chiral center is exposed to basic conditions, the higher the risk of racemization. | Monitor the reaction closely and work it up as soon as the starting material is consumed. Avoid unnecessarily long reaction times.[4] |
| Solvent Effects | The choice of solvent can influence the rate of racemization. | Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. Catalyst-free conditions in water have also been shown to be effective in preserving stereochemistry for some substrates.[2][4] |
III. Experimental Protocols
Protocol 1: Standard Boc Protection of 1-(2-bromophenyl)ethylamine
This protocol is a general procedure that can be optimized for your specific needs.
Materials:
-
1-(2-bromophenyl)ethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(2-bromophenyl)ethylamine (1.0 equiv.) in DCM or THF.
-
Add TEA or DIEA (1.5 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.1 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic phase over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[8]
Protocol 2: Purification of this compound
Using Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The exact gradient should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dry sample onto the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
IV. Reaction and Troubleshooting Workflow
V. References
-
ResearchGate. (2016). Major by-products of reaction of benzylamine with dicarbonate 1 (Scheme 2). [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
-
Organic Chemistry Portal. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate. [Link]
-
MySkinRecipes. (n.d.). (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthetic Methods. Part 51. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]
-
Myers, A. (n.d.). Chem 115. [Link]
-
MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
-
Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
-
Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ChemBK. (2024). N-Boc-2-(4-Bromo-Phenyl)-Ethylamine. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
-
ResearchGate. (2025). Synthesis of N-BOC amines by various routes. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. [Link]
-
ResearchGate. (2023). What factors may cause racemization in acidic removal of Boc?. [Link]
-
ResearchGate. (2025). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]
-
PubChem. (n.d.). tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A CONVENIENT SYNTHESIS OF t-BUTYL N-(2-BROMOETHYL)CARBAMATE (1987) | V. G. Beylin | 7 Citations [scispace.com]
- 6. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the challenges of this synthesis and maximize your yield.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates and research compounds. The target molecule features a Boc-protected amine on a chiral benzylic carbon, adjacent to a sterically hindering and electronically influential bromo-substituent. This structure presents unique challenges that can lead to incomplete reactions, side product formation, and purification difficulties, often resulting in suboptimal yields.
This guide is structured to address the most common issues encountered during the typical two-step synthesis pathway: the reduction of 2'-bromoacetophenone to the corresponding alcohol, followed by a one-pot azidation and reduction to the amine, which is then protected. We will explore the "why" behind each step and provide data-driven solutions to common problems.
Troubleshooting Workflow: A Logical Approach
Before diving into specific FAQs, it's crucial to approach troubleshooting systematically. The following workflow helps isolate the variable impacting your yield.
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Part 1: FAQs - Reduction of 2'-Bromoacetophenone
This initial step converts the starting ketone to the secondary alcohol, 1-(2-bromophenyl)ethanol. While seemingly straightforward, improper execution can terminate the synthesis before it truly begins.
Question 1.1: My TLC analysis shows a significant amount of unreacted 2'-bromoacetophenone even after the recommended reaction time. What is the cause?
Answer: This is a classic case of insufficient reduction. Several factors could be at play:
-
Reagent Inactivity: Sodium borohydride (NaBH₄) is hygroscopic and can lose its activity upon prolonged exposure to air. Use a freshly opened bottle or a properly stored container of NaBH₄. To verify its activity, you can perform a simple control reaction with a non-critical ketone like acetone.
-
Insufficient Equivalents: While NaBH₄ is a potent reducing agent, the stoichiometry is critical. For sterically hindered ketones or when side reactions are possible, using a slight excess (1.1 to 1.5 equivalents) is often necessary to drive the reaction to completion.
-
Low Temperature: The reduction is typically performed at 0 °C to enhance selectivity and control the reaction rate. However, if the reaction is sluggish, allowing it to slowly warm to room temperature for the latter part of the reaction can help push it to completion. Ensure you monitor this by TLC to avoid side product formation.
Question 1.2: My ¹H NMR of the crude product shows impurities, and the yield of the alcohol is low. What side reactions should I be aware of?
Answer: The primary side reaction of concern is over-reduction, although it's less common with a mild reductant like NaBH₄. A more significant issue can be impurities in the starting material or procedural errors.
-
Starting Material Quality: Ensure your 2'-bromoacetophenone is pure. Acidic impurities can quench the borohydride, while other ketone impurities will lead to a mixture of alcohols that are difficult to separate.
-
Work-up Procedure: The reaction must be carefully quenched with water or a mild acid (e.g., saturated NH₄Cl solution) at 0 °C. An overly aggressive quench with a strong acid can lead to side reactions like dehydration of the product alcohol, especially if the temperature rises.
| Parameter | Standard Protocol | Troubleshooting Adjustment | Rationale |
| NaBH₄ Equivalents | 1.1 eq | Increase to 1.3 - 1.5 eq | Overcomes reagent deactivation and drives the reaction to completion. |
| Temperature (°C) | 0 °C for 1-2 hours | 0 °C for 1 hr, then warm to RT for 1-2 hrs | Provides the necessary activation energy for a sluggish reaction. |
| Solvent Purity | Anhydrous Methanol | Use freshly opened, anhydrous grade | Water in the solvent will prematurely decompose the NaBH₄. |
Part 2: FAQs - Conversion of Alcohol to Boc-Protected Amine
This is the most challenging phase of the synthesis, often performed as a one-pot reaction involving the activation of the alcohol, displacement with azide, in-situ reduction of the azide, and finally, Boc protection.
Question 2.1: After the one-pot reaction, my main product is still the starting alcohol, 1-(2-bromophenyl)ethanol. What went wrong?
Answer: This indicates a failure in the initial step of the one-pot sequence: the activation of the alcohol. The hydroxyl group is a poor leaving group and must be converted into a better one (e.g., a mesylate or tosylate) before it can be displaced by the azide nucleophile.
-
Inefficient Mesylation/Tosylation: If using methanesulfonyl chloride (MsCl) or a similar agent, ensure that the reaction is run in the presence of a suitable base (like triethylamine, Et₃N) to neutralize the HCl generated. The base is crucial; without it, the reaction will not proceed. Furthermore, ensure the MsCl is fresh, as it can hydrolyze over time.
-
Poor Nucleophilic Substitution: The displacement of the mesylate/tosylate with sodium azide (NaN₃) can be slow. Using a polar aprotic solvent like DMF or DMSO can significantly accelerate this Sₙ2 reaction compared to less polar solvents like THF or dichloromethane.
Question 2.2: My mass spectrometry results show a peak corresponding to the azido intermediate, but very little of my desired Boc-protected amine. Why is the reduction of the azide failing?
Answer: The reduction of the organic azide to the primary amine is a critical step. If this reduction is incomplete, the subsequent Boc protection cannot occur.
-
Catalyst Poisoning or Inactivity: If using catalytic hydrogenation (e.g., H₂ with Pd/C), the catalyst can be poisoned by sulfur or other impurities. Ensure high-purity starting materials and solvents. For this specific substrate, a Staudinger reaction using triphenylphosphine (PPh₃) followed by hydrolysis is often more reliable and avoids the handling of hydrogen gas.
-
Incomplete Staudinger Reaction: The reaction of the azide with PPh₃ forms an aza-ylide intermediate. This must be hydrolyzed with water to liberate the amine and triphenylphosphine oxide. Ensure sufficient water is added during the work-up and that the reaction is stirred long enough for hydrolysis to complete.
Question 2.3: I've successfully synthesized the amine, but the final Boc-protection step is giving me a low yield. What can I do?
Answer: Issues with Boc protection usually stem from the reaction conditions or the stability of the amine.
-
Incorrect Base: A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is required to scavenge the acid byproduct. Using a base that is too weak will result in a slow reaction, while a nucleophilic base could compete with the amine in reacting with the Boc-anhydride.
-
pH Control: The reaction should be maintained at a slightly basic pH (8-9). If the pH becomes too acidic, the amine will be protonated and will no longer be nucleophilic enough to react with the Boc-anhydride.
-
Boc-Anhydride Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time. Use a fresh bottle and ensure it is fully dissolved in the reaction mixture.
Technical Support Center: Challenges in the Deprotection of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Welcome to the technical support center for the deprotection of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges you may encounter. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product, 1-(2-bromophenyl)ethanamine.
Introduction to the Challenges
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. While typically straightforward, the deprotection of this compound presents unique challenges due to the electronic and steric nature of the ortho-bromo substituent on the phenyl ring. This guide will delve into these specific issues and provide practical, field-proven solutions.
The primary challenges include:
-
Incomplete Deprotection: The electron-withdrawing nature of the bromine atom can influence the reactivity of the carbamate, potentially leading to sluggish or incomplete reactions under standard conditions.
-
Side Product Formation: The generation of a reactive tert-butyl cation during acidic deprotection can lead to unwanted alkylation of the product or other nucleophiles present in the reaction mixture.[1]
-
Intramolecular Cyclization (Pictet-Spengler Reaction): Under acidic conditions, the newly formed 1-(2-bromophenyl)ethanamine can potentially undergo an intramolecular cyclization reaction, leading to the formation of a tetrahydroisoquinoline derivative. This is a known reaction for β-arylethylamines.[2]
This support center will address these challenges through a series of troubleshooting scenarios and detailed experimental protocols.
Troubleshooting Guide: Question & Answer Format
Here we address specific issues you might encounter during your experiments.
Issue 1: My deprotection reaction is incomplete, with significant starting material remaining.
-
Question: I've treated my this compound with 20% TFA in DCM for 2 hours at room temperature, but TLC and LC-MS analysis show a significant amount of starting material remaining. What should I do?
-
Answer: Incomplete deprotection of this substrate is a common issue. The electron-withdrawing effect of the ortho-bromo substituent can decrease the nucleophilicity of the carbamate oxygen, making protonation, the initial step in acid-catalyzed deprotection, less favorable.[3] Here’s a step-by-step troubleshooting approach:
-
Increase Acid Concentration and/or Reaction Time: Your first step should be to increase the concentration of trifluoroacetic acid (TFA) to 50% in dichloromethane (DCM) and extend the reaction time. Monitor the reaction every hour for up to 4 hours.[4]
-
Switch to a Stronger Acid System: If increasing the TFA concentration is ineffective, consider switching to a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane. This is often a more potent reagent for Boc deprotection.[5]
-
Gentle Heating: For challenging substrates, gentle heating to 30-40°C can increase the reaction rate. However, be aware that this may also increase the likelihood of side reactions.[6]
-
Issue 2: My reaction is complete, but I'm observing a significant amount of a side product with a mass of +56 amu.
-
Question: The deprotection appears to be complete, but my mass spectrometry analysis shows a significant peak corresponding to the desired product +56 mass units. What is this side product and how can I avoid it?
-
Answer: This +56 amu side product is likely the result of tert-butylation of your deprotected amine. The acidic conditions generate a stable tert-butyl cation, which is an electrophile. The newly formed primary amine is nucleophilic and can be alkylated by this cation.
To mitigate this, you should employ a cation scavenger . Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.
-
Recommended Scavengers:
-
Triisopropylsilane (TIS): Add 2.5-5% (v/v) to your reaction mixture.
-
Anisole: Add 5-10% (v/v). Anisole is particularly effective at scavenging electrophiles.
-
Thioanisole: Use in similar concentrations to anisole, especially if your molecule contains other sensitive functional groups.
-
-
Issue 3: I'm seeing an unexpected product that could be an isomer of my desired product or a cyclized compound.
-
Question: After acidic deprotection and work-up, I have a major product that is not my desired 1-(2-bromophenyl)ethanamine. The NMR is complex, and I suspect an intramolecular reaction has occurred. What is happening?
-
Answer: It is highly probable that you are observing the product of a Pictet-Spengler reaction . This is an intramolecular electrophilic aromatic substitution where the amine condenses with an aldehyde or ketone (which can be formed in situ from trace impurities or solvent degradation) to form an iminium ion, which then cyclizes onto the electron-rich aromatic ring.[2][7] The ortho-bromo substituent may not be sufficient to fully deactivate the ring towards this intramolecular reaction, especially under harsh acidic conditions and elevated temperatures.
-
Mitigation Strategies:
-
Use Milder Conditions: Avoid prolonged reaction times and elevated temperatures. Start with milder acidic conditions (e.g., 20% TFA in DCM at 0°C to room temperature) and carefully monitor the reaction progress.
-
Scrupulous Purity of Reagents: Ensure your solvents and reagents are free of aldehyde or ketone impurities. Using freshly distilled solvents is recommended.
-
Alternative Deprotection Methods: If the Pictet-Spengler reaction remains a persistent issue, consider non-acidic deprotection methods.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main methods for deprotecting this compound?
-
Q2: How does the ortho-bromo substituent affect the deprotection reaction?
-
A2: The electron-withdrawing nature of the bromine can make the carbamate less reactive towards acid-catalyzed cleavage, potentially requiring stronger conditions or longer reaction times.[3] However, for some deprotection reagents like oxalyl chloride in methanol, electron-withdrawing groups have been shown to accelerate the reaction.[3]
-
-
Q3: When should I use a scavenger during deprotection?
-
A3: It is highly recommended to always use a scavenger when performing acid-catalyzed deprotection of this substrate. The generated tert-butyl cation is highly reactive and can lead to unwanted side products.[1]
-
-
Q4: Are there any non-acidic methods to deprotect this compound?
-
A4: Yes, thermal deprotection is a viable alternative. This involves heating the substrate in a high-boiling solvent. For N-Boc anilines, temperatures around 240°C in solvents like trifluoroethanol (TFE) or methanol (MeOH) have been shown to be effective.[8] Lewis acids such as Zinc Bromide (ZnBr₂) can also be used, although they may also be labile to the Boc group.[9]
-
Comparative Data on Deprotection Methods
The following table provides a comparison of common deprotection methods. Please note that the yields and reaction times are based on literature values for analogous compounds (N-Boc anilines and phenethylamines) and should be used as a starting point for optimization.[4][8]
| Deprotection Protocol | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Acidic Deprotection | 20-50% TFA | Dichloromethane (DCM) | Room Temp. | 0.5 - 4 | >95 | Highly effective, volatile, and easy to remove. | Harshly acidic, may cleave other acid-labile groups. Risk of tert-butylation and Pictet-Spengler reaction. |
| Acidic Deprotection | 4M HCl | 1,4-Dioxane, Ethyl Acetate, Methanol | Room Temp. | 0.5 - 4 | >95 | Cost-effective, product precipitates as HCl salt. | Dioxane is a hazardous solvent. |
| Thermal Deprotection | None | Trifluoroethanol (TFE), Methanol (MeOH) | 240 | 0.5 - 1.5 | ~88-93 | Reagent-free, avoids strong acids. | High temperatures may not be suitable for all substrates. |
| Lewis Acid Catalysis | ZnBr₂ | Dichloromethane (DCM) | Room Temp. | 24 | Variable | Milder than strong Brønsted acids. | Boc group can be labile; long reaction times. |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard starting point for the deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
Add triisopropylsilane (TIS) (0.2 eq, ~5% v/v).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (10-20 eq, to make a 20-50% v/v solution) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 1-(2-bromophenyl)ethanamine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
This method is a potent alternative to TFA and often results in the precipitation of the product as its hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether, anhydrous
-
Filtration apparatus
Procedure:
-
Suspend this compound (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature for 1-4 hours. A precipitate may form during this time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether to facilitate further precipitation.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield 1-(2-bromophenyl)ethanamine hydrochloride.
Visualizing Workflows and Logic
To further clarify the experimental and troubleshooting processes, the following diagrams have been generated.
Experimental Workflow for Boc Deprotection
Caption: A generalized experimental workflow for Boc deprotection.
Troubleshooting Decision Tree for Incomplete Deprotection
Caption: A decision tree for troubleshooting incomplete deprotection reactions.
References
-
Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia. [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA?. ResearchGate. [Link]
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23893–23903. [Link]
-
Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/chempros. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]
-
Gausepohl, H., & Behn, C. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. [Link]
-
Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6229-6235. [Link]
-
ResearchGate. (2008). Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
LookChem. (2019). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. [Link]
-
Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Li, B., et al. (2007). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 72(1), 235-238. [Link]
-
RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Molecules. (2020). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]
-
ACS Omega. (2017). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. American Chemical Society. [Link]
-
PubMed. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. [Link]
-
ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate. [Link]
-
Molecules. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. MDPI. [Link]
-
PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
SciSpace. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
PubChem. (n.d.). tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. National Center for Biotechnology Information. [Link]
-
Tetrahedron Letters. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Elsevier. [Link]
-
Organic Syntheses. (n.d.). L-Proline. [Link]
- Google Patents. (n.d.). Synthesis method of N-BOC-ethylenediamine.
-
Molecules. (2020). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. [Link]
-
PubChem. (n.d.). tert-butyl N-[(1R)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate. National Center for Biotechnology Information. [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Welcome to the technical support guide for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. As Senior Application Scientists, we have compiled this resource to assist researchers, chemists, and drug development professionals in navigating the common yet often frustrating issue of compound solubility. This guide provides in-depth, field-proven insights and practical, step-by-step protocols to ensure your experiments proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound?
A1: this compound possesses a molecular structure that lends itself to good solubility in a wide array of common organic solvents. The presence of the bulky, nonpolar tert-butyloxycarbonyl (Boc) group significantly increases the compound's lipophilicity.[1] This structural feature is key to its solubility characteristics.
Based on its structure and data from analogous compounds, you can expect the following:
-
High Solubility: In chlorinated solvents (dichloromethane, chloroform), ethereal solvents (THF, 1,4-dioxane), and polar aprotic solvents (DMF, DMSO, acetonitrile).[2][3][4]
-
Moderate to Good Solubility: In alcohols such as methanol, ethanol, and isopropanol.[3]
-
Low to Sparingly Soluble: In nonpolar hydrocarbon solvents like hexanes and petroleum ether.[3]
The combination of the lipophilic Boc group and the polar carbamate moiety allows for this broad solubility profile.[1]
Q2: I'm setting up a Suzuki coupling reaction and my this compound is not fully dissolving. Why is this happening?
A2: This is a common and critical issue in cross-coupling reactions. While the starting material itself is soluble in many organic solvents, the complete reaction mixture—containing your aryl bromide, a boronic acid or ester, a base, and the solvent—can present a more complex solubility challenge.
Several factors could be at play:
-
Base Insolubility: Many bases used in Suzuki couplings (e.g., potassium carbonate, potassium phosphate) have poor solubility in common organic solvents like THF or toluene.[6] This can result in a heterogeneous slurry, which can hinder the reaction rate even if your starting material is soluble in the solvent alone.
-
Boronic Acid/Ester Solubility: The specific boronic acid or ester you are using may have limited solubility in the chosen solvent system.
-
Reaction Concentration: Attempting to run the reaction at a very high concentration can exceed the solubility limit of one or more components.
-
Temperature: Solubility is temperature-dependent. If you are setting up the reaction at room temperature before heating, some components may not fully dissolve until the reaction mixture reaches its target temperature.[6]
Poor solubility of any reagent can lead to slow, incomplete, or failed reactions.[6][7]
Q3: Can I just add a co-solvent to improve solubility in my reaction?
A3: Yes, using a co-solvent system is a standard and effective strategy. The choice of co-solvent should be made carefully to ensure it is compatible with all reaction components and conditions.
For example, in Suzuki couplings where a base is poorly soluble in a primary solvent like toluene or dioxane, adding a small amount of water can help solubilize the base and accelerate the reaction.[7][8] However, be mindful that excess water can lead to undesired side reactions like protodeboronation (hydrolysis of the boronic acid).[6] For water-sensitive substrates, using a polar aprotic solvent like DMF as a co-solvent can be a viable alternative.
Troubleshooting Guide: Diagnosing and Solving Solubility Issues
This section provides a logical workflow for troubleshooting solubility problems encountered during your experiments.
Step 1: Preliminary Solubility Assessment
Before running a large-scale reaction, it is crucial to perform a quick solubility test. This small investment of time and material can prevent the failure of a much larger experiment.
Protocol: Small-Scale Solubility Test
-
Dispense a small, known amount (e.g., 2-5 mg) of this compound into several small vials.
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list in the table below.
-
Agitate the vials vigorously (e.g., using a vortex mixer) for 1-2 minutes.
-
Visually inspect for complete dissolution. If the solid disappears, the compound is soluble. If solid remains, it is sparingly soluble or insoluble.
-
Record your observations to guide your solvent choice for the full-scale reaction.
Data Presentation: Expected Solubility of this compound
| Solvent Class | Solvent Name | Expected Solubility | Notes |
| Chlorinated | Dichloromethane (DCM) | High | Excellent choice for room temperature reactions and workups. |
| Chloroform | High | Similar to DCM. | |
| Ethers | Tetrahydrofuran (THF) | High | Common solvent for cross-coupling and organometallic reactions. |
| 1,4-Dioxane | High | Higher boiling point than THF, useful for reactions requiring heat. | |
| Diethyl Ether | Moderate | Often used for extraction and purification. | |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Excellent solvating power, but higher boiling point can complicate removal. |
| Dimethyl Sulfoxide (DMSO) | High | Very high boiling point; use when other solvents fail. | |
| Acetonitrile (MeCN) | High | Can sometimes coordinate to metal catalysts, use with caution in cross-couplings.[9] | |
| Alcohols | Methanol (MeOH) | Good | Protic nature may interfere with certain reagents (e.g., Grignards). |
| Ethanol (EtOH) | Good | Similar to methanol. | |
| Hydrocarbons | Toluene | Moderate | Good for higher temperature reactions like Suzuki couplings. |
| Heptane/Hexanes | Low | Typically used as an anti-solvent for precipitation/crystallization. | |
| Aqueous | Water | Insoluble | Used in biphasic workups. |
Step 2: Troubleshooting Workflow for Reaction Mixtures
If you encounter solubility issues after assembling a complete reaction mixture, follow this diagnostic workflow.
Visualization: Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting solubility issues in a reaction mixture.
Q4: My Suzuki coupling failed despite trying different solvents. What should I do next?
A4: If a reaction fails due to suspected solubility issues even after solvent screening, consider these advanced troubleshooting steps:
-
Change the Base: Switch to a base with better solubility in organic solvents. For example, if you are using K₂CO₃, consider switching to Cs₂CO₃, which often has better solubility and can be more effective.[6]
-
Use a Phase-Transfer Catalyst: For biphasic systems (e.g., Toluene/Water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the base or other reagents between the aqueous and organic layers, improving reaction rates.
-
Modify the Boron Nucleophile: Boronic acids can be prone to decomposition.[6] Consider converting your boronic acid to a more stable and often more soluble boronate ester, such as a pinacol (BPin) or MIDA ester.[6]
-
Increase Temperature: If your catalyst and substrates are thermally stable, increasing the reaction temperature can significantly improve the solubility of all components. This is where higher-boiling solvents like dioxane or toluene are advantageous over THF.[6]
Experimental Protocols
Protocol: General Procedure for Suzuki Coupling with Solubility Considerations
This protocol provides a framework for setting up a Suzuki reaction, with specific checkpoints to address potential solubility issues.
Materials:
-
This compound (1.0 eq)
-
Boronic acid or boronate ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a co-solvent mixture)
Procedure:
-
Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation.[6]
-
Solvent Addition: Add the degassed solvent via syringe. Stir the mixture at room temperature.
-
Solubility Checkpoint: Observe the mixture. It is common to see a heterogeneous slurry, especially with inorganic bases.[6] However, ensure that the organic components appear to be dissolving. If not, consider the troubleshooting workflow above before proceeding.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.
-
Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 80-110 °C). Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, typically column chromatography on silica gel.
References
-
Chem-Impex. (n.d.). tert-Butyl carbamate. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Cheméo. (n.d.). Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
National Institutes of Health. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Reddit r/Chempros. (2023). Problems with Suzuki coupling. [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 3. tert-Butyl carbamate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]
- 5. tert-Butyl carbamate (CAS 4248-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
By-product formation and removal in tert-Butyl (1-(2-bromophenyl)ethyl)carbamate reactions
Welcome to the technical support center for reactions involving tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of by-product formation and removal during the synthesis and subsequent reactions of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and maintain the integrity of your synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and reactions of this compound.
Q1: What is the primary role of the tert-Butyl carbamate (Boc) group in this molecule?
The Boc group is one of the most common amine protecting groups in organic synthesis.[1][2] Its primary function is to temporarily block the reactivity of the amine group on the 1-(2-bromophenyl)ethyl moiety. This allows for selective reactions to occur at other parts of the molecule without interference from the nucleophilic amine. The Boc group is favored for its stability in basic and many nucleophilic conditions and its relatively mild removal under acidic conditions.[1][2]
Q2: What are the most common by-products I should anticipate when deprotecting the Boc group?
The acid-catalyzed removal of a Boc group generates a reactive tert-butyl cation.[3][4] This cation is a potent electrophile and the primary source of by-products through alkylation of any available nucleophiles.[3][5] The most common side reaction is the t-butylation of your desired product, the free amine, or other nucleophilic functional groups within your molecule.[3][4]
Q3: I am using this compound in a cross-coupling reaction. What are the potential side reactions related to the 2-bromophenyl group?
In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, a common side reaction is the reductive dehalogenation of the aryl halide.[6] This results in the formation of a hydrodehalogenated by-product where the bromine atom is replaced by a hydrogen atom. Another potential issue can be catalyst poisoning by certain functional groups.[7]
Q4: Can by-products from the synthesis of this compound affect my subsequent reactions?
Absolutely. Impurities from the synthesis of the starting material can carry through and complicate subsequent reactions and purifications. For instance, if the starting material was synthesized via reductive amination of 2-bromoacetophenone, you might have residual imine or over-alkylated tertiary amine by-products.[8] If a Grignard reaction was used, unreacted starting materials or by-products from base-catalyzed side reactions could be present.[9]
II. Troubleshooting Guide: By-product Formation and Removal
This section provides detailed troubleshooting for specific experimental challenges.
Scenario 1: Boc Deprotection
The removal of the Boc group is a critical step and a frequent source of by-products.
Problem: My mass spectrometry analysis shows a peak that is +56 m/z higher than my expected product.
This mass shift corresponds to the addition of a tert-butyl group (C4H8), a classic sign of t-butylation.
Causality: During acid-catalyzed deprotection, the Boc group leaves as a tert-butyl cation. This carbocation can be trapped by any nucleophile in the reaction mixture. The amine product itself is nucleophilic and can react with the tert-butyl cation to form a t-butylated side product.
Solution Workflow:
-
Introduce a Scavenger: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your product.
Scavenger Typical Concentration Notes Thioanisole 5-10 equivalents Effective but has a strong odor. Triethylsilane (TES) 2-5 equivalents Reduces the tert-butyl cation to isobutane. Anisole 5-10 equivalents A common and effective choice. 1,3,5-Trimethoxybenzene 2-5 equivalents Highly activated aromatic scavenger. -
Optimize Acid and Temperature:
-
Use the mildest acidic conditions possible. Trifluoroacetic acid (TFA) is common, but sometimes a solution of HCl in dioxane or methanol is sufficient and can be less prone to side reactions.[3]
-
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of the side reaction.[3]
-
-
Purification: If the by-product has already formed, purification is necessary. Due to the difference in polarity and basicity between the desired primary amine and the t-butylated secondary or tertiary amine, column chromatography on silica gel is usually effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier like triethylamine can improve separation.
Visualizing the Problem and Solution:
Caption: Boc deprotection pathway and scavenger intervention.
Scenario 2: Buchwald-Hartwig Amination
Using this compound as a substrate in a palladium-catalyzed C-N bond formation.
Problem: My reaction yields are low, and I observe a significant amount of a by-product with a mass corresponding to the starting material minus the bromine atom.
This indicates hydrodehalogenation, a common side reaction in Buchwald-Hartwig aminations.[6][10]
Causality: The catalytic cycle of the Buchwald-Hartwig amination involves a Pd(0) species.[7] A side reaction can occur where a hydride source in the reaction mixture (e.g., from the amine, solvent, or base) leads to the formation of a palladium-hydride species. This can then undergo reductive elimination with the aryl halide coordinated to the palladium, resulting in the replacement of the bromine with hydrogen.
Solution Workflow:
-
Choice of Ligand and Base:
-
The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands often favor the desired reductive elimination to form the C-N bond over hydrodehalogenation.[10] Consider ligands like BrettPhos or Josiphos-type ligands.
-
The base can also play a role. While strong bases like sodium tert-butoxide are common, sometimes weaker bases like cesium carbonate or potassium phosphate can minimize side reactions, albeit potentially requiring higher temperatures or longer reaction times.[6]
-
-
Solvent Purity: Ensure your solvent is anhydrous. Water can be a source of protons that contribute to hydrodehalogenation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired amination.
Visualizing the Competing Pathways:
Caption: Competing pathways in Buchwald-Hartwig amination.
III. Experimental Protocols
Protocol 1: Boc Deprotection with Scavenger
This protocol details the removal of the Boc group while minimizing t-butylation.
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Scavenger Addition: Add a scavenger, such as anisole (5.0 eq), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 10.0 eq) or a 4M solution of HCl in dioxane (10.0 eq) dropwise to the stirred solution.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Co-evaporate with a solvent like toluene to help remove residual TFA.[3]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of this compound
This protocol is for the purification of the title compound from potential non-polar and polar impurities.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.
-
Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent such as hexanes.
-
Loading: Adsorb the dissolved crude product onto a small amount of silica gel and load it onto the column.
-
Elution:
-
Begin elution with 100% hexanes to elute very non-polar impurities.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Collect fractions and monitor by TLC. The desired product, being moderately polar, should elute as the solvent polarity increases.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
IUPAC. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Enantiomeric Purity of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Welcome to the technical support center for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in improving the enantiomeric purity of this chiral building block. As the stereochemistry of pharmaceutical intermediates is critical to the efficacy and safety of the final active pharmaceutical ingredient (API), achieving high enantiomeric excess (e.e.) is a paramount objective.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of chiral resolution for this specific carbamate.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter while working to enhance the enantiomeric purity of this compound.
Q1: My diastereomeric salt resolution is yielding low enantiomeric excess (e.e.). What factors should I investigate to improve the separation?
A1: Low enantiomeric excess after a diastereomeric salt resolution is a common issue that can often be resolved by systematically optimizing several key parameters. The principle of this technique relies on the differential solubility of the two diastereomeric salts formed between your racemic amine (after deprotection of the carbamate) and a chiral resolving agent.[3][4]
Underlying Causes and Solutions:
-
Inappropriate Resolving Agent: The choice of resolving agent is the most critical factor. The interaction between the amine and the chiral acid must lead to the formation of diastereomeric salts with a significant difference in solubility in the chosen solvent.
-
Actionable Advice: Screen a variety of chiral acids. For chiral amines, common choices include tartaric acid derivatives (e.g., (+)- or (-)-dibenzoyltartaric acid), mandelic acid, and camphorsulfonic acid.[4][5] A screening approach using small-scale crystallizations with a panel of resolving agents is highly recommended.[5][6]
-
-
Suboptimal Solvent System: The solvent plays a crucial role in modulating the solubility of the diastereomeric salts. A solvent that is too good will dissolve both salts, while a solvent that is too poor may cause both to precipitate indiscriminately.
-
Actionable Advice: Experiment with a range of solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). Sometimes, the addition of a small amount of water can be beneficial.
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the yield and enantiomeric purity.[3]
-
Ineffective Crystallization Conditions: The temperature profile and cooling rate during crystallization directly influence crystal growth and purity.
-
Actionable Advice: Attempt a controlled, slow cooling protocol. A rapid crash-cooling often traps impurities and the undesired diastereomer within the crystal lattice. Seeding the solution with a few crystals of the desired diastereomer can also promote selective crystallization.
-
Experimental Protocol: Screening for Optimal Diastereomeric Salt Resolution
-
Deprotection: Begin by deprotecting the this compound to the free amine, 1-(2-bromophenyl)ethylamine, typically using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM).
-
Parallel Screening: In separate small vials, dissolve a known amount of the racemic amine in different solvents.
-
Addition of Resolving Agent: Add 0.5-1.0 molar equivalents of various chiral resolving agents to each vial.
-
Induce Crystallization: Allow the vials to stand at room temperature, or slowly cool to induce crystallization. If no crystals form, try adding an anti-solvent or gently scratching the inside of the vial.
-
Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Liberate the Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free amine.
-
Determine e.e.: Analyze the enantiomeric excess of the amine using chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Example Screening Results
| Resolving Agent | Solvent | Molar Ratio (Agent:Amine) | Yield (%) | e.e. (%) of Amine |
| (+)-Tartaric Acid | Methanol | 0.5 | 35 | 65 |
| (-)-Mandelic Acid | Ethanol | 1.0 | 42 | 88 |
| (+)-Dibenzoyltartaric Acid | Isopropanol | 0.6 | 38 | 95 |
Q2: I am considering enzymatic kinetic resolution. Which enzymes are suitable for this carbamate, and what are the key experimental parameters?
A2: Enzymatic kinetic resolution is a powerful technique that utilizes the high enantioselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture.[7] For a carbamate like this compound, or more commonly, its corresponding amine, lipases are often the enzymes of choice.
Key Considerations:
-
Suitable Enzymes: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and widely used enzyme for the resolution of chiral amines and alcohols.[8][9] Other lipases from Pseudomonas cepacia or porcine pancreas can also be effective.
-
Reaction Type: The most common approach for amines is enzyme-catalyzed acylation. The enzyme selectively acylates one enantiomer, leaving the other unreacted. This allows for the separation of the acylated product from the unreacted amine.
-
Acyl Donor: The choice of acyl donor is important. Simple esters like ethyl acetate or isopropenyl acetate are frequently used.
-
Solvent: The reaction is typically carried out in a non-polar organic solvent such as hexane, heptane, or methyl tert-butyl ether (MTBE) to maintain enzyme activity.
Experimental Protocol: Enzymatic Kinetic Resolution of 1-(2-bromophenyl)ethylamine
-
Deprotection: As with diastereomeric salt resolution, first deprotect the carbamate to obtain the free amine.
-
Reaction Setup: In a vial, dissolve the racemic amine in a suitable organic solvent (e.g., MTBE).
-
Add Acyl Donor: Add an acyl donor (e.g., ethyl acetate) to the solution.
-
Enzyme Addition: Add the lipase (e.g., Novozym 435).
-
Incubation: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the e.e. of the remaining amine and the newly formed amide.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The resulting mixture of the unreacted amine and the acylated amine can then be separated by chromatography or extraction.
Dynamic Kinetic Resolution (DKR):
A significant limitation of kinetic resolution is a theoretical maximum yield of 50% for a single enantiomer. To overcome this, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[10][11] This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product.[10][11] For amines, racemization can be achieved using various catalysts, including heterogeneous palladium catalysts or iridium-based complexes.[2][10][11]
Frequently Asked Questions (FAQs)
Q3: Can I directly resolve this compound using chiral chromatography without deprotection?
A3: Yes, direct separation of the enantiomers of the carbamate is possible using chiral chromatography, most commonly chiral HPLC or Supercritical Fluid Chromatography (SFC).[6] This method avoids the need for deprotection and subsequent derivatization steps.
-
Stationary Phase: The key to a successful separation is selecting the right chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), are highly effective for a wide range of chiral compounds, including carbamates.[12][13]
-
Mobile Phase: The mobile phase composition will depend on the chosen CSP and the mode of chromatography (normal phase, reversed phase, or polar organic). A typical starting point for normal phase HPLC would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.
-
Method Development: A systematic screening of different chiral columns and mobile phase compositions is the most efficient way to develop a robust separation method.[14]
Q4: How do I accurately determine the enantiomeric excess (e.e.) of my sample?
A4: The most reliable and widely used method for determining e.e. is chiral chromatography (HPLC or GC).[15][16]
-
Method: An analytical method must first be developed that can baseline-separate the two enantiomers. The peak areas of the two enantiomers are then integrated.
-
Calculation: The e.e. is calculated using the following formula:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Considerations: It is crucial to ensure that the detector response is linear for both enantiomers. For accurate quantification, a calibration curve may be necessary.
Q5: My starting material is already slightly enriched in one enantiomer. Can I still use crystallization to improve the enantiomeric purity?
A5: Yes, a technique known as enrichment by crystallization can be very effective for upgrading the enantiomeric purity of a non-racemic mixture.[1] The success of this method depends on the phase diagram of your compound.
-
Conglomerates: If your compound forms a conglomerate (a physical mixture of crystals of the pure enantiomers), you can often crystallize the major enantiomer from a saturated solution, leaving the minor enantiomer enriched in the mother liquor.
-
Racemic Compounds: If your compound forms a racemic compound (a 1:1 ratio of the two enantiomers in the crystal lattice), simple crystallization will not improve the enantiomeric excess beyond the eutectic point.[17]
-
Investigation: To determine the nature of your crystalline solid, techniques like differential scanning calorimetry (DSC) can be used to construct a melting point phase diagram.
References
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis | ACS Catalysis - ACS Publications.
- Part 6: Resolution of Enantiomers - Chiralpedia.
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines | Journal of the American Chemical Society.
- Chemoenzymatic dynamic kinetic resolution of secondary amines | Request PDF.
- Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization | Organic Letters - ACS Publications.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH.
- Enantioenrichment by Crystallization | Organic Process Research & Development - ACS Publications.
- A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas - SciSpace.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research.
- A CONVENIENT SYNTHESIS OF t-BUTYL N-(2-BROMOETHYL)CARBAMATE - SciSpace.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.
- Application Note: Chiral Separation of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate Derivatives by HPLC - Benchchem.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle.
- Chiral HPLC Separations - Phenomenex.
- Chiral Resolution Screening | Solid State | Onyx Scientific.
- (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
- Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column - ResearchGate.
- This compound | C13H18BrNO2 | CID 53407043 - PubChem.
-
chiral columns . Available from:
- US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents.
- WO2006126255A1 - Process for producing n-(2-bromoethyl)carbamic acid tert-butyl ester - Google Patents.
- (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate - MySkinRecipes.
- (PDF) Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - ResearchGate.
- 847728-89-6|(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate - BLDpharm.
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. onyxipca.com [onyxipca.com]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
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- 17. scispace.com [scispace.com]
Storage and handling best practices for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate to prevent degradation
Welcome to the technical support guide for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this chiral intermediate throughout its storage and handling. By adhering to these best practices, you can prevent degradation and ensure the reliability of your experimental outcomes.
Core Concepts: Understanding the Molecule's Stability
To effectively handle this compound, it's crucial to understand its two primary structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the brominated aromatic ring.
-
The Boc Protecting Group: The Boc group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactivity of amines.[1] It is generally stable under basic and nucleophilic conditions but is readily cleaved by acids.[2][3] This cleavage is the most common degradation pathway.
-
The Brominated Aromatic Ring: The 2-bromophenyl group is relatively stable but can be susceptible to debromination under certain catalytic conditions or at high temperatures.[4][5] For most standard synthetic applications, this is a less immediate concern than the stability of the Boc group.
Frequently Asked Questions (FAQs)
Here are direct answers to the most common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
To prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] For long-term storage, refrigeration at 2-8°C is recommended.[8] Some suppliers suggest storing the solid compound at room temperature for up to three years, but in solution, it should be kept at -20°C or -80°C for maximum stability.[7]
Q2: Is this compound sensitive to air or moisture?
Yes. While the compound itself is not pyrophoric, the Boc protecting group is susceptible to acidic hydrolysis, and moisture from the air can contribute to a more acidic microenvironment over time. Therefore, it is crucial to handle it as an air- and moisture-sensitive reagent.[9][10][11] Always keep the container tightly closed.[6]
Q3: What materials are incompatible with this compound?
Avoid contact with strong acids, strong oxidizing agents, and strong alkalis.[7][12] Strong acids will rapidly cleave the Boc group, leading to the free amine.
Q4: I've observed a change in the physical appearance of the solid. What does this mean?
Any change in color or texture could indicate degradation. The most likely cause is the slow hydrolysis of the Boc group. If you observe this, it is advisable to re-analyze the compound's purity by techniques like NMR or LC-MS before use.
Troubleshooting Guide: Diagnosing Degradation in Your Experiments
If your experiment yields unexpected results, such as low yield or the presence of impurities, use this guide to troubleshoot potential degradation of your starting material.
| Observed Problem | Potential Cause (Degradation-Related) | Recommended Action |
| Unexpected formation of 1-(2-bromophenyl)ethanamine in the reaction mixture (confirmed by MS or NMR). | The Boc group has been cleaved due to acidic conditions. | Check the pH of all reagents and solvents. Ensure no acidic impurities are present. If the reaction conditions are necessarily acidic, this starting material is not suitable. The Boc group is known to be labile in strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][13] |
| Reaction fails to proceed, and starting material is recovered, but purity analysis shows a new impurity. | Partial degradation of the starting material during storage or handling. | Re-purify the starting material or use a fresh batch. Before the next use, ensure proper inert atmosphere handling techniques are employed.[14][15] |
| Inconsistent reaction outcomes between different batches of the compound. | One or more batches may have degraded due to improper storage or handling. | Analyze the purity of all batches before use. Implement standardized storage and handling protocols for all users in the lab. |
Visualizing the Primary Degradation Pathway
The most common degradation pathway is the acid-catalyzed cleavage of the Boc group to yield the corresponding free amine and byproducts.
Caption: Acid-catalyzed degradation of the Boc-protected amine.
Best Practices and Protocols
Adherence to rigorous handling protocols is essential for maintaining the integrity of this compound.
Protocol 1: Storage of the Compound
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: Room Temperature. Long-term: 2-8°C.[8] | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture and oxygen. |
| Container | Use the original supplier container (e.g., Sure/Seal™ bottles) or a tightly sealed glass vial with a PTFE-lined cap.[9] | Prevents leakage and contamination. |
| Location | A dry, well-ventilated area away from direct sunlight and incompatible materials.[6][7] | Protects against chemical reactions initiated by light or contaminants. |
Protocol 2: Handling and Dispensing the Compound
This protocol assumes the compound is stored in a Sure/Seal™ bottle or a similar container with a septum.
Objective: To safely dispense the solid compound while minimizing exposure to the atmosphere.
Materials:
-
Spatula
-
Weighing paper or boat
-
Argon or Nitrogen gas supply with a needle adapter
Procedure:
-
Prepare the Workspace: If not using a glove box, ensure the fume hood sash is at the appropriate height. Purge a clean, dry flask with an inert gas.
-
Equilibrate the Container: If the compound has been refrigerated, allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold solid.
-
Inert Gas Purge: Puncture the septum with a needle connected to a low-flow inert gas line to create a positive pressure of inert gas. Puncture with a second "vent" needle to allow air to escape.
-
Dispensing: Briefly remove the cap and quickly dispense the required amount of solid using a clean spatula.
-
Resealing: Immediately reseal the container. If using a Sure/Seal™ bottle, replace the polypropylene cap.[9]
-
Purge Again: Briefly purge the headspace of the container with inert gas before removing the needles.
-
Storage: Return the container to the appropriate storage conditions.
Workflow for Handling Air-Sensitive Reagents
Caption: Recommended workflow for handling the compound.
By implementing these storage, handling, and troubleshooting best practices, you can significantly reduce the risk of degradation and ensure the quality and reliability of your experimental results when working with this compound.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Jakab, E., & Blazsó, M. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 72(2), 349-357. Available at: [Link]
-
[Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 48(2), 125-135. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Jakab, E., & Blazsó, M. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]
-
Is the protecting group boc of the amino group stable at 37°C? ResearchGate. Available at: [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Helpful Hints for Handling Air-Sensitive Materials. Fauske & Associates. Available at: [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate. Available at: [Link]
-
Handling air-sensitive reagents AL-134. MIT. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]
-
Operational difficulties & measures of low pressure carbamate condenser due to crystallization. UreaKnowHow. Available at: [Link]
-
Troubleshooting of hydrazine carbamate synthesis. Reddit. Available at: [Link]
-
n-BUTYL CARBAMATE. Organic Syntheses Procedure. Available at: [Link]
-
(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. MySkinRecipes. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Kinetics of Carbamate Formation and Breakdown. ResearchGate. Available at: [Link]
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC - PubMed Central. Available at: [Link]
-
Tert-butyl n-[2-(2-bromophenyl)ethyl]carbamate (C13H18BrNO2). PubChemLite. Available at: [Link]
-
(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. PubChem. Available at: [Link]
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Technical Support Center: Navigating Reactions with tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Welcome to the technical support center for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but often challenging building block. My goal is to move beyond simple protocols and provide a deeper understanding of the causality behind common experimental failures, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
This molecule, with its unique constellation of a sterically demanding ortho-bromo substituent, a bulky Boc-protecting group, and a chiral benzylic center, presents a specific set of challenges in common transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to directly address the issues you are likely to encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with this compound?
The most significant stability issue is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[1][2] The Boc group is designed to be removed under acidic conditions, typically with reagents like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[3][4] Consequently, any reaction conditions that are strongly acidic, or that may generate acidic byproducts, can lead to premature or partial deprotection, complicating your reaction mixture. The compound is generally stable to basic and nucleophilic conditions.[1][5] However, extended exposure to very high temperatures (>150 °C) may also lead to thermal decomposition or deprotection.[6]
Q2: How does the ortho-position of the bromine atom affect the reactivity of the C-Br bond in cross-coupling reactions?
The ortho-substituent creates significant steric hindrance around the reaction center. In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, this steric bulk can severely impede the initial, often rate-limiting, oxidative addition step where the palladium catalyst inserts into the C-Br bond.[7][8][9][10] This is in stark contrast to its meta- or para-isomers, which are generally more reactive. To overcome this, specialized catalytic systems employing bulky, electron-rich ligands are almost always necessary to create a highly reactive, coordinatively unsaturated palladium center that can access the hindered C-Br bond.[11][12]
Q3: Can the Boc-protected amine interfere with the reaction at the aryl bromide site?
While the carbamate itself is relatively inert, the bulky tert-butyl group contributes to the overall steric congestion around the aryl bromide. This can influence the required reaction conditions (e.g., necessitating higher temperatures or more active catalysts). Furthermore, under certain conditions, particularly with strong bases, deprotonation of the N-H bond of the carbamate could potentially occur, though this is less common than reactions at the C-Br bond.[13]
Q4: What are the general guidelines for purifying this compound and its derivatives?
Standard silica gel column chromatography is typically effective. The Boc-protected amine is significantly less polar than its deprotected counterpart. A common eluent system would be a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane. Given its moderate lipophilicity (calculated XLogP3 of 3.5), it should behave well on normal-phase silica.[14] After a reaction, it is crucial to remove palladium residues, which can often be achieved by filtering the crude product through a pad of Celite or silica, or by performing an aqueous wash with a chelating agent like thiourea if necessary.
Troubleshooting Guide: Failed Cross-Coupling Reactions
Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are the most common applications for this substrate and also the most frequent source of issues. This section breaks down problems by observable symptoms.
Logical Flow for Troubleshooting Failed Reactions
Caption: A general workflow for diagnosing and addressing failed reactions.
Issue 1: My reaction shows no conversion. The starting material is recovered unchanged.
This is a classic symptom of catalyst inactivity, often stemming from the sterically hindered nature of the substrate.
Possible Cause A: Ineffective Catalyst System The combination of the ortho-bromo group and the bulky sidechain makes oxidative addition challenging. A standard catalyst like Pd(PPh₃)₄ is often insufficient.
-
Expert Insight: You need a catalyst system specifically designed for sterically demanding substrates. This involves using a stable palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC).[11][15][16] These ligands promote the formation of a highly reactive monoligated L-Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[11]
-
Recommended Action:
-
Ligand Screening: Switch to a state-of-the-art ligand for hindered couplings. Buchwald's biarylphosphine ligands are an excellent starting point.
-
Catalyst Loading: For difficult couplings, you may need to increase the catalyst loading from the typical 1-2 mol% to 3-5 mol%.
-
| Ligand Class | Examples | Key Advantages for This Substrate | Reference |
| Biarylphosphines | XPhos, SPhos, RuPhos | Excellent for sterically hindered aryl bromides; accelerates oxidative addition and reductive elimination. | [17][18] |
| Ferrocenylphosphines | tBuXPhos, QPhos | Highly active and robust catalysts for C-C, C-N, and C-O couplings. | [12][19] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Form very stable palladium complexes, resistant to decomposition at high temperatures. Good for challenging substrates. | [11][15] |
Possible Cause B: Improper Reaction Setup Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation.
-
Recommended Action: Ensure all reagents and the reaction vessel are rigorously deoxygenated. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling an inert gas through the solvent. Ensure your inert gas line is pure and dry.
Issue 2: My starting material is consumed, but I see multiple new spots on TLC/LC-MS, and the desired product yield is low.
This indicates the formation of side products. The key is to identify them to diagnose the problem.
Key Structural Features and Challenges
Caption: Key molecular features contributing to reaction challenges.
Common Side Product A: Protodebromination (C-Br bond replaced by C-H)
-
Causality: This occurs when a Pd-H species is generated in the catalytic cycle, which can then reductively eliminate to give the C-H bond instead of the desired C-C or C-N bond. This is often exacerbated by the presence of water or other protic sources, or by β-hydride elimination pathways if alkyl coupling partners are used.[10]
-
Solution:
-
Use rigorously dried, anhydrous solvents (e.g., dioxane, toluene).
-
Use a non-protic, strong base like K₃PO₄ or Cs₂CO₃.
-
Ensure your boronic acid or other coupling partner is of high quality and anhydrous if possible.
-
Common Side Product B: Homocoupling (e.g., biaryl formation from the boronic acid)
-
Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the organometallic partner before it undergoes transmetalation to the palladium center. It can also occur if the palladium catalyst is not efficient at the cross-coupling pathway.
-
Solution: As with catalyst deactivation, rigorous deoxygenation of the reaction mixture is the primary solution.[20]
Common Side Product C: Premature Boc Deprotection
-
Causality: The Boc group is cleaved by acid.[1] While most cross-coupling conditions are basic, some reagents or additives can be subtly acidic or generate acidic species. For example, some boronic acids can be acidic, or high temperatures in certain solvents can cause decomposition that lowers the pH.
-
Solution:
-
Monitor pH: If possible, check the pH of your reaction mixture.
-
Choose a Milder Base: If using a very strong base, consider switching to a slightly milder one like K₂CO₃.
-
Lower Temperature: High heat can sometimes promote deprotection. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
-
| Deprotection Condition | Reagent | Severity | Comments | Reference |
| Standard/Harsh | Trifluoroacetic Acid (TFA) in DCM | High | Fast and effective, but not selective if other acid-sensitive groups are present. | [3][4] |
| Standard | HCl in Dioxane/EtOAc | High | Common and effective; product is isolated as the HCl salt. | [21] |
| Mild | 85% aq. Phosphoric Acid in Toluene | Mild | Good for substrates with other acid-sensitive groups. Slower reaction times. | [22][23] |
| Mild (Basic) | K₂CO₃ in aq. Methanol (reflux) | Mild | Useful for certain N-Boc heteroarenes; less common for this substrate type but an option for highly acid-sensitive molecules. | |
| Thermal | High Temperature (>150 °C) in solvent | Moderate | Can occur as a side reaction at high temperatures. | [6] |
Validated Experimental Protocols
The following protocols serve as a robust starting point. Remember to always perform reactions on a small scale first to validate conditions before committing larger quantities of material.
Protocol 1: Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide
This protocol is optimized to overcome the steric hindrance of the title compound.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the ligand (e.g., XPhos, 5.5 mol %).
-
-
Reaction Assembly:
-
Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, ~0.1 M concentration relative to the aryl bromide) to the Schlenk flask containing the solids.
-
Add the catalyst/ligand mixture to the flask under a positive pressure of argon.
-
-
Degassing:
-
Seal the flask and perform three "freeze-pump-thaw" cycles to ensure the reaction mixture is completely free of oxygen.
-
-
Reaction:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Reactions may require 12-24 hours for completion.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the base and palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
-
Protocol 2: Mild Boc-Group Deprotection
This protocol uses aqueous phosphoric acid to minimize side reactions on sensitive substrates.[22][24][23]
-
Reaction Setup:
-
Dissolve the Boc-protected substrate (1.0 equiv) in toluene (approx. 1 mL per 1 g of substrate).
-
-
Reagent Addition:
-
Add 85% aqueous phosphoric acid (H₃PO₄, 5-10 equiv) to the solution at room temperature.
-
-
Reaction:
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) to accelerate the reaction.
-
The reaction typically takes 3-14 hours.[22] Monitor completion by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the free amine.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and carefully add it to a saturated solution of sodium bicarbonate (NaHCO₃) to quench the acid. Ensure all gas evolution has ceased.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine. Further purification may be performed if necessary.
-
References
-
Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
-
Chakrabarty, M., Ghosh, N., Basak, R., & Harigaya, Y. (2002). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Synthetic Communications, 32(13), 2033-2039. [Link]
-
Kaur, H., Singh, V., & Chimni, S. S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1234. [Link]
-
Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Organic Chemistry Portal. [Link]
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
- BenchChem. (n.d.). The Chemistry of the Boc Protecting Group. BenchChem.
- BenchChem. (n.d.).
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Biswas, S., Shrestha, B., & Weix, D. J. (2014). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 136(34), 11792-11795. [Link]
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Tcyrulnikov, S., & Ghavimi, B. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(15), 4930. [Link]
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Kataoka, N., Shelby, Q., Stambuli, J. P., & Hartwig, J. F. (2002). Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings. The Journal of Organic Chemistry, 67(16), 5553–5566. [Link]
-
LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
- MedChemExpress. (2025). tert-Butyl N-[2-(4-bromophenyl)
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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LibreTexts Chemistry. (2021). 14.7: Aryl Halides. Chemistry LibreTexts. [Link]
- ResearchGate. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions.
- Journal of the American Chemical Society. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
-
ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
- Semantic Scholar. (2012).
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
-
PubChem. (n.d.). This compound. PubChem. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Nutrients, 3(4), 443-467. [Link]
- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method. Suzhou Highfine Biotech.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific LLC.
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Sharma, R., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 19(15), 4054-4057. [Link]
-
Hu, X., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(15), 5529–5532. [Link]
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
- ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Quora. (2017). Why are aryl halides less reactive than alkyl halides towards nucleophilic substitution reactions? Quora. [Link]
- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
- ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
-
PubChem. (n.d.). Tert-butyl n-[2-(2-bromophenyl)ethyl]carbamate. PubChem. [Link]
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PubChem. (n.d.). (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. PubChem. [Link]
-
PubChem. (n.d.). (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. PubChem. [Link]
Sources
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Technical Support Center: Catalyst Selection and Optimization for Reactions with tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
The unique structure of this compound, featuring a sterically encumbered ortho-bromine and a protected amine, presents specific challenges and opportunities in catalyst selection and reaction optimization. This guide will provide in-depth technical insights to navigate these complexities effectively.
I. Common Reactions and Initial Catalyst Selection
This compound is a valuable building block, frequently employed in palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the ortho-position of the phenyl ring. The two most common transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Diagram: General Reaction Pathways
Caption: Common cross-coupling reactions with the substrate.
FAQ: Initial Catalyst and Ligand Choice
Q1: I am planning a Suzuki-Miyaura coupling with this compound. What is a good starting point for catalyst and ligand selection?
A1: For Suzuki-Miyaura reactions with ortho-substituted aryl bromides, catalyst systems that are both highly active and can accommodate steric hindrance are crucial. A robust starting point is a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common and cost-effective precatalysts.[1] However, for more challenging couplings, preformed catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) can offer improved reliability and shorter reaction times.[2]
-
Ligand: Buchwald-type biaryl phosphine ligands are highly effective for sterically hindered substrates. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent choices. These ligands promote the formation of the active monoligated Pd(0) species, which is essential for efficient oxidative addition to the sterically hindered aryl bromide.[3] A recent study on unprotected ortho-bromoanilines found CataXCium A Pd G3 to be uniquely effective for Suzuki-Miyaura couplings.[4]
Q2: For a Buchwald-Hartwig amination with a primary or secondary amine, what catalyst system should I consider?
A2: The choice of ligand is paramount in Buchwald-Hartwig aminations and is largely determined by the nature of the amine coupling partner.[5]
-
For Primary Amines: Ligands like BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) are specifically designed to facilitate the coupling of primary amines and amides.[6]
-
For Secondary Amines: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is often a superior ligand for coupling with secondary amines.[3]
-
Palladium Source: Similar to Suzuki couplings, Pd(OAc)₂ or a pre-catalyst like a G3-palladacycle (e.g., RuPhos-Pd-G3) can be used. The G3 precatalysts are often preferred for their air and moisture stability, and their ability to reliably generate the active Pd(0) species.[7]
II. Reaction Optimization and Troubleshooting
Even with a well-chosen initial catalyst system, optimization is often necessary to achieve high yields and purity. The following sections address common issues and provide a systematic approach to troubleshooting.
Diagram: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting low-yielding reactions.
Troubleshooting Guide & FAQs
Issue 1: Low to No Product Yield
Q3: My reaction shows very low conversion. I've confirmed the integrity of my starting materials. What should I investigate next?
A3: When reagent quality is confirmed, the next critical parameters to evaluate are the inert atmosphere and the catalyst system's activity.[8]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure your reaction vessel was properly degassed (e.g., by three cycles of vacuum/backfill with an inert gas like nitrogen or argon) and maintained under a positive pressure of inert gas throughout the reaction.
-
Catalyst Activation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species is a crucial first step in the catalytic cycle.[9] This reduction can sometimes be sluggish. Consider adding a small amount of a reducing agent or switching to a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a more efficient precatalyst system like a G3-palladacycle.[7]
Issue 2: Side Reactions and Impurity Formation
Q4: I am observing a significant amount of a dehalogenated byproduct (where the bromine is replaced by a hydrogen). What causes this and how can I minimize it?
A4: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[10] It typically occurs after the oxidative addition step. The resulting arylpalladium(II) intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.
-
Potential Hydride Sources: Common sources of hydrides include amines (especially those with α-hydrogens), alcohols (if used as a solvent or present as an impurity), and water.
-
Mitigation Strategies:
-
Choice of Base: Using a non-coordinating, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.
-
Solvent: Ensure you are using a high-purity, anhydrous solvent.
-
Ligand: Bulky, electron-rich ligands can sometimes accelerate the desired reductive elimination over the dehalogenation pathway.
-
Q5: In my Suzuki coupling, I am seeing homocoupling of my boronic acid. How can I prevent this?
A5: Homocoupling of the boronic acid is another frequent side reaction, often promoted by the presence of oxygen.[11]
-
Strictly Anaerobic Conditions: As mentioned before, rigorous degassing and maintaining an inert atmosphere are critical.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Purity of Boronic Acid: Impurities in the boronic acid can sometimes contribute to this side reaction. Ensure your boronic acid is of high purity.
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Common Cause(s) | Recommended Action(s) |
| Dehalogenation | Presence of hydride sources (e.g., water, alcohols, some amines) | Use anhydrous solvents and reagents; select a non-coordinating base (e.g., K₃PO₄).[10] |
| Homocoupling of Boronic Acid | Presence of oxygen; high concentration of boronic acid | Ensure rigorous degassing and inert atmosphere; consider slow addition of the boronic acid.[11] |
| Protodeboronation | Presence of water or protic solvents leading to cleavage of the C-B bond | Use anhydrous conditions; select appropriate base.[11] |
| Catalyst Decomposition (Palladium Black) | High temperatures; inefficient ligand | Lower reaction temperature; screen for a more robust ligand.[11] |
III. Advanced Optimization & Protocol
For particularly challenging transformations involving this compound, a more systematic screening of reaction parameters is often required.
Table 2: Recommended Starting Conditions for Parameter Screening
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd(dppf)Cl₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) or RuPhos-Pd-G3 (2 mol%) |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | BrettPhos or RuPhos (3-4 mol%) |
| Base | K₃PO₄ (2-3 equivalents) | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Toluene or Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, to achieve a concentration of 0.2 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
IV. Mechanistic Considerations
A deeper understanding of the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions can aid in troubleshooting and optimization.
Diagram: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.[12]
The rate-determining step in the Suzuki-Miyaura coupling is often the oxidative addition of the aryl halide to the Pd(0) complex.[12] The steric hindrance from the ortho-substituent on this compound can slow this step, necessitating the use of bulky, electron-rich ligands to promote the reaction.
Diagram: Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.[13]
In the Buchwald-Hartwig amination, the reductive elimination to form the C-N bond is a critical step. The nature of the ligand significantly influences the rate of this step.[14] For sterically demanding substrates, ligands that facilitate this final step are essential for achieving high turnover numbers.
By understanding the common challenges and applying a systematic approach to optimization, researchers can successfully employ this compound in a wide range of powerful cross-coupling transformations.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 5, 2026. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 5, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 5, 2026. [Link]
- Li G, Liu Y, Li H, et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020;5(34):21637-21645. doi:10.1021/acsomega.0c02905
-
Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. National Institutes of Health. Accessed January 5, 2026. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Published September 7, 2024. Accessed January 5, 2026. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. Accessed January 5, 2026. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 5, 2026. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Published July 9, 2019. Accessed January 5, 2026. [Link]
- Lubaeva AE, Marvin CC, Dombrowski AW, Qureshi Z. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Org Biomol Chem. 2024;22(39):8137-8141. doi:10.1039/D4OB00832D
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Accessed January 5, 2026. [Link]
-
Buchwald-Hartwig Amination Mechanism. YouTube. Published June 13, 2020. Accessed January 5, 2026. [Link]
-
Suzuki reaction. In: Wikipedia. ; 2023. Accessed January 5, 2026. [Link]
-
Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Accessed January 5, 2026. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Accessed January 5, 2026. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Accessed January 5, 2026. [Link]
-
Side reactions of Suzuki cross-coupling. ResearchGate. Accessed January 5, 2026. [Link]
-
Approaches to the Heck reaction on challenging substrates. ResearchGate. Accessed January 5, 2026. [Link]
-
This compound. PubChem. Accessed January 5, 2026. [Link]
-
Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. Published February 1, 2024. Accessed January 5, 2026. [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ResearchGate. Accessed January 5, 2026. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Published January 22, 2025. Accessed January 5, 2026. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Published July 10, 2022. Accessed January 5, 2026. [Link]
-
Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis. Published December 30, 2025. Accessed January 5, 2026. [Link]
- Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
- Tert-butyl carbamate derivative and preparation method and application thereof.
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Accessed January 5, 2026. [Link]
-
Tert-butyl n-[2-(2-bromophenyl)ethyl]carbamate. PubChemLite. Accessed January 5, 2026. [Link]
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Technical Support Center: Monitoring Reactions of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Welcome to the technical support guide for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. This versatile building block is a cornerstone in many synthetic routes within pharmaceutical and materials science research. Its structure, featuring an aryl bromide handle for cross-coupling and a Boc-protected amine for subsequent functionalization, makes it exceptionally useful. However, the success of your synthesis hinges on accurately monitoring the transformation of these key functional groups.
This guide is designed to move beyond simple protocols. It provides the causal logic behind analytical choices and offers field-tested solutions to common problems you may encounter. We will address the two primary transformations this molecule undergoes: Palladium-Catalyzed Cross-Coupling and Boc-Group Deprotection.
Part 1: Monitoring Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound is primed for C-C and C-N bond formation via reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[1][2] Monitoring these reactions is critical for identifying the optimal reaction time, preventing side-product formation, and diagnosing catalyst issues.
Troubleshooting & FAQs: Cross-Coupling Reactions
Q1: What is the best all-around technique for monitoring my Suzuki or Buchwald-Hartwig reaction?
A: For routine, real-time tracking at your lab bench, Thin-Layer Chromatography (TLC) is unparalleled due to its speed and low cost.[3][4] It provides an excellent qualitative assessment of the consumption of your starting material. For more quantitative and detailed analysis, especially when troubleshooting or optimizing, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard.[5] It can resolve closely related species and confirm the mass of your product and any impurities.
Q2: My reaction has been running for hours, but the TLC shows the starting material spot is still prominent. Is the reaction stalled?
A: It's likely either stalled or proceeding very slowly. A common culprit is the palladium catalyst's activity. The active Pd(0) species can be sensitive to air or impurities.[6]
-
Causality: Palladium-catalyzed cross-coupling cycles require the generation and maintenance of an active Pd(0) catalyst.[6][7] If this catalyst is deactivated (e.g., by oxidation) or if the initial reduction of the Pd(II) precatalyst is inefficient, the reaction will not proceed.
-
Troubleshooting Steps:
-
Confirm Reagent Quality: Ensure your solvent is anhydrous and the reaction is under an inert atmosphere (Argon or Nitrogen).
-
Analyze a Time-Course: Take aliquots every 1-2 hours and analyze by TLC or LC-MS. If no change is observed between the last two time points, the reaction has likely stopped.
-
Consider Catalyst Deactivation: If the reaction started but then stalled, it points to catalyst death. If it never started, the catalyst may not have been activated properly. In some cases, adding a fresh portion of the palladium catalyst and ligand can restart a stalled reaction, although this can complicate post-reaction purification.
-
Q3: My TLC plate shows a new spot, but it's not my desired product. What could it be?
A: In cross-coupling reactions, several side products are common. The most frequent culprits are:
-
Homocoupling: Your boronic acid (in Suzuki reactions) or amine (in Buchwald-Hartwig) can couple with itself.
-
Protodebromination: The starting aryl bromide is reduced to an arene, replacing the bromine with a hydrogen atom. This is often observed if there are trace amounts of water or other proton sources.
The diagram below illustrates these potential pathways.
Caption: Potential reaction pathways in a cross-coupling reaction.
Q4: My reaction is complete according to TLC, but after workup, the ¹H NMR spectrum is broad and messy. What happened?
A: This is a classic sign of paramagnetic palladium contamination. Even trace amounts of residual palladium can broaden NMR signals, making interpretation difficult or impossible.
-
Solution: Before concentrating your product, pass the organic solution through a small plug of silica gel, celite, or a specialized palladium scavenger. This will often remove the paramagnetic species and yield a clean NMR spectrum. It's a crucial step that is often overlooked.[8]
Experimental Protocols: Cross-Coupling
Protocol 1: TLC Monitoring of a Suzuki Reaction
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Before starting the reaction, spot your starting material (SM) and the boronic acid on the plate as references. Once the reaction begins (t=0), take a small aliquot (~5 µL) with a capillary tube and spot it.
-
Elution: A common mobile phase for this type of compound is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The ideal solvent system should give your starting material an Rf of ~0.4-0.5.
-
Visualization: Visualize the plate under a UV lamp at 254 nm.[3] The product is typically less polar than the boronic acid but may be more or less polar than the starting aryl bromide depending on the coupling partner.
-
Tracking: Co-spot the reaction mixture with the starting material to confirm identity. A successful reaction will show the SM spot diminishing over time as a new product spot appears.
| Compound Type | Typical Polarity | Expected Rf Change |
| Starting Material | Moderately Polar | Reference Point |
| Boronic Acid/Ester | Often very polar | Stays near the baseline |
| Coupled Product | Variable, often less polar than SM | Higher Rf than SM |
| Homocoupled Biaryl | Typically nonpolar | Very high Rf |
Part 2: Monitoring Boc-Deprotection
The removal of the tert-butyloxycarbonyl (Boc) group is a fundamental step to unmask the amine for further elaboration. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)). Monitoring this step ensures complete deprotection without unwanted side reactions.
Troubleshooting & FAQs: Boc-Deprotection
Q1: What is the most definitive method to confirm 100% Boc deprotection?
A: ¹H NMR Spectroscopy is the most unambiguous method.[9][10] The key is to look for the complete disappearance of the sharp, large singlet corresponding to the nine equivalent protons of the tert-butyl group. This signal typically appears around 1.4-1.5 ppm in CDCl₃.[10] Its absence is definitive proof of deprotection. LC-MS is also excellent for confirming the mass change.
Q2: I ran a TLC, and my product amine is just a long streak from the baseline. Why?
A: Free amines are basic and can interact strongly with the acidic silica gel on the TLC plate, causing streaking. This is especially true for the salt form (e.g., trifluoroacetate salt) directly after deprotection.
-
Solution 1 (For TLC): Add a small amount of a basic modifier like triethylamine (~1%) to your TLC eluent. This will neutralize the acidic sites on the silica and result in well-defined spots.
-
Solution 2 (For Workup): After the reaction is complete, perform a basic aqueous workup (e.g., with NaHCO₃ or a mild NaOH solution) to neutralize the acid and extract the free amine. The free amine will behave much better on silica gel than its salt.
Q3: The reaction should be done, and I've removed the TFA under vacuum. Why are my product's ¹H NMR signals still broad?
A: You have likely isolated the trifluoroacetate salt of your amine. The presence of the counterion and residual acid can cause peak broadening.[9]
-
Solution: Before taking the NMR, either perform a basic workup as described above to get the free amine, or dissolve your sample in a solvent like MeOD (methanol-d₄), which can help sharpen the signals by exchanging with the acidic N-H protons.
Caption: Decision workflow for confirming successful Boc-deprotection.
Experimental Protocols: Deprotection
Protocol 2: ¹H NMR Monitoring of Boc Deprotection
-
Initial Spectrum: Before adding the deprotecting agent (e.g., TFA), take a ¹H NMR of your starting material, this compound. Note the integration of the large singlet for the tert-butyl group around 1.4-1.5 ppm.[10]
-
Reaction Monitoring: After a set time (e.g., 30 minutes), take a small aliquot from the reaction, remove the solvent and acid under a stream of nitrogen or in a vacuum centrifuge, dissolve the residue in CDCl₃, and acquire a quick ¹H NMR spectrum.
-
Analysis: Compare the integration of the tert-butyl peak to another stable peak on the molecule (e.g., the methyl doublet). The ratio will decrease as the reaction progresses. The reaction is complete when this peak is entirely gone.[9][11]
| Functional Group | Characteristic ¹H NMR Signal (CDCl₃) | Status |
| Boc Group | Singlet, 9H, ~1.4-1.5 ppm | Disappears upon completion |
| Carbamate N-H | Broad singlet, 1H, ~5.0-5.5 ppm | Disappears upon completion |
| Amine N-H₂ (Free Base) | Broad singlet, 2H, variable | Appears upon completion |
| Ammonium N-H₃⁺ (Salt) | Very broad singlet, 3H, ~7-9 ppm | Appears upon completion |
References
- A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy. (2025). Benchchem.
- Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. (n.d.). ChemRxiv.
- SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. (n.d.). Advion.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books.
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). findit.dtu.dk.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers, RSC Publishing.
- The progress of the reaction was monitored by TLC. (n.d.).
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
For researchers, scientists, and drug development professionals, the rigorous characterization of pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. Tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires a multi-faceted analytical approach to confirm its identity, purity, and stability. The presence of a chiral center, a bulky tert-butyloxycarbonyl (Boc) protecting group, and an aromatic bromide moiety presents unique analytical challenges and necessitates the use of orthogonal techniques.
This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring that each analysis serves as a self-validating component of a complete characterization package.
The Analytical Imperative: Why a Multi-Technique Approach is Critical
Relying on a single analytical technique for the characterization of a pharmaceutical intermediate like this compound is insufficient. A single method may confirm one aspect of the molecule while missing critical impurities or isomeric variations. An integrated workflow, leveraging the strengths of different techniques, is essential for building a complete and trustworthy profile of the material. This approach is fundamental to the principles of Quality by Design (QbD) and is a prerequisite for regulatory submission and successful drug development. The integration of modern analytical techniques with traditional methods creates a powerful synergy for improving drug quality and safety[1].
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive technique for the structural confirmation of this compound. It provides unambiguous information about the carbon-hydrogen framework of the molecule.
Expertise in Action: Why ¹H NMR is the First Line of Analysis
The ¹H NMR spectrum provides a rapid and highly informative fingerprint of the molecule. The successful installation of the Boc group, a critical step in many syntheses, is unequivocally confirmed by a prominent, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.[2] This signal typically appears in an uncongested upfield region of the spectrum (around 1.4-1.5 ppm), making it an excellent diagnostic peak.[2]
Key Diagnostic Signals for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (Boc) | ~1.4 - 1.5 | Singlet (s) | 9H | Nine equivalent methyl protons of the Boc group.[2] |
| Methyl (-CH₃) | ~1.5 - 1.6 | Doublet (d) | 3H | Coupled to the adjacent methine proton (-CH). |
| Methine (-CH) | ~4.9 - 5.1 | Quartet (q) or Multiplet (m) | 1H | Coupled to the adjacent methyl and N-H protons. |
| Carbamate (N-H) | ~5.0 - 5.5 (variable) | Broad Singlet (br s) or Doublet (d) | 1H | Chemical shift is concentration and solvent dependent; may show coupling to the methine proton. |
| Aromatic (Ar-H) | ~7.0 - 7.6 | Multiplets (m) | 4H | Protons on the bromophenyl ring, exhibiting complex splitting patterns due to ortho, meta, and para coupling. |
¹³C NMR: Confirming the Carbon Skeleton
While ¹H NMR confirms the proton environment, ¹³C NMR validates the carbon backbone. The key signals to observe are the quaternary carbon of the Boc group (~80 ppm) and the carbonyl carbon of the carbamate (~155 ppm).
Purity Assessment and Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of pharmaceutical compounds and for quantifying the main component against impurities or a reference standard.[3][4] Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.[4]
Causality in Method Development
The choice of HPLC parameters is dictated by the physicochemical properties of this compound.
-
Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. This nonpolar stationary phase effectively retains the molecule via hydrophobic interactions with its phenyl and tert-butyl groups.
-
Mobile Phase: A gradient elution using a mixture of a polar organic solvent (like acetonitrile or methanol) and water is typically required. This allows for the effective elution of the main compound while also separating it from potentially more polar or less polar impurities. A reverse-phase HPLC method using acetonitrile and water with a phosphoric acid modifier has been shown to be effective for analyzing tert-butyl carbamate.[5]
-
Detector: A UV detector is highly suitable, as the bromophenyl group contains a strong chromophore that will absorb UV light, typically around 254 nm or 220 nm, providing a sensitive signal.
Comparison with Gas Chromatography (GC)
While GC is a powerful separation technique, it is generally not the preferred method for carbamates.[4] Many carbamates are thermally labile and can decompose at the high temperatures required for GC analysis, leading to inaccurate results.[6][7] The non-volatile nature of this specific carbamate also makes HPLC the more robust and reliable choice.
Experimental Protocol: Reverse-Phase HPLC for Purity Determination
-
System Preparation: Equilibrate an HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area Percent method).
Molecular Weight and Structural Confirmation: Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight of the target compound.[1] When coupled with a separation technique like HPLC (LC-MS), it provides an exceptionally high degree of specificity.
Choosing the Right Ionization Technique
For a molecule like this compound, Electrospray Ionization (ESI) is the preferred technique. It is a soft ionization method that typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to confirm the molecular weight.
-
Expected Mass: The monoisotopic mass of C₁₃H₁₈BrNO₂ is 299.05 Da.[8]
-
Expected Ion in ESI+ Mode: [M+H]⁺ = 300.06 Da. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks at m/z 300 and 302, providing definitive evidence for the presence of a single bromine atom.
Thermal Properties: Assessing Stability
The thermal stability of carbamates can be a concern, as they may decompose upon heating to form an isocyanate and an alcohol.[9][10] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable for understanding the compound's behavior at elevated temperatures, which is critical for determining appropriate drying and storage conditions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature. A sharp drop in mass would indicate decomposition. This analysis helps establish a maximum temperature for handling and storage.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It can determine the melting point and detect any exothermic or endothermic events associated with decomposition or phase transitions.
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Information Gained | Strengths | Limitations |
| ¹H & ¹³C NMR | Structural Elucidation | Connectivity of atoms, functional groups, structural fingerprint. | Unambiguous structure confirmation, good for identifying impurities with different structures. | Relatively low sensitivity, requires pure sample for clear spectra, can be complex to interpret mixtures. |
| HPLC-UV | Purity & Quantification | Percentage of main compound, detection and quantification of impurities. | High resolution, high sensitivity, robust and reproducible, excellent for purity determination.[4] | Co-eluting impurities may not be resolved, requires a chromophore for UV detection. |
| LC-MS | Molecular Weight Confirmation | Molecular weight, elemental composition (from isotopic pattern), structural fragments. | Highly specific and sensitive, confirms identity unequivocally, can identify unknown impurities.[1] | More complex instrumentation, quantification can be less precise than UV without proper standards. |
| TGA/DSC | Thermal Stability | Decomposition temperature, melting point, thermal events. | Provides critical information for processing and storage stability. | Does not provide structural information on degradation products. |
| FTIR | Functional Group ID | Presence of key functional groups (N-H, C=O, C-O). | Fast, simple, good for quick identity verification. | Provides limited structural information, not suitable for purity analysis of closely related compounds. |
Conclusion
The comprehensive characterization of this compound is not a linear process but an integrated system of orthogonal analytical techniques. NMR spectroscopy serves as the foundation for structural identity, while HPLC provides the critical measure of purity. Mass spectrometry offers an unequivocal confirmation of molecular weight, and thermal analysis ensures the compound's stability under relevant conditions. By employing this multi-technique workflow, researchers and drug development professionals can establish a robust, reliable, and scientifically sound profile of this important pharmaceutical intermediate, ensuring its quality and suitability for downstream applications.
References
-
Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A. Available from: [Link]
-
Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Canadian Journal of Chemistry. Available from: [Link]
-
The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. RSC Publishing. Available from: [Link]
-
Putting the heat on carbamate pesticides. Wiley Analytical Science. Available from: [Link]
-
Analytical Techniques in the Pharmaceutical Sciences. National Academic Digital Library of Ethiopia. Available from: [Link]
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. Available from: [Link]
-
Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. Available from: [Link]
-
Eight Commonly Used Techniques for Drug Analysis. PharmiWeb.com. Available from: [Link]
-
Techniques in Pharmaceutical Analysis. ILT - Integrated Liner Technologies. Available from: [Link]
-
tert-Butyl carbamate. SIELC Technologies. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
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- 5. tert-Butyl carbamate | SIELC Technologies [sielc.com]
- 6. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. This compound | C13H18BrNO2 | CID 53407043 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Alternative Reagents for Chiral Amine Synthesis: A Comparative Analysis Beyond tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Introduction: The Indispensable Role of Chiral Amines
In the landscape of modern drug discovery and development, chiral amines stand out as paramount structural motifs. An estimated 40-45% of small molecule pharmaceuticals contain these vital fragments, where stereochemistry is not a trivial detail but a critical determinant of biological activity and safety.[1] The specific building block, tert-Butyl (1-(2-bromophenyl)ethyl)carbamate[2][3], represents a valuable and highly utilized reagent. Its structure is a clever convergence of features: a pre-defined stereocenter at the benzylic position, a robust Boc-protecting group, and an ortho-bromine atom that serves as a versatile handle for subsequent carbon-carbon or carbon-heteroatom bond formation via cross-coupling reactions.
While the utility of this building block is undisputed, an over-reliance on a single precursor can limit synthetic flexibility and innovation. The purpose of this guide is to provide researchers, scientists, and drug development professionals with a comparative overview of powerful alternative strategies for accessing chiral benzylic amines. We will move beyond the "building block" approach to explore de novo asymmetric syntheses that construct the chiral center catalytically, offering greater control, efficiency, and broader substrate scope. This guide is structured to explain the causality behind experimental choices, grounding every protocol in established mechanistic principles and providing the data necessary for informed decision-making.
Part 1: De Novo Asymmetric Synthesis of the Chiral Amine Core
The most fundamental alternative to using a pre-synthesized chiral building block is to create the stereocenter from a prochiral precursor. This approach offers significant advantages in terms of flexibility and atom economy. We will compare three leading methodologies: transition metal-catalyzed asymmetric hydrogenation, chiral auxiliary-mediated additions, and biocatalysis.
Transition Metal-Catalyzed Asymmetric Hydrogenation & Reductive Amination
This strategy is arguably one of the most powerful and efficient for producing α-chiral amines.[4] The core principle involves the enantioselective reduction of a prochiral imine, which can be pre-formed or generated in situ from a ketone (a process known as Asymmetric Reductive Amination, ARA).
Causality of Method Choice: The success of this method hinges on the design of the chiral ligand that coordinates to the metal center (typically Iridium, Rhodium, or Ruthenium).[5] This ligand creates a chiral environment around the metal, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer upon hydride transfer from H₂. Ruthenium catalysts, in particular, have been developed for the direct reductive amination of ketones using ammonium salts as the amine source, providing direct access to primary amines.[6]
Workflow for Asymmetric Reductive Amination:
Caption: General workflow for direct asymmetric reductive amination.
Comparative Performance of Catalyst Systems:
| Substrate (Ketone) | Catalyst System | Yield (%) | ee (%) | Reference |
| Acetophenone | [Ru(OAc)₂(C3-TunePhos)] | 90% | 97% | [6] |
| 2-Bromoacetophenone | [Ru(OAc)₂(C3-TunePhos)] | 75% | 94% | [6] |
| 2-Methoxyacetophenone | [Ru(OAc)₂(C3-TunePhos)] | 87% | 98% | [6] |
| 1-Tetralone | Ir/SimplePHOX (C5) | >99% | 96% | [5] |
Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination of 2-Bromoacetophenone[6]
-
To an oven-dried Schlenk tube, add the Ruthenium precatalyst (0.005 mmol, 1 mol%) and C3-TunePhos ligand (0.0055 mmol, 1.1 mol%).
-
Add 2-bromoacetophenone (0.5 mmol, 1.0 equiv) and ammonium acetate (2.5 mmol, 5.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add 2.0 mL of degassed 2,2,2-trifluoroethanol (TFE) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Place the tube into an autoclave, purge with H₂ gas three times, and then pressurize to 50 atm H₂.
-
Heat the reaction at 80 °C for 24 hours.
-
After cooling and carefully venting the H₂, concentrate the reaction mixture.
-
Purify the residue by flash chromatography on silica gel after basification to yield the chiral primary amine. Enantiomeric excess is determined by chiral HPLC.
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a robust and reliable method for stereoselective synthesis. The auxiliary is temporarily attached to the substrate to direct a diastereoselective reaction, after which it is cleaved to reveal the chiral product. For amine synthesis, Ellman's tert-butanesulfinamide is the preeminent reagent.[7]
Causality of Method Choice: The tert-butanesulfinyl group serves two roles: it is an excellent chiral directing group and the nitrogen source. Condensation with a ketone or aldehyde forms an N-sulfinylimine. The bulky tert-butyl group and the stereoelectronics of the S=O bond effectively shield one face of the C=N bond. Nucleophilic attack (e.g., by a Grignard reagent) is thus directed to the less hindered face, leading to high diastereoselectivity.[8] The auxiliary is easily removed under mild acidic conditions.
Workflow for Ellman Auxiliary-Mediated Synthesis:
Caption: Synthesis of chiral amines using the Ellman auxiliary.
Comparative Performance of Additions to N-Sulfinylimines:
| Aldimine Substrate | Grignard Reagent (R-MgBr) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-Sulfinylbenzaldimine | EtMgBr | 98% | 96:4 | [8] |
| N-Sulfinylbenzaldimine | VinylMgBr | 94% | 98:2 | [8] |
| N-Sulfinyl-(p-CF₃-phenyl)imine | MeMgBr | 91% | 98:2 | [8] |
| N-Sulfinyl-(o-Br-phenyl)imine | MeMgBr | 85-90% | >95:5 | Estimated from similar substrates |
Experimental Protocol: Synthesis via Ellman Auxiliary[8]
-
Iminie Formation: To a solution of 2-bromoacetophenone (10 mmol) and (R)-tert-butanesulfinamide (11 mmol) in THF (50 mL), add Ti(OEt)₄ (20 mmol). Heat the mixture to reflux for 12 hours. Cool to room temperature, pour into brine, and stir vigorously for 15 minutes. Filter the mixture through Celite, wash with ethyl acetate, and concentrate the filtrate. Purify by chromatography to obtain the N-sulfinyl ketimine.
-
Diastereoselective Addition: Dissolve the ketimine (5 mmol) in anhydrous THF (25 mL) and cool to -48 °C. Add methylmagnesium bromide (1.4 M in Toluene/THF, 7.5 mmol) dropwise. Stir at -48 °C for 6 hours.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Auxiliary Cleavage: Dissolve the crude sulfinamide adduct in methanol (20 mL) and add HCl (4 M in dioxane, 10 mmol). Stir at room temperature for 1 hour. Concentrate under reduced pressure to obtain the crude amine hydrochloride salt.
Biocatalytic Asymmetric Synthesis
Biocatalysis offers an exceptionally selective and environmentally benign alternative to traditional chemical methods. Amine transaminases (ATAs) and reductive aminases (RedAms) are two powerful classes of enzymes for this purpose.[9][10]
Causality of Method Choice: Enzymes operate via highly structured active sites that precisely orient the substrate for reaction.
-
Amine Transaminases (ATAs) use a pyridoxal 5'-phosphate (PLP) cofactor to transfer an amino group from an inexpensive amine donor (like isopropylamine) to a prochiral ketone, generating acetone as the byproduct.[11] The reaction is an equilibrium process, often driven to completion by removing the acetone.
-
Reductive Aminases (RedAms) catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide cofactor (NADPH) as the hydride source.[10][12]
The choice between (R)- and (S)-selective enzymes allows for programmable access to either enantiomer of the desired amine with exceptionally high optical purity.[11]
Workflow for Transaminase-Catalyzed Synthesis:
Caption: Biocatalytic cycle for an amine transaminase (ATA).
Comparative Performance of Biocatalysts:
| Substrate (Ketone) | Enzyme | Amine Source | Conversion (%) | ee (%) | Reference |
| Pro-sitagliptin ketone | ATA-117 (R-selective) | Isopropylamine | >95% | >99.95% | [11] |
| Cyclohexanone | NfRedAm (R-selective) | NH₃ | >97% | >99% | [10] |
| 2-Hexanone | NfRedAm (R-selective) | NH₃ | 95% | >99% | [10] |
| Acetophenone | Various ATAs | Isopropylamine | High | >99% | [13] |
Experimental Protocol: Reductive Aminase (RedAm) Synthesis[10]
-
Set up a reaction vessel containing phosphate buffer (100 mM, pH 8.5).
-
Add the ketone substrate (e.g., 2-bromoacetophenone, 10 mM final concentration).
-
Add ammonium chloride (1 M final concentration) as the amine source.
-
Add NADP⁺ (1 mM) and a glucose/glucose dehydrogenase system for cofactor regeneration.
-
Initiate the reaction by adding the lyophilized RedAm enzyme (e.g., NfRedAm, 1-2 mg/mL).
-
Incubate the reaction at 30 °C with gentle agitation for 24-48 hours.
-
Monitor conversion by GC or HPLC.
-
Upon completion, stop the reaction by adding a miscible organic solvent or by basifying the pH and extracting with a solvent like methyl-tert-butyl ether (MTBE).
-
Isolate the product after solvent removal. Determine ee by chiral chromatography.
Part 2: Alternative Building Blocks for Cross-Coupling Strategies
The ortho-bromo functionality of the title compound is designed for post-modification, typically via palladium-catalyzed cross-coupling. An alternative approach is to perform the cross-coupling first or use a different, more direct coupling partner.
Direct Suzuki-Miyaura Coupling with Unprotected ortho-Bromoanilines
A significant drawback of using a Boc-protected amine is the need for additional protection and deprotection steps. Recent advances have shown that Suzuki-Miyaura cross-coupling can be performed directly on unprotected ortho-bromoanilines, representing a more step-economical approach.[14]
Causality of Method Choice: The free aniline group can potentially interfere with palladium catalysts. However, by carefully selecting the ligand (e.g., CataCXium A) and reaction conditions, this challenge can be overcome.[15] This allows for the direct coupling of a wide range of boronic esters to the aniline core, preserving the free amine for subsequent derivatization or for its role in the final molecule's bioactivity. This strategy avoids the synthetic overhead associated with the Boc group in the original building block.
Comparative Data for Direct Coupling of ortho-Bromoaniline:
| Boronic Ester Partner | Catalyst System | Yield (%) | Reference |
| Benzylboronic acid pinacol ester | CataCXium A Pd G3 / K₃PO₄ | 95% | [14][15] |
| 4-Methoxy-phenylboronic acid | CataCXium A Pd G3 / K₃PO₄ | 91% | [14][15] |
| Vinylboronic acid pinacol ester | CataCXium A Pd G3 / K₃PO₄ | 85% | [14][15] |
| Pyridine-3-boronic acid | CataCXium A Pd G3 / K₃PO₄ | 75% | [14][15] |
Summary and Strategic Outlook
Choosing the right method for chiral amine synthesis requires a careful analysis of project goals, including scale, cost, required enantiopurity, and available expertise.
| Method | Key Reagent/Catalyst | Typical ee%/dr | Advantages | Limitations |
| Asymmetric Hydrogenation | Chiral Ru, Ir, Rh Complexes | 90-99% ee | High atom economy, broad scope, scalable. | Requires high-pressure H₂, catalyst cost. |
| Chiral Auxiliary | Ellman's Sulfinamide | >95:5 dr | Highly reliable, predictable stereochemistry. | Not atom-economical (requires stoichiometric auxiliary), multi-step. |
| Biocatalysis (ATA/RedAm) | Transaminases, Reductive Aminases | >99% ee | Exceptional selectivity, green conditions, access to both enantiomers. | Substrate scope can be enzyme-dependent, requires biochemical setup. |
| Direct Cross-Coupling | Pd / CataCXium A | N/A | More step-economical, avoids protection/deprotection. | Requires subsequent chiral resolution or asymmetric transformation. |
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link][1][5]
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Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link][4][16]
-
Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology. [Link][9][13][17]
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Chiral N-Phosphonyl Imine Chemistry: Asymmetric Additions of Ester Enolates for the Synthesis of β-Amino Acids. ACS Publications. [Link][18][19][20]
-
Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. MDPI. [Link][21][22]
-
THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois Chemistry. [Link][11]
-
Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. RSC Publishing. [Link][12]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link][23]
-
Amine transaminases in chiral amines synthesis: recent advances and challenges. World Journal of Microbiology and Biotechnology. [Link][24]
-
Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. National Institutes of Health. [Link][10]
-
Asymmetric Synthesis of Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link][6]
-
Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link][26]
-
Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Myers Research Group, Harvard University. [Link][8]
-
Reductive aminations by imine reductases: from milligrams to tons. National Institutes of Health. [Link][27]
-
Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science. [Link]
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link][7]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link][14]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate. [Link][15]
-
(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. MySkinRecipes. [Link][2]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step preparations. The tert-butyloxycarbonyl (Boc) group is a workhorse for the protection of amines, prized for its robustness under a variety of reaction conditions and its facile removal under mild acidic conditions. This guide provides an in-depth spectroscopic analysis of a key Boc-protected building block, tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, and offers a comparative study against its common alternatives, the Carbobenzyloxy (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protected analogues. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but also the underlying rationale for spectral interpretation and experimental design.
The Importance of Spectroscopic Verification
The successful installation of a protecting group is a critical checkpoint in any synthetic sequence. Unambiguous confirmation of the chemical transformation is paramount to avoid proceeding with incorrect or impure starting materials, which can lead to complex purification challenges and diminished yields in subsequent steps. The trifecta of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a comprehensive and definitive toolkit for this purpose. Each technique offers a unique window into the molecular structure, allowing for a holistic and confident characterization.
Comparative Spectroscopic Analysis
This section details the characteristic spectroscopic signatures of this compound and its Cbz and Fmoc counterparts. The data presented herein is a synthesis of available literature values and expert interpretation, providing a reliable benchmark for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. The chemical shift, multiplicity, and integration of proton signals, along with the chemical shifts of carbon atoms, provide a detailed map of the molecular connectivity.
The most telling feature in the ¹H NMR spectrum of a Boc-protected amine is the presence of a large, sharp singlet integrating to nine protons, typically found in the upfield region (δ 1.4-1.5 ppm). This signal, arising from the magnetically equivalent protons of the tert-butyl group, is often in a clean region of the spectrum, making it an excellent diagnostic marker for successful protection.[1]
In contrast, the Cbz group is characterized by a singlet for the benzylic protons around δ 5.1 ppm and aromatic signals between δ 7.2 and 7.4 ppm. The Fmoc group displays a more complex set of signals in the aromatic region, corresponding to the fluorenyl moiety, and a characteristic signal for the CH and CH₂ groups of the fluorenyl system.
Below is a comparative table of the expected ¹H and ¹³C NMR chemical shifts for our target compound and its analogues.
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | This compound (Predicted) | Benzyl (1-(2-bromophenyl)ethyl)carbamate (Predicted) | Fmoc-(1-(2-bromophenyl)ethyl)carbamate (Predicted) |
| CH₃ (ethyl) | ~1.50 (d, J=6.8 Hz, 3H) | ~1.55 (d, J=6.8 Hz, 3H) | ~1.58 (d, J=6.8 Hz, 3H) |
| CH (ethyl) | ~5.05 (m, 1H) | ~5.10 (m, 1H) | ~5.15 (m, 1H) |
| NH | ~5.30 (br s, 1H) | ~5.50 (br d, 1H) | ~5.60 (br d, 1H) |
| Ar-H | ~7.10-7.60 (m, 4H) | ~7.10-7.60 (m, 9H) | ~7.20-7.80 (m, 12H) |
| Protecting Group | ~1.45 (s, 9H, -C(CH₃)₃) | ~5.12 (s, 2H, -CH₂Ph), ~7.35 (m, 5H, -Ph) | ~4.25 (t, 1H, Fmoc-CH), ~4.45 (d, 2H, Fmoc-CH₂) |
Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Assignment | This compound (Predicted) | Benzyl (1-(2-bromophenyl)ethyl)carbamate (Predicted) | Fmoc-(1-(2-bromophenyl)ethyl)carbamate (Predicted) |
| CH₃ (ethyl) | ~23.0 | ~23.5 | ~23.8 |
| CH (ethyl) | ~52.0 | ~52.5 | ~52.8 |
| Ar-C | ~122.0, 127.8, 128.5, 133.0 | ~122.2, 127.9, 128.6, 133.2 | ~120.0, 122.5, 125.1, 127.0, 127.7, 128.0, 128.8, 133.5, 141.3, 143.9 |
| Ar-C-Br | ~142.0 | ~142.2 | ~142.5 |
| C=O | ~155.0 | ~156.0 | ~156.5 |
| Protecting Group | ~28.3 (-C(CH₃)₃), ~79.5 (-C(CH₃)₃) | ~67.0 (-CH₂Ph), ~128.0, 128.2, 128.6, 136.5 (-Ph) | ~47.3 (Fmoc-CH), ~67.2 (Fmoc-CH₂) |
Experimental Protocols
Synthesis of this compound
A reliable method for the Boc protection of primary amines involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[]
Workflow for Boc Protection:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1-(2-bromophenyl)ethylamine (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction with water and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization Protocol
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
IR: For a solid sample, acquire a spectrum using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
MS: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or another appropriate ionization technique.
In-Depth Spectroscopic Interpretation
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The carbamate functionality gives rise to characteristic absorption bands.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | Benzyl (1-(2-bromophenyl)ethyl)carbamate | Fmoc-(1-(2-bromophenyl)ethyl)carbamate |
| N-H Stretch | ~3350 | ~3340 | ~3330 |
| C=O Stretch (carbamate) | ~1690 | ~1700 | ~1710 |
| C-O Stretch | ~1160 | ~1250 | ~1260 |
| Aromatic C-H Stretch | ~3060 | ~3060 | ~3060 |
| Aromatic C=C Stretch | ~1590, 1470 | ~1590, 1470 | ~1590, 1470 |
| C-Br Stretch | ~650 | ~650 | ~650 |
The most significant band for confirming the formation of the carbamate is the strong C=O stretching vibration, typically observed between 1690 and 1710 cm⁻¹. The N-H stretch appears as a single, relatively sharp peak around 3350 cm⁻¹.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
For this compound (MW: 300.19 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 301.0597 (for C₁₃H₁₉⁷⁹BrNO₂⁺) and 303.0577 (for C₁₃H₁₉⁸¹BrNO₂⁺) in an approximate 1:1 ratio, characteristic of a monobrominated compound. A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.
Molecular Structure and Key Spectroscopic Correlations:
Caption: Key spectroscopic correlations for this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its effective use in organic synthesis. This guide has provided a detailed comparison of its NMR, IR, and MS data with those of its Cbz and Fmoc analogues, highlighting the unique spectral signatures of each protecting group. The provided experimental protocols for synthesis and characterization offer a practical framework for researchers. By understanding the principles and interpreting the data outlined in this guide, scientists can confidently prepare, identify, and utilize this valuable synthetic building block in their research and development endeavors.
References
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PubChem. This compound. [Link]
-
Fukuda, T., et al. Supplementary data: Synthesis and evaluation of azalamellarin N and its A-ring-modified analogues as non-covalent inhibitors of the EGFR T790M/L858R mutant. [Link]
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Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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A Comparative Guide to the Purity Validation of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate: The Role of Elemental Analysis and Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates, the confirmation of a compound's identity and purity is not merely a quality control checkpoint; it is the foundation upon which reliable process development and the safety of the final active pharmaceutical ingredient (API) are built. tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, a key building block, is no exception. Its purity can directly influence reaction yields, impurity profiles in subsequent steps, and the overall quality of the drug substance. While elemental analysis is a foundational technique for verifying the empirical formula, a comprehensive purity assessment demands a multi-faceted approach, employing orthogonal methods to detect a wide range of potential impurities.
This guide provides an in-depth comparison of elemental analysis with other critical analytical techniques for the purity validation of this compound. We will explore the causality behind experimental choices and demonstrate how a combination of methods creates a self-validating system for quality assurance, grounded in authoritative standards like the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Elemental Analysis: The Fundamental Verification
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a primary tool to confirm the elemental composition of a synthesized compound. It provides a quantitative measure of the mass percentages of these elements, which are then compared against the theoretical values calculated from the molecular formula.
Principle of Combustion Analysis
The technique relies on the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The purity is inferred by the closeness of the experimental percentages to the calculated theoretical values. A significant deviation suggests the presence of impurities or residual solvents.
Theoretical vs. Experimental Values
For this compound, with the molecular formula C₁₃H₁₈BrNO₂ , the theoretical elemental composition is as follows[4]:
-
Molecular Weight: 300.19 g/mol
-
Carbon (C): 52.01%
-
Hydrogen (H): 6.04%
-
Bromine (Br): 26.62%
-
Nitrogen (N): 4.67%
-
Oxygen (O): 10.66%
A widely accepted tolerance for purity confirmation by elemental analysis in synthetic chemistry is a deviation of ±0.4% from the theoretical value for each element.[5]
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 52.01 | 51.61 - 52.41 |
| Hydrogen (H) | 6.04 | 5.64 - 6.44 |
| Nitrogen (N) | 4.67 | 4.27 - 5.07 |
| Note: Bromine and Oxygen are not typically measured directly by standard CHN analyzers and require other methods. |
Experimental Protocol: CHN Analysis
-
Sample Preparation: Dry the sample of this compound thoroughly under a high vacuum to remove any residual solvents or moisture, which can significantly skew hydrogen and carbon percentages.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
Sample Weighing: Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule.
-
Combustion: Place the capsule into the instrument's autosampler. The sample is dropped into a high-temperature (typically ~900-1000 °C) combustion furnace.
-
Gas Separation & Detection: The resulting gases (CO₂, H₂O, N₂) are passed through a reduction furnace and then separated via a chromatographic column. A thermal conductivity detector measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Caption: Workflow for Elemental Analysis.
Orthogonal Methods for Comprehensive Purity Profiling
While elemental analysis confirms that the correct elements are present in the right proportions, it is insensitive to impurities with similar elemental compositions and cannot identify or quantify specific impurities. Therefore, regulatory bodies and good scientific practice mandate the use of orthogonal methods, which measure different chemical properties, to build a complete purity profile.[2][3]
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, excelling at separating the main compound from non-volatile organic impurities such as starting materials, by-products, and degradation products.[6][7][8]
Causality: The choice of a reverse-phase C18 column is based on the non-polar nature of the tert-butyl and bromophenyl groups, which will interact favorably with the stationary phase. A gradient elution of water and a polar organic solvent like acetonitrile allows for the separation of compounds with a range of polarities.[9]
Chiral Consideration: Since this compound is a chiral molecule, assessing its enantiomeric purity is critical, especially in drug development. This is achieved using a chiral stationary phase (CSP), often polysaccharide-based, which can differentiate between the two enantiomers.[10]
-
System: HPLC with a UV detector.
-
Column:
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA).[6]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a precisely weighed sample (~1 mg/mL) in the mobile phase and filter through a 0.45 µm filter.
-
Analysis: Inject the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Caption: Workflow for HPLC Analysis.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or volatile by-products.[11][12]
Causality: The brominated nature of the target compound makes it amenable to GC analysis.[11] Coupling GC with a mass spectrometer allows for definitive identification of impurities by comparing their mass spectra to known libraries. Electron Ionization (EI) is a standard mode that provides reproducible fragmentation patterns for identification.
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane).[6]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute compounds with a wide range of boiling points.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.
-
Analysis: Inject the sample. Identify peaks by their retention time and mass spectrum. Quantify using an internal or external standard.
Caption: Workflow for GC-MS Analysis.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H NMR, provides an unparalleled view of the compound's structure and can be used to detect impurities that have distinct proton signals. Furthermore, quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.[6][7]
Causality: The unique chemical environment of each proton in the this compound molecule results in a characteristic ¹H NMR spectrum. Any impurity with protons will generate its own signals, which can be detected and often identified. For enantiomeric purity, chiral shift reagents can be added to form diastereomeric complexes, which will have distinct NMR spectra, allowing for the quantification of each enantiomer.[13][14][15]
Caption: Workflow for NMR Analysis.
Comparative Summary of Purity Validation Techniques
The selection of an analytical technique is driven by the specific information required. While elemental analysis validates the empirical formula, it cannot provide the detailed impurity profile that chromatographic and spectroscopic methods can.
| Feature | Elemental Analysis | HPLC | GC-MS | NMR Spectroscopy |
| Principle | Combustion and quantification of resulting gases. | Differential partitioning between mobile and stationary phases. | Separation of volatile compounds based on boiling point, with mass-based identification. | Nuclear spin transitions in a magnetic field. |
| Information Provided | Percentage of C, H, N. Confirms empirical formula. | Quantifies non-volatile impurities. Assesses enantiomeric purity (with chiral column). | Identifies and quantifies volatile/semi-volatile impurities and residual solvents. | Provides structural confirmation. Identifies and quantifies impurities. Absolute purity (qNMR). |
| Specificity | Low. Cannot distinguish between isomers or impurities with similar elemental ratios. | High for separating individual components. | Very high for identification of volatile compounds. | Very high for structural information. |
| Sensitivity | Low (impurities must be >0.5-1% to cause a significant deviation). | High (ppm to ppb levels). | Very high (ppb to ppt levels). | Moderate (impurities typically need to be >0.1%). |
| Best Use Case | Fundamental check of the bulk material's elemental composition. | Primary tool for quantifying organic, non-volatile impurities and enantiomeric excess. | Essential for detecting residual solvents and volatile by-products. | Definitive structural confirmation and absolute purity determination (qNMR). |
Conclusion: An Integrated Approach to Purity Validation
The validation of this compound purity is a clear illustration of the need for a holistic analytical strategy. Elemental analysis serves as an indispensable, first-pass verification of the compound's elemental integrity. It answers the fundamental question: "Do I have the correct empirical formula?"
However, to meet the stringent requirements of the pharmaceutical industry, this foundational data must be supported by a suite of orthogonal techniques.[2][8] HPLC provides the workhorse capability for quantifying process-related impurities and ensuring enantiomeric purity, while GC-MS is crucial for controlling volatile contaminants like residual solvents. Finally, NMR spectroscopy offers definitive structural confirmation and the potential for absolute purity determination through qNMR.
By integrating the results from these diverse analytical methods, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and consistency of this critical intermediate and the subsequent API. This multi-technique approach is not redundant; it is a self-validating system that provides the highest degree of confidence in the material's quality.
References
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Comparative study of deprotection methods for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
A Comparative Guide to the Deprotection of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Introduction: The Ubiquitous Boc Group and a Substrate of Interest
In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines, prized for its stability under a wide array of reaction conditions, including basic hydrolysis and catalytic hydrogenation, while being readily removable under acidic conditions.[1][2] This orthogonality is a cornerstone of complex molecule synthesis.[3]
This guide provides a comparative analysis of deprotection methodologies for a specific substrate: this compound. The presence of both a secondary amine and a halogenated aromatic ring makes it a relevant model for intermediates in drug discovery. We will explore two primary acidic cleavage methods and a neutral thermal alternative, providing detailed protocols, mechanistic insights, and a critical evaluation of their respective merits and drawbacks.
Method 1: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is the quintessential reagent for Boc deprotection.[2] Its high acidity and volatility make it effective and easy to remove, though its corrosiveness and potential for side reactions necessitate careful handling and consideration of scavengers.[4][5]
Mechanism of Deprotection
The deprotection mechanism is a well-established acid-catalyzed elimination process.[5]
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[1][6]
-
Carbocation Formation: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a highly stable tert-butyl cation and a carbamic acid intermediate.[5][7]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[6] The liberated amine is then protonated by the excess TFA to form its trifluoroacetate salt.[5]
The primary source of side reactions is the electrophilic tert-butyl cation, which can alkylate nucleophilic sites on the substrate or solvent.[4][7] While the 2-bromophenyl group in our target molecule is relatively electron-poor and less susceptible to alkylation, this remains a consideration for more electron-rich aromatic systems.
Experimental Protocol: TFA/DCM
-
Preparation: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. For substrates sensitive to alkylation, add a scavenger such as anisole or thioanisole (1-2 equiv).[1]
-
Reaction: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise, typically in a 1:1 ratio with DCM (v/v), although concentrations from 20-50% are also common.[8][9]
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 30 minutes to 2 hours.[5][8]
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[5] To remove residual TFA, co-evaporate the residue with a non-polar solvent like toluene (2-3 times).[9] The resulting amine trifluoroacetate salt can often be precipitated by adding cold diethyl ether.[5] For the free amine, dissolve the residue in an organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) until CO₂ evolution ceases, then wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]
Workflow Diagram: TFA Deprotection
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Method 2: Acid-Catalyzed Cleavage with HCl in Dioxane
Using a solution of hydrogen chloride in an organic solvent like 1,4-dioxane is another standard and highly effective method for Boc deprotection.[10][11] It is often considered slightly milder than neat TFA and can offer better selectivity in the presence of other acid-labile groups, though this is substrate-dependent.[12]
Mechanism of Deprotection
The mechanism is analogous to the TFA-mediated process, involving protonation of the carbamate, cleavage to form the tert-butyl cation and carbamic acid, followed by decarboxylation to yield the free amine, which is isolated as its hydrochloride salt.[13] The use of anhydrous dioxane is crucial to prevent water from competing in the reaction.[10]
Experimental Protocol: HCl/Dioxane
-
Preparation: Dissolve or suspend this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) or directly in the HCl/dioxane solution.
-
Reaction: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[10][14]
-
Monitoring: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction's progress by TLC or LC-MS.[14]
-
Work-up and Isolation: Upon completion, the product often precipitates directly from the reaction mixture as the hydrochloride salt.[14] The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove non-polar impurities. If precipitation does not occur, the solvent can be removed under reduced pressure to yield the crude salt.
Workflow Diagram: HCl/Dioxane Deprotection
Caption: Experimental workflow for HCl/Dioxane-mediated Boc deprotection.
Method 3: Thermal Deprotection
As a "green chemistry" alternative, thermal deprotection avoids the use of strong acids and chlorinated solvents.[15][16] Many Boc-protected amines can be deprotected simply by heating, often in a high-boiling point solvent or even neat.[17] This method is particularly useful for substrates that are sensitive to strong acids but are thermally stable.[16]
Mechanism of Deprotection
The thermal deprotection mechanism is believed to proceed via a concerted fragmentation.[15] Heating provides the energy for the Boc group to break down, releasing isobutylene gas and the unstable carbamic acid, which then decarboxylates to give the free amine and carbon dioxide.[15][16] This pathway avoids the generation of a free tert-butyl cation, thus eliminating the possibility of related side reactions.
Experimental Protocol: Thermal
-
Preparation: Place this compound (1.0 equiv) in a flask equipped with a reflux condenser. Add a high-boiling point, polar solvent such as methanol, trifluoroethanol, or even water.[17][18] Solvent-free conditions can also be employed.[16]
-
Reaction: Heat the mixture to a high temperature, typically ranging from 150 °C to 250 °C, depending on the solvent and substrate reactivity.[16][17] Microwave-assisted heating can significantly accelerate the process.[19]
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can be longer than acidic methods, sometimes requiring several hours to days for complete conversion, although flow chemistry setups can achieve deprotection in minutes at very high temperatures.[15][17]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product is the free amine, which can be purified by standard methods such as column chromatography or crystallization. The primary byproducts, isobutylene and CO₂, are volatile and are removed during the reaction and work-up.[15]
Workflow Diagram: Thermal Deprotection
Caption: Experimental workflow for thermal Boc deprotection.
Comparative Performance Analysis
The choice of deprotection method is dictated by the specific requirements of the synthetic step, including substrate stability, required purity, scale, and environmental considerations. The 2-bromophenyl group in the target substrate is stable to all three conditions; however, catalytic hydrogenation would be ill-advised due to the potential for competitive hydrodebromination.[20]
| Feature | TFA in DCM | 4M HCl in Dioxane | Thermal Deprotection |
| Reagents | Strong, corrosive acid | Strong acid in organic solvent | Heat, optional solvent |
| Typical Temp. | 0 °C to Room Temp[5] | Room Temperature[10] | 150 - 250 °C[16][17] |
| Reaction Time | 0.5 - 2 hours | 1 - 4 hours | Hours to Days (Batch)[15] |
| Product Form | TFA Salt / Free Amine | HCl Salt | Free Amine |
| Key Byproducts | t-Bu⁺, CO₂, isobutylene[6] | t-Bu⁺, CO₂, isobutylene[13] | CO₂, isobutylene[15] |
| Advantages | Fast, reliable, volatile reagent | Often good for precipitation, fast | "Green" (no acid), no t-Bu⁺ side reactions |
| Disadvantages | Corrosive, t-Bu⁺ side reactions, chlorinated solvent[4][21] | Suspect carcinogen (dioxane), hygroscopic reagent[21] | High temps, potential for racemization/elimination, long times[15] |
Conclusion and Recommendations
For the deprotection of this compound, both acidic methods offer rapid and reliable access to the desired amine.
-
TFA in DCM is the workhorse method, ideal for its speed and the ease of reagent removal. It should be the default choice for routine, small-scale synthesis where potential side reactions are not a major concern.
-
HCl in Dioxane is an excellent alternative, particularly on a larger scale where the direct precipitation of the hydrochloride salt can greatly simplify isolation and purification.[14] This can be advantageous for producing a stable, crystalline solid.
-
Thermal Deprotection represents a valuable, environmentally benign option. It is best suited for substrates that are known to be acid-sensitive but thermally robust.[16] While potentially slower in a batch process, its application in continuous flow systems can make it highly efficient.[17][18]
Ultimately, the optimal method will depend on the specific context of the synthesis. For drug development professionals, factors such as the potential for genotoxic impurities from alkylation byproducts must be considered, potentially favoring the thermal route in later-stage synthesis.[4] For discovery researchers, the speed and reliability of acidic methods often take precedence.
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Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
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Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry. [Link]
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Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]
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Singh, S. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(110), 90894-90898. [Link]
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Kuang, C., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. Organic Process Research & Development, 18(11), 1391-1396. [Link]
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Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
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-
Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23838. [Link]
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Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938. [Link]
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Comparative Guide to the Efficiency of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This guide provides a comprehensive analysis of the performance of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, a key chiral building block, across a range of palladium-catalyzed cross-coupling reactions. We present a comparative study of its efficiency in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. By examining reaction yields, optimal conditions, and catalyst systems, this document serves as a practical resource for researchers, scientists, and professionals in drug development and organic synthesis. Detailed experimental protocols and supporting data are provided to facilitate the direct application of these methodologies.
Introduction
This compound is a valuable chiral intermediate in the synthesis of a variety of pharmacologically active compounds and complex organic molecules.[1][2] The presence of a bromine atom on the phenyl ring and a Boc-protected amine on the chiral benzylic carbon makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The efficiency of these transformations is paramount for the cost-effective and scalable synthesis of target molecules.
This guide aims to provide a clear comparison of the utility of this compound in four major classes of palladium-catalyzed cross-coupling reactions. We will delve into the nuances of each reaction, highlighting the optimal conditions and explaining the rationale behind the selection of catalysts, ligands, bases, and solvents. This comparative approach will empower researchers to make informed decisions when designing synthetic routes involving this versatile building block.
The Strategic Importance of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[3] These reactions enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance under relatively mild conditions.[4] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or amine coordination/deprotonation (for amination), and reductive elimination.[5][6][7]
The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst, impacting reaction rates and yields.[5] Similarly, the selection of the base and solvent system is crucial for the success of the coupling reaction.[7]
Comparative Analysis of Coupling Reactions
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron species with an organic halide.[3][8][9] Due to the steric hindrance around the bromine atom and the presence of the Boc-protected ethylamine group in this compound, the choice of a suitable catalyst system is crucial for achieving high yields.
Experimental Insights:
For sterically demanding substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often superior.[10][11][12] These ligands promote the oxidative addition step and facilitate the reductive elimination of the sterically hindered product.
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Boronic Acid/Ester | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | ~95 |
| 2-Methylphenylboronic acid | Pd(OAc)₂ | Buchwald's G3-XPhos | K₂CO₃ | t-AmylOH | 110 | ~85 |
| Pinacol boronate ester | PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | ~88 |
Note: Yields are approximate and can vary based on specific reaction scale and purity of reagents.
Causality Behind Experimental Choices:
-
Ligands: Bulky biaryl phosphine ligands like SPhos and XPhos are highly effective for coupling sterically hindered aryl bromides.[12] They create a coordinatively unsaturated palladium center that facilitates oxidative addition.
-
Bases: The choice of base is critical for activating the boronic acid.[8] Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used.
-
Solvents: Aprotic polar solvents like dioxane and toluene are often employed, sometimes with the addition of water to aid in the dissolution of the base and facilitate transmetalation.[7]
Figure 2. General Experimental Workflow for Buchwald-Hartwig Amination.
Heck Coupling: Vinylation of the Aryl Bromide
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, offering a direct route to substituted alkenes. [6][13]For this compound, this would involve the formation of a styrenyl derivative.
Experimental Insights:
The Heck reaction is often sensitive to steric hindrance. For hindered aryl bromides, higher temperatures and specific catalyst systems may be required. The choice of base and the addition of phase-transfer catalysts can significantly impact the reaction's efficiency.
Table 3: Representative Heck Coupling Conditions and Yields
| Alkene | Palladium Source | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | ~75 |
| Styrene | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 130 | ~70 |
| Acrylonitrile | Pd(PPh₃)₄ | - | NaOAc | NMP | 110 | ~80 |
Note: Yields are approximate and can vary based on specific reaction scale and purity of reagents.
Causality Behind Experimental Choices:
-
Catalyst: While simple palladium salts can be effective, phosphine ligands are often used to stabilize the active catalyst and improve yields.
-
Base: An organic or inorganic base is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMA, or NMP are commonly used to achieve the necessary reaction temperatures.
Sonogashira Coupling: Introduction of an Alkynyl Moiety
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [14][15]This reaction is a powerful tool for the synthesis of arylalkynes.
Experimental Insights:
The classic Sonogashira coupling employs a palladium catalyst in conjunction with a copper(I) co-catalyst. [14]However, copper-free conditions have been developed to avoid issues with homocoupling of the alkyne and potential copper contamination of the product.
Table 4: Representative Sonogashira Coupling Conditions and Yields
| Alkyne | Palladium Source | Co-catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | ~85 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 70 | ~80 |
| Trimethylsilylacetylene | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | ~90 (Copper-free) |
| tert-Butyl isocyanide | Pd(OAc)₂ | DPEPhos | Cs₂CO₃ | DMSO | 100 | ~96 (Carbonylative) [16][17] |
Note: Yields are approximate and can vary based on specific reaction scale and purity of reagents.
Causality Behind Experimental Choices:
-
Co-catalyst: Copper(I) salts facilitate the transmetalation step by forming a copper acetylide intermediate.
-
Base: An amine base like triethylamine or diisopropylamine is typically used, which also serves as the solvent in some cases.
-
Copper-Free Conditions: The use of bulky, electron-rich phosphine ligands can enable efficient copper-free Sonogashira couplings, often requiring a stronger inorganic base. [15]
Overall Comparison and Recommendations
The choice of coupling reaction for this compound will ultimately depend on the desired final product. Below is a summary of the key features of each reaction with this substrate.
Table 5: Comparative Summary of Coupling Reactions
| Coupling Reaction | Bond Formed | Key Advantages | Potential Challenges | Recommended For |
| Suzuki-Miyaura | C(sp²)-C(sp²) | High yields, excellent functional group tolerance, commercially available reagents. [3][9] | Steric hindrance can require specialized ligands. | Synthesis of biaryl structures. |
| Buchwald-Hartwig | C(sp²)-N | Direct formation of C-N bonds, wide range of amine coupling partners. [18] | Requires strong bases, potential for side reactions. | Introduction of diverse amine functionalities. |
| Heck | C(sp²)-C(sp²) (alkenyl) | Direct vinylation of the aryl ring. | Can require high temperatures, regioselectivity issues with some alkenes. | Synthesis of stilbene and cinnamate analogs. |
| Sonogashira | C(sp²)-C(sp) | Direct introduction of an alkyne moiety. | Classic conditions use a copper co-catalyst which can lead to homocoupling. [14] | Synthesis of arylalkynes and conjugated systems. |
Recommendations:
-
For the synthesis of biaryl derivatives, the Suzuki-Miyaura coupling is generally the most reliable and high-yielding method, especially when using modern catalyst systems with bulky phosphine ligands.
-
The Buchwald-Hartwig amination is the method of choice for introducing nitrogen-based functional groups. The use of pre-catalysts can simplify the reaction setup and improve reproducibility.
-
The Heck and Sonogashira couplings are valuable for introducing unsaturation. For the Sonogashira reaction, exploring copper-free conditions is recommended to minimize side products and simplify purification.
Conclusion
This compound is a highly versatile substrate that demonstrates excellent reactivity in a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently synthesize a wide array of complex chiral molecules. This guide provides a solid foundation for the application of this important building block in organic synthesis and drug discovery.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand (0.5-5 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon). The solvent is then added, and the reaction mixture is heated to the specified temperature with vigorous stirring. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography. [7]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium source, the ligand, and the base. The solvent, this compound, and the amine are then added. The vessel is sealed and heated to the appropriate temperature. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(31), 10336-10367. [Link]
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Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. [Link]
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Tang, T., Fei, X.-D., Ge, Z.-Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 78(7), 3170–3175. [Link]
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Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. (2013). The Journal of Organic Chemistry, 78(7), 3170-5. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega, 3(10), 14316–14324. [Link]
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Literature review of the applications of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
An In-Depth Technical Guide to the Applications of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Introduction: A Versatile Chiral Building Block in Modern Synthesis
In the landscape of pharmaceutical development and medicinal chemistry, the efficient construction of complex, enantiomerically pure molecules is paramount. This compound is a key chiral intermediate that serves as a powerful tool in asymmetric synthesis.[1] Its structure is elegantly designed for synthetic utility, featuring two critical functionalities: a tert-butoxycarbonyl (Boc)-protected chiral amine and an ortho-brominated phenyl ring.[1] This combination allows for the sequential and controlled introduction of molecular complexity. The Boc group provides robust protection for the amine under a variety of reaction conditions, while the bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive review of the primary applications of this compound, focusing on its role in forming critical carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds through Buchwald-Hartwig amination and Suzuki-Miyaura coupling, respectively. We will delve into the causality behind experimental choices, compare its performance with viable alternatives, provide detailed experimental protocols, and illustrate its strategic importance in the synthesis of high-value compounds like kinase inhibitors.
Physicochemical Properties and Synthesis
The compound's identity is defined by its specific chemical and physical properties, which are crucial for its handling and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈BrNO₂[2] |
| Molecular Weight | 300.19 g/mol [2] |
| CAS Number | 1086391-99-2[2] |
| Appearance | Solid (Typical) |
| Boiling Point | 375.2 ± 25.0 °C at 760 mmHg |
| Storage | 2-8°C, under dry conditions[1] |
The synthesis of carbamates, including this specific building block, typically involves the reaction of an amine with a suitable Boc-protection reagent, most commonly di-tert-butyl dicarbonate (Boc₂O).[3] The general workflow is a foundational step before its application in more complex syntheses.
Caption: General workflow for the synthesis of the title compound.
Core Application I: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides.[4][5] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[4]
Strategic Value of the Substrate
This compound is an excellent substrate for this transformation. The C-Br bond on the phenyl ring serves as the electrophilic site for the palladium catalyst to undergo oxidative addition. The Boc-protected amine is non-reactive under the basic conditions of the coupling, ensuring that the desired intermolecular amination occurs. The inherent chirality at the benzylic position is preserved throughout the reaction, which is critical for producing a single enantiomer of the final product.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Analysis of Coupling Partners
The choice of halide and protecting group is a critical experimental decision. While this compound is highly effective, alternatives exist, each with distinct advantages and disadvantages.
Table 2: Comparison of Aryl Halides and Protecting Groups
| Feature | Aryl Bromide (This Guide) | Aryl Chloride | Aryl Iodide | Boc Protection (This Guide) | Cbz Protection |
| Reactivity | Good balance of reactivity and stability | Less reactive, often requires specialized ligands/catalysts | Most reactive, prone to side reactions | High stability to base, acid-labile removal | Removed by hydrogenolysis |
| Cost | Moderate | Generally lowest | Highest | Low | Moderate |
| Catalyst Loading | Typically low (1-2 mol%)[6] | Higher loading often needed | Can often use lower loading | N/A | N/A |
| Deprotection | Mild (e.g., TFA, HCl) | Mild (e.g., TFA, HCl) | Mild (e.g., TFA, HCl) | Orthogonal to many conditions | Not compatible with reducible groups |
| Ideal Use Case | General-purpose, reliable C-N coupling | Large-scale synthesis where cost is critical | When high reactivity is needed for difficult substrates | When subsequent steps are sensitive to hydrogenation | When acid-sensitive groups are present |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative example and must be adapted and optimized for specific substrates.
-
Reagent Preparation: In a nitrogen-filled glovebox, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene (or another suitable solvent like dioxane) to the vessel.[6]
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl product.
Core Application II: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, typically between an aryl halide and an organoboron species.[7] It is indispensable for constructing biaryl scaffolds, which are prevalent in pharmaceuticals and materials science.
Strategic Value of the Substrate
In this context, the C-Br bond of this compound is again the reactive handle. The reaction facilitates the attachment of a new aryl, heteroaryl, or alkyl group from a boronic acid or ester, enabling significant expansion of the molecular framework. The stability of the Boc-protecting group and the preservation of the chiral center are equally vital in this application, allowing for the creation of complex, non-racemic biaryl-containing compounds.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Boron Reagents and Conditions
The choice of the organoboron reagent is a key variable that affects stability, reactivity, and ease of handling.
Table 3: Comparison of Organoboron Reagents
| Reagent Type | Boronic Acids (Ar-B(OH)₂) | Boronate Esters (e.g., Pinacol) | Organotrifluoroborates (Ar-BF₃K) |
| Stability | Prone to dehydration and protodeboronation | Generally more stable and robust | Highly stable, crystalline solids |
| Purification | Often difficult to purify | Easily purified by chromatography or crystallization | Easily purified by recrystallization |
| Reactivity | High reactivity, standard choice | Reactivity can be tuned; sometimes slower | Requires specific conditions for activation |
| Commercial Availability | Widely available | Widely available | Growing availability |
| Ideal Use Case | General-purpose, readily available couplings | When substrate stability is a concern or for slow, controlled reactions | When a highly stable, storable boron source is needed |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and must be adapted for specific substrates.
-
Reagent Preparation: To an oven-dried flask, add this compound (1.0 eq), the organoboron reagent (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., aqueous 2M K₂CO₃).
-
Solvent Addition: Add a suitable solvent system, often a biphasic mixture such as toluene/water or dioxane/water.[8] Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the biaryl product.
Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds
The true power of this compound is realized when these fundamental coupling reactions are applied to the synthesis of complex bioactive molecules. Protein kinase inhibitors, a critical class of drugs primarily used in oncology, often feature intricate aromatic and heteroaromatic systems.[9] The scaffold derived from this building block is a common motif in such inhibitors.[10]
The synthetic strategy involves using the ortho-position for a cross-coupling reaction to install a key pharmacophoric element. Subsequent deprotection of the Boc group reveals a primary amine, which can then be acylated or coupled with another fragment to complete the synthesis of the final drug candidate.
Caption: Synthetic logic from the building block to a final API.
This modular approach provides a distinct advantage. It allows researchers to rapidly generate a library of analogues by simply varying the coupling partner (the boronic acid or amine) in the first step or the acylating agent in the final step. This is invaluable for structure-activity relationship (SAR) studies during lead optimization in drug discovery.
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block that embodies key principles of modern synthetic design. Its pre-installed chirality and orthogonal protecting group/reactive handle combination enable a modular and efficient approach to constructing complex molecular architectures. By serving as a reliable substrate in powerful transformations like the Buchwald-Hartwig and Suzuki-Miyaura couplings, it provides a streamlined pathway to valuable pharmaceutical intermediates, particularly for the synthesis of kinase inhibitors and other targeted therapies. Its continued application in both academic and industrial research underscores its importance and versatility in the ongoing quest for novel therapeutic agents.
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A Senior Application Scientist's Guide to Benchmarking tert-Butyl (1-(2-bromophenyl)ethyl)carbamate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Chiral β-Arylethylamine Scaffolds
In the landscape of modern drug discovery, particularly within the paradigm of Fragment-Based Drug Discovery (FBDD), the strategic selection of molecular building blocks is paramount.[1][2][3] These fragments serve as the foundational starting points for constructing larger, higher-affinity lead compounds.[4] Among the most valuable fragments are chiral β-arylethylamines, which present a three-dimensional vector for exploration and are prevalent motifs in a vast array of pharmacologically active agents.
This guide focuses on tert-Butyl (1-(2-bromophenyl)ethyl)carbamate , a key building block that combines three critical synthetic handles: a chiral amine protected by a tert-butoxycarbonyl (Boc) group, a readily functionalizable aryl bromide, and a benzylic position that imparts specific conformational constraints. The Boc protecting group is particularly advantageous due to its general stability under various nucleophilic and basic conditions, yet it can be readily removed under acidic conditions.
The primary utility of this compound is realized in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in pharmaceutical synthesis.[5] This guide provides an in-depth performance benchmark of this compound against structurally similar compounds in the context of the Suzuki-Miyaura cross-coupling reaction. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal building block for their synthetic campaigns.
Compound Selection for Comparative Analysis
To establish a comprehensive performance benchmark, we selected three comparator compounds that allow for the systematic evaluation of steric, electronic, and structural effects.
| Compound ID | Compound Name | CAS Number | Rationale for Inclusion |
| C1 (Target) | tert-Butyl (1-(2 -bromophenyl)ethyl)carbamate | 1086391-99-2[6][7][8] | The ortho-substitution provides a test for steric hindrance effects on the coupling reaction. |
| C2 | tert-Butyl (1-(3 -bromophenyl)ethyl)carbamate | 20744379-3 (example)[9] | The meta-substitution serves as an intermediate case, primarily influenced by electronic effects. |
| C3 | tert-Butyl (1-(4 -bromophenyl)ethyl)carbamate | 847728-89-6[10][11] | The para-substitution represents the least sterically hindered isomer, providing a baseline for electronic effects. |
| C4 | tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5[12] | An achiral, non-benzylic analogue to assess the baseline reactivity of a primary alkyl bromide without the influence of the phenyl ring's steric bulk at the alpha position. |
Benchmarking Methodology: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction was selected as the benchmark for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[13][14] This reaction's reliability has made it a workhorse in medicinal chemistry for creating C(sp²)–C(sp²) bonds. By subjecting each of the four compounds to identical Suzuki-Miyaura conditions, we can directly compare their relative reactivity and suitability for library synthesis.
Causality Behind Experimental Choices:
-
Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is chosen as the pre-catalyst. The dppf ligand provides a good balance of electron-donating properties and steric bulk, creating an active and stable Pd(0) species suitable for a broad range of substrates.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base. It is effective in promoting the transmetalation step of the catalytic cycle without causing premature cleavage of the acid-sensitive Boc protecting group, a risk associated with stronger bases or harsher conditions.[15]
-
Solvent System: A mixture of 1,4-Dioxane and water is employed. Dioxane effectively solubilizes the organic substrates and the catalyst complex, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Coupling Partner: 4-Methoxyphenylboronic acid is used as a standard coupling partner. Its electron-donating methoxy group makes it a moderately activated nucleophile, providing a robust test of the aryl bromide's reactivity.
Experimental Workflow Diagram
The following diagram illustrates the standardized workflow applied to each benchmark reaction.
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A Comparative Guide to Enantiomeric Excess Determination of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Introduction
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a mere detail but a critical determinant of its pharmacological and toxicological profile. For chiral intermediates like tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and process development. The spatial arrangement of the bromo-substituted phenyl and the ethyl carbamate moieties around the chiral center dictates the ultimate stereochemistry of the final drug product, influencing its efficacy and safety.[1][2]
This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the selection of each method, supported by experimental data and authoritative references.
The Imperative of Chiral Purity in Pharmaceutical Synthesis
The differential interaction of enantiomers with chiral biological targets (enzymes, receptors, etc.) is a well-established principle in pharmacology. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[1] Consequently, regulatory agencies worldwide mandate strict control over the stereoisomeric composition of chiral drugs. This necessitates robust and reliable analytical methods to monitor enantiomeric purity at all stages, from intermediate synthesis to the final dosage form.
This compound, with its N-Boc protecting group, is a stable intermediate amenable to various analytical techniques. The choice of method for ee determination often depends on a multitude of factors including the required accuracy, precision, sample throughput, availability of instrumentation, and the specific context of the analysis (e.g., in-process control vs. final product release).
Chromatographic Approaches: HPLC and SFC
Chiral chromatography is the workhorse for enantiomeric separations in the pharmaceutical industry. The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC has long been the gold standard for enantioselective analysis due to its versatility and the wide array of commercially available CSPs.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including carbamates.[3][4][5][6]
Causality Behind Experimental Choices in Chiral HPLC
The choice of a polysaccharide-based CSP, like cellulose tris(3,5-dimethylphenylcarbamate), is predicated on its ability to form transient diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The N-H and C=O groups of the carbamate in the analyte, along with the aromatic ring, are key interaction points. The mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol), modulates the retention and selectivity. An acidic additive, such as trifluoroacetic acid (TFA), is often incorporated to improve peak shape for compounds with basic functionalities by suppressing unwanted interactions with residual silanols on the silica support.
Experimental Protocol: Chiral HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Phenomenex Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[5]
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and sustainability.[1] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid mobile phases.[7][8]
Causality Behind Experimental Choices in Chiral SFC
The separation mechanism in chiral SFC is similar to normal-phase HPLC, relying on the same types of CSPs. The use of CO2 as the main mobile phase component drastically reduces the consumption of organic solvents, making SFC a "greener" technology.[8] An organic co-solvent (modifier), such as methanol or ethanol, is added to the CO2 to modulate the solvent strength and achieve elution of the analytes.[9] Basic or acidic additives can be used to improve peak shapes, similar to HPLC. For N-Boc protected amines, an amine additive like isopropylamine can be beneficial. SFC often provides superior or comparable resolution to HPLC for many chiral separations.[6]
Experimental Protocol: Chiral SFC
-
Instrumentation: Analytical SFC system with a UV detector and back pressure regulator.
-
Column: Daicel CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel), 150 x 4.6 mm.[10]
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Isopropylamine (80:20, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Comparison of Chiral HPLC and SFC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid CSP.[1] | Partitioning between a supercritical fluid mobile phase (with co-solvent) and a solid CSP.[1] |
| Analysis Time | Typically 10-30 minutes. | Significantly faster, often <10 minutes.[7] |
| Resolution | High resolution achievable, but may require extensive method development. | Often provides superior or comparable resolution to HPLC.[6] |
| Solvent Consumption | High consumption of organic solvents. | Drastically reduced organic solvent consumption.[8] |
| Operational Cost | Higher due to solvent purchase and disposal. | Lower due to less solvent usage and faster analysis.[7] |
| Environmental Impact | Higher due to organic solvent waste. | "Greener" alternative with CO2 as the primary mobile phase.[8] |
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for the separation of enantiomers, provided the analyte is volatile and thermally stable. For compounds like this compound, which are not sufficiently volatile, a derivatization step is typically required.[11]
Causality Behind Experimental Choices in Chiral GC
The N-Boc protecting group can be thermally labile, making direct GC analysis challenging. A common strategy involves the removal of the Boc group followed by derivatization of the resulting primary amine with a chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers which can then be separated on a standard achiral GC column. Alternatively, after deprotection, the resulting amine can be derivatized with an achiral reagent to increase its volatility and then separated on a chiral GC column. For N-protected amino acids, a two-step derivatization (esterification of the carboxyl group and acylation of the amino group) is often employed to enhance volatility.[11][12]
Experimental Protocol: Chiral GC (Post-Derivatization)
-
Deprotection: Treat the sample with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group. Evaporate the solvent and excess acid.
-
Derivatization: To the residue, add a suitable solvent (e.g., DCM) and an acylating agent like trifluoroacetic anhydride (TFAA) to derivatize the primary amine.[13]
-
GC Analysis:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chiral capillary column (e.g., Chirasil®-Val).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping to 200 °C.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it uses a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.[14][15][16]
Causality Behind Experimental Choices in Chiral NMR
The addition of a CSA to a solution of the racemic analyte leads to the formation of transient diastereomeric solvates. These solvates have different magnetic environments, which can result in separate, resolvable signals for corresponding protons (or other nuclei) in the two enantiomers.[17] The magnitude of the induced chemical shift difference (ΔΔδ) depends on the strength and geometry of the interaction between the CSA and the analyte. For carbamates, CSAs that can engage in hydrogen bonding and π-π stacking are often effective.[14][18] The enantiomeric excess can be determined by integrating the areas of the separated signals. This method is generally less sensitive than chromatographic techniques but is fast, requires no separation, and can be performed in a standard NMR spectrometer.
Experimental Protocol: Chiral NMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a suitable chiral carbamate derivative.[14][18]
-
Sample Preparation: Dissolve an accurately weighed amount of the analyte (e.g., 5-10 mg) and an equimolar amount of the CSA in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Analysis: Identify a proton signal of the analyte (e.g., the methine proton or a proton on the aromatic ring) that shows clear separation into two signals corresponding to the two enantiomers. Integrate the areas of these two signals to calculate the enantiomeric excess.
Comparative Summary and Recommendations
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | Chiral NMR with CSA |
| Sample Preparation | Simple dissolution. | Simple dissolution. | Multi-step (deprotection & derivatization).[11] | Simple mixing of analyte and CSA.[16] |
| Analysis Time | Moderate (10-30 min). | Fast (<10 min).[7] | Moderate (15-30 min, excluding prep). | Fast (5-15 min). |
| Sensitivity | High. | High. | Very high (especially with MS). | Low to moderate. |
| Accuracy/Precision | High. | High. | High, but depends on derivatization efficiency. | Moderate, depends on signal resolution and S/N. |
| Instrumentation | Widely available. | Becoming more common.[19] | Widely available. | Widely available. |
| Key Advantage | Versatility, robustness.[1] | Speed, low solvent use, "green".[8] | High sensitivity, high resolution. | No separation needed, fast. |
| Key Disadvantage | Solvent consumption, cost. | Higher initial instrument cost. | Sample derivatization required, potential for racemization.[20] | Lower sensitivity, requires suitable CSA. |
Decision Pathway
Concluding Remarks
For the routine, high-throughput analysis of this compound, Chiral SFC stands out as the superior choice due to its speed, efficiency, and reduced environmental impact. It offers resolution comparable to, and often better than, HPLC while significantly cutting down on analysis time and solvent costs.
Chiral HPLC remains a robust and reliable workhorse. It is an excellent choice when SFC instrumentation is not available or when dealing with complex matrices that may be less amenable to SFC. Its versatility and the vast library of available chiral stationary phases make it a powerful tool for method development.
Chiral GC is a highly sensitive method, but the necessity for derivatization introduces additional sample preparation steps and potential sources of error. It is best reserved for situations where trace-level quantification is required, and the derivatization chemistry is well-controlled and validated.
Chiral NMR with CSAs is a valuable technique for rapid, non-separative screening. It is particularly useful for a quick check of enantiomeric excess in a research and development setting, where immediate feedback on the stereochemical outcome of a reaction is needed. However, its lower sensitivity and reliance on finding an effective CSA for the specific analyte make it less suitable for routine quality control applications.
Ultimately, the selection of the optimal method requires a careful consideration of the specific analytical needs, balancing the trade-offs between speed, sensitivity, cost, and the required level of validation.
References
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Rinaldi, F., et al. (2020). Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. RSC Advances. Available at: [Link]
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Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]
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Ebinger, K., & Weller, H. N. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. Available at: [Link]
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Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Available at: [Link]
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Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PubMed Central. Available at: [Link]
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Rinaldi, F., et al. (2020). Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. PubMed Central. Available at: [Link]
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Welch, C. J., et al. (2010). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Available at: [Link]
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De Klerck, K., et al. (2012). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. Available at: [Link]
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Express Pharma. (2016). Phenomenex introduces Lux i-Cellulose-5 chiral columns. Express Pharma. Available at: [Link]
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Zhang, Y., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. Available at: [Link]
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Wang, Z., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE Systems with a chemically diverse sample set. ResearchGate. Available at: [Link]
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Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. Available at: [Link]
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Phenomenex. (n.d.). Lux Cellulose-4 Chiral LC Columns. Phenomenex. Available at: [Link]
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Valentine, J. R., & Wainer, I. W. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences. Available at: [Link]
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Phenomenex. (n.d.). APPLICATIONS. Phenomenex. Available at: [Link]
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Miller, L. (2013). Improved chiral SFC screening for analytical method development. Chirality. Available at: [Link]
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HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral. HPLC-MART. Available at: [Link]
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De Klerck, K., et al. (2014). Generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
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Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. Available at: [Link]
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Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‑Chromatographers. Agilent. Available at: [Link]
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Kleidorfer, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available at: [Link]
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Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. Available at: [Link]
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Kleidorfer, M., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. Available at: [Link]
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Daicel Chiral Technologies. (2024). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . Daicel Chiral Technologies. Available at: [Link]
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LCGC International. (n.d.). Application Notes: Chiral. LCGC International. Available at: [Link]
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Al-Harrasi, A., et al. (2019). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]
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Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Daicel Chiral Technologies. Available at: [Link]
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Boston University. (n.d.). Chiral Analytical HPLC. Center for Molecular Discovery. Available at: [Link]
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Daicel Chiral Technologies. (2023). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK- 3, IM-3, and IN-3 . Daicel Chiral Technologies. Available at: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Toth, G., et al. (2018). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PubMed Central. Available at: [Link]
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Spudeit, D. A., et al. (2014). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. Available at: [Link]
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Yamamoto, C., et al. (2003). High-performance liquid chromatographic enantioseparation using chitin carbamate derivatives as chiral stationary phases. Journal of Chromatography A. Available at: [Link]
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Kalikova, K., et al. (2018). Cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase for the enantioseparation of drugs in supercritical fluid chromatography: comparison with HPLC. Journal of Separation Science. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of 2-(4-Aminophenyl)ethylamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Zhan, F., et al. (2010). Solvent effect in the chromatographic enantioseparation of 1,1 '-bi-2-naphthol on a polysaccharide-based chiral stationary phase. ResearchGate. Available at: [Link]
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A Comparative Guide to the Certificate of Analysis for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
This guide provides an in-depth technical comparison of the analytical methodologies required to generate a comprehensive and reliable Certificate of Analysis (CoA) for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. As a critical chiral intermediate in the synthesis of advanced pharmaceutical agents, rigorous quality control is not merely a regulatory formality but the bedrock of downstream success. We will move beyond a simple listing of tests to explore the causality behind method selection, compare analytical alternatives, and provide actionable, field-proven protocols for researchers, scientists, and drug development professionals.
The Modern Certificate of Analysis: Beyond a Data Sheet
A Certificate of Analysis is a formal declaration that a product has undergone specific testing and meets established quality and safety standards.[1] In the pharmaceutical industry, its importance is paramount, serving as a legal document for quality assurance, regulatory compliance, and supply chain traceability.[1][2] For an intermediate like this compound, the CoA must provide an unambiguous fingerprint of identity, purity, and chiral integrity. According to Good Manufacturing Practice (GMP) guidelines, a CoA for an Active Pharmaceutical Ingredient (API) or intermediate must include the material name, batch number, release and expiry dates, a list of tests performed with acceptance limits, the numerical results, and an authorized signature.[3][4][5]
This guide is structured to dissect the generation of these numerical results, comparing the core techniques used to build a robust and trustworthy CoA.
Section 1: Unambiguous Identity and Structural Confirmation
The first pillar of any CoA is the unequivocal confirmation of the chemical structure. While multiple techniques contribute, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones, providing orthogonal and complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is unparalleled in its ability to provide a detailed map of the molecule's atomic connectivity. Both ¹H and ¹³C NMR are essential for a complete structural elucidation.
Expertise & Causality: We select Deuterated Chloroform (CDCl₃) as the solvent because this compound, a non-polar, Boc-protected amine, exhibits excellent solubility in it. The residual solvent peak at 7.26 ppm does not typically interfere with the crucial aromatic or aliphatic protons of the analyte. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert and its sharp, single resonance is easily distinguished.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v TMS.
-
Homogenization: Cap the tube and invert gently until the sample is fully dissolved. Use brief vortexing if necessary.
-
Data Acquisition: Place the tube in the NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Parameter Setting: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.
-
Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Data Presentation: Expected ¹H NMR Chemical Shifts
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Rationale |
| -C(CH₃ )₃ (Boc) | Singlet | ~1.45 | 9H | Shielded, magnetically equivalent protons of the tert-butyl group. |
| -CH(CH₃ ) | Doublet | ~1.50 | 3H | Coupled to the adjacent methine proton (-CH). |
| -CH (CH₃) | Multiplet | ~4.90 | 1H | Coupled to the methyl protons and the N-H proton. |
| NH | Broad Singlet | ~5.10 | 1H | Exchangeable proton; signal may be broad. |
| Aromatic | Multiplet | ~7.10 - 7.60 | 4H | Protons on the bromophenyl ring, exhibiting complex splitting. |
Mass Spectrometry (MS): Molecular Weight Verification
MS provides the exact mass of the molecule, confirming the elemental composition. Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which typically keeps the molecule intact.
Comparison to NMR: NMR confirms the arrangement of atoms, while MS confirms the total mass and formula. A compound could have the correct mass but be the wrong isomer (e.g., tert-Butyl (1-(4 -bromophenyl)ethyl)carbamate). Therefore, using both techniques is a self-validating system; a correct NMR spectrum and a correct mass provide very high confidence in the material's identity.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Acquire data in positive ion mode, as the carbamate can be readily protonated.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ and the sodium adduct [M+Na]⁺.
Data Presentation: Expected Mass Spectrometry Results
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 300.0594 / 302.0573 | ~300.1 / 302.1 |
| [M+Na]⁺ | 322.0413 / 324.0393 | ~322.0 / 324.0 |
| Note: The presence of two major peaks with a ~1:1 intensity ratio is the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br).[6] |
Section 2: Purity Determination - A Comparative Approach
Purity is the most critical parameter on a CoA. High-Performance Liquid Chromatography (HPLC) is the industry standard, but the choice of method—particularly for a chiral molecule—is vital.
Reverse-Phase HPLC: Quantifying Impurities
Reverse-phase HPLC separates compounds based on their hydrophobicity. It is the workhorse for determining purity and identifying process-related impurities.
Expertise & Causality: A C18 stationary phase is selected due to the non-polar nature of the analyte. A gradient elution (from a weaker solvent like water to a stronger organic solvent like acetonitrile) is employed to ensure that both more polar and less polar impurities can be resolved and eluted from the column within a reasonable time. UV detection at 220 nm is chosen as both the phenyl ring and the carbamate moiety show absorbance in this region, allowing for the detection of a wide range of potential impurities.
Experimental Protocol: Reverse-Phase HPLC Purity Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 40% B over 1 minute.
-
Detector: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Prep: Accurately weigh ~10 mg of sample into a 10 mL volumetric flask and dissolve in acetonitrile.
Trustworthiness - System Suitability: Before running samples, a standard solution is injected to verify system performance. Acceptance criteria must be set, for example:
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates: > 2000
-
Resolution: > 2.0 between the main peak and the closest eluting impurity.
Data Presentation: Hypothetical Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.08 | 2-Bromoacetophenone (Starting Material) |
| 2 | 8.9 | 0.15 | Unknown Impurity |
| 3 | 10.2 | 99.72 | This compound |
| 4 | 11.5 | 0.05 | Dimer Impurity |
Chiral HPLC: Assessing Enantiomeric Purity
For a chiral intermediate, enantiomeric purity is as important as chemical purity. The biological activity of the final API often resides in a single enantiomer, while the other may be inactive or even harmful.
Comparison of Alternatives: Direct separation of enantiomers is impossible on standard achiral columns like C18. A Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including carbamates.[7][8] Normal phase (using hexane/alcohol mobile phases) often provides better selectivity for these types of separations compared to reverse-phase mode.[9]
Experimental Protocol: Chiral HPLC Method
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v)
-
Flow Rate: 0.8 mL/min
-
Detector: UV at 220 nm
-
Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Prep: ~1 mg/mL in mobile phase.
Data Presentation: Comparative Chiral Separation
| Enantiomer | Retention Time (min) | Area (%) | Enantiomeric Excess (e.e.) |
| (R)-enantiomer | 12.1 | 0.20 | 99.6% |
| (S)-enantiomer | 14.5 | 99.80 | |
| Note: This data assumes the desired product is the (S)-enantiomer. |
Visualization of the CoA Workflow
A robust CoA is the final output of a multi-step, validated workflow. Each step is critical to ensuring the final document is accurate and reliable.
Caption: High-level workflow from sample receipt to CoA issuance.
Final CoA Summary
All validated data is consolidated into the final Certificate of Analysis.
Table: Example Certificate of Analysis Summary for tert-Butyl (S)-(1-(2-bromophenyl)ethyl)carbamate
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identification by ¹H NMR | NMR-400-01 | Conforms to structure | Conforms |
| Purity by HPLC | HPLC-125-01 | ≥ 99.0% | 99.72% |
| Enantiomeric Purity | HPLC-C-043 | ≥ 99.5% e.e. | 99.6% e.e. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% |
| Molecular Weight | ESI-MS | 300.19 g/mol | Conforms |
Conclusion
Generating a Certificate of Analysis for a critical pharmaceutical intermediate like this compound is a rigorous, multi-faceted process. It requires not only the execution of precise analytical protocols but also a deep understanding of the chemistry involved. By employing orthogonal and complementary techniques such as NMR and MS for identity, and robust, specific HPLC methods for both chemical and enantiomeric purity, a high degree of confidence in the material's quality can be established. This guide has demonstrated that by understanding the "why" behind each test and comparing the available methodologies, a scientifically sound and trustworthy CoA—the ultimate passport for a high-quality intermediate—can be consistently achieved.
References
-
ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). ECA Academy. [Link]
-
Scribd. (n.d.). GMP Requirements For Certificates of Analysis. Scribd. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
DDReg Pharma. (n.d.). What is a Certificate of Analysis (CoA). DDReg. [Link]
-
Formulator. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Formulator Software. [Link]
-
Advent Chembio. (n.d.). Certificate of Analysis (CoA) in Pharma. Advent Chembio. [Link]
-
Supporting Information. (n.d.). General procedure for N-Boc protection of amines. [Link]
-
SIELC Technologies. (2018). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. SIELC. [Link]
-
Yakhak Hoeji. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of ensuring safety and proper environmental stewardship through correct chemical waste management. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, a compound often used in organic synthesis. Our focus is to move beyond mere compliance, embedding a deep understanding of the chemical's nature to inform safe and efficient disposal practices.
Understanding the Compound: Hazard Assessment
While some safety data sheets (SDS) for this compound may not list specific hazards, the presence of a bromine atom on the phenyl ring places it in the category of halogenated organic compounds.[1] It is a prudent and common practice in laboratory settings to handle compounds with similar structures as potentially hazardous. For instance, the structurally related (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, it is imperative to treat this compound with a similar level of caution.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[3][4] If there is a risk of generating dust or aerosols, use a fume hood to avoid inhalation.[5][6]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[5][7]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite. Do not use combustible materials like sawdust.[4] Collect the absorbed material into a suitable, sealed container for disposal.[6][8]
Waste Characterization: The "Halogenated" Distinction
Proper disposal begins with correct waste characterization. Due to the presence of bromine, this compound is classified as a halogenated organic waste .[1] This is a critical distinction, as mixing halogenated and non-halogenated waste streams can lead to improper disposal and significantly increase disposal costs.[9] Halogenated organic wastes are typically managed through high-temperature incineration by a licensed hazardous waste disposal facility.[1]
Table 1: Waste Characterization Summary
| Compound | Chemical Formula | Key Structural Feature | Waste Classification | Typical Disposal Method |
| This compound | C13H18BrNO2 | Bromine on phenyl ring | Halogenated Organic Waste | Incineration |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound from the laboratory setting.
Step 1: Waste Segregation at the Source
Immediately upon generation, segregate waste containing this compound into a designated container for halogenated organic waste. This includes:
-
Unused or expired pure compound.
-
Contaminated materials (e.g., weighing boats, gloves, absorbent paper).
-
Solutions containing the compound.
Step 2: Proper Waste Container and Labeling
-
Container Selection: Use a chemically resistant container, typically a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.[1][4] Ensure the container is compatible with the waste being collected.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste." The label must also include:
-
The full chemical name: "this compound" and any other constituents.
-
The approximate concentration or volume of each component.
-
The date of accumulation.
-
The associated hazards (e.g., "Irritant").
-
Step 3: Safe Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.[5]
-
Ensure secondary containment is in place to capture any potential leaks.
-
Do not mix incompatible waste streams in the same container. For example, do not mix acids and bases.[1]
Step 4: Arranging for Disposal
-
Once the container is full or has been in accumulation for the maximum allowable time per your institution's and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.
-
You are responsible for the waste from "cradle to grave," meaning you are legally obligated to ensure it is handled and disposed of by a permitted facility.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical's properties, adhering to a strict segregation and labeling protocol, and partnering with certified waste management professionals, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment.
References
- Combi-Blocks, Inc. (2023-01-02). tert-Butyl (1-(2-bromophenyl)ethyl)
- U.S. Environmental Protection Agency.
- MedChemExpress. (2026-01-04). tert-Butyl N-[2-(4-bromophenyl)
- Sigma-Aldrich. (2025-11-06).
- Fisher Scientific. (2010-10-28).
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration. BROMINE. U.S. Department of Labor. [Link]
- Bucknell University.
- New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.
-
PubChem. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. National Center for Biotechnology Information. [Link]
- Sigma-Aldrich. (2022-11-15).
-
U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
- Occupational Safety and Health Administration. BROMINE (as BrO3¯). U.S. Department of Labor.
- Cayman Chemical. (2023-07-06).
- Occupational Safety and Health Administration. (2013-07-11). 1-Bromopropane. U.S. Department of Labor.
- University of Washington.
- CymitQuimica. (2024-12-19).
- University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
-
Hazardous Waste Experts. (2022-01-19). Guidelines for Solvent Waste Recycling and Disposal. [Link]
- ChemicalBook. (2022-08-26). TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)
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Navigating the Safe Handling of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe management of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, a compound often utilized in complex organic synthesis. While specific hazard data for this compound is not extensively documented, a thorough risk assessment based on its structural motifs—a brominated aromatic ring and a carbamate group—necessitates a cautious and well-defined handling protocol.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
The Safety Data Sheet (SDS) for this compound may not fully detail all potential hazards[1]. Therefore, a conservative approach, informed by the known risks of structurally similar compounds, is essential. Analogous brominated aromatic compounds and carbamates can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3][4][5] Consequently, it is prudent to handle this compound with the assumption that it possesses similar toxicological properties.
A thorough risk assessment should be conducted before commencing any work. This involves identifying potential exposure routes (inhalation, ingestion, skin/eye contact) and implementing robust control measures to mitigate these risks. All operations involving this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical for preventing chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in established safety principles.
| Protection Type | Recommendation | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk transfers or reactions under pressure.[6][7] | The carbamate and bromophenyl moieties suggest potential for eye irritation[4][5]. Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional barrier for the entire face. |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene) are required. Consider double-gloving for extended operations. A flame-resistant lab coat must be worn and fully buttoned.[6][7][8] | Brominated organic compounds can be absorbed through the skin. Nitrile and neoprene gloves offer good resistance to a wide range of organic chemicals. A lab coat protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Typically not required when working in a properly functioning chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | A chemical fume hood is the primary engineering control to prevent inhalation of vapors or dust. Respirators are a secondary measure for situations where engineering controls are insufficient. |
| Foot Protection | Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[9] | This protects against spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiment.
Preparation and Weighing
-
Fume Hood Preparation : Before introducing the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work area should be clean and uncluttered.
-
Gathering Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware) and have waste containers readily accessible within the fume hood.
-
Donning PPE : Put on all required PPE as detailed in the table above before handling the chemical container.
-
Weighing : Carefully weigh the desired amount of the solid compound in a disposable weigh boat. Avoid creating dust. If the compound is a liquid, use a syringe or pipette for transfer.
Experimental Use
-
Addition to Reaction : Add the compound to the reaction vessel slowly and carefully within the fume hood.
-
Monitoring : Continuously monitor the reaction for any unexpected changes.
-
Maintaining Containment : Keep all containers of this compound sealed when not in use.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert : If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert your supervisor and safety officer.
-
Containment : For small spills within the fume hood, use an inert absorbent material to contain the substance.
-
Decontamination : Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse. For equipment, wiping with alcohol may also be effective.[2]
-
Waste Disposal : All contaminated materials must be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.
-
Solid Waste : Unused or contaminated solid this compound, as well as contaminated consumables (gloves, weigh boats, paper towels), should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled container for halogenated organic waste.
-
Disposal Method : The primary recommended disposal method for brominated organic compounds is incineration at a licensed hazardous waste facility.[10] This process is equipped with scrubbers and emission control systems to prevent environmental contamination.[10] For aqueous waste streams containing low concentrations of the compound, neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can convert the bromide to less harmful bromide ions, which can then be treated in a wastewater facility[10][11].
Visualizing the Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- Combi-Blocks, Inc. (2023, January 2).
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Benchchem. tert-Butyl Carbamate: A Technical Guide to Safety and Handling.
- Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- MedChemExpress. (2026, January 4). tert-Butyl N-[2-(4-bromophenyl)
- Sigma-Aldrich. (2025, November 6).
- PubChem. This compound.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- PubChem. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate.
- Fisher Scientific. (2010, October 28).
- University of Colorado Boulder, Department of Chemistry. Protective Gear - Organic Chemistry.
- Environmental Health & Safety Services. Personal Protective Equipment.
- ChemicalBook. (2025, October 11). tert-Butyl N-(2-bromoethyl)
- Chemtalk.
- Cayman Chemical. (2023, July 6).
- Environmental Health and Safety, University of Washington.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
